Levomepromazine
Description
Properties
IUPAC Name |
(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQVVMDWGGWHTJ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023289 | |
| Record name | Levomethotrimeprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methotrimeprazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.25e-03 g/L | |
| Record name | Methotrimeprazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methotrimeprazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60-99-1 | |
| Record name | Levomepromazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levomepromazine [USAN:INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methotrimeprazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01403 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levomethotrimeprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Levomepromazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.450 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | LEVOMEPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G0LAW7ATQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methotrimeprazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015474 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Core Mechanism of Action of Levomepromazine on Dopamine D2 Receptors
Introduction
This compound, also known as methotrimeprazine, is a low-potency typical antipsychotic of the phenothiazine class.[1][2][3] Its therapeutic efficacy, particularly in the management of psychosis, is primarily attributed to its interaction with a wide array of neurotransmitter receptors.[4][5] A cornerstone of its antipsychotic action is its antagonistic activity at dopamine D2 receptors. This technical guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental methodologies that define the mechanism of action of this compound on dopamine D2 receptors.
Core Mechanism: Antagonism of Dopamine D2 Receptors
This compound functions as a competitive antagonist at dopamine D2 receptors. This means it binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. By occupying the receptor, it blocks dopamine from binding and initiating downstream signaling cascades. The antipsychotic effects of this compound are largely linked to the blockade of D2 receptors in the mesolimbic pathway of the brain, which is thought to be hyperactive in psychosis. Like other phenothiazines, this compound is considered a "dirty drug" due to its activity at numerous other receptors, including serotonin, histamine, adrenergic, and muscarinic receptors, which contributes to its broad pharmacological profile and side effects.
Quantitative Data: Binding Affinity of this compound
The affinity of a ligand for a receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the binding affinities of this compound for human recombinant dopamine receptor subtypes.
Table 1: Binding Affinities (Ki, nM) of this compound for Human Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) |
|---|---|
| rD2L | 8.6 |
| rD2S | 4.3 |
| rD3 | 8.3 |
| rD4.2 | 7.9 |
| rD1 | 54.3 |
Data sourced from Srivastava et al. (2009).
As the data indicates, this compound exhibits a high affinity for the D2-like receptor family (D2L, D2S, D3, and D4.2).
Experimental Protocols
1. Radioligand Binding Assay for Ki Determination
This assay is used to determine the binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Methodology:
-
Receptor Preparation: Frozen membrane suspensions of cells (e.g., Sf9 or CHO cells) expressing human recombinant dopamine D2 receptors are used. The membranes are homogenized in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) and centrifuged to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Competition Assay: The assay is typically performed in a 96-well plate. Each well contains the receptor preparation, a fixed concentration of a radioligand with high affinity for the D2 receptor (e.g., [3H]spiperone), and varying concentrations of the unlabeled competing drug (this compound).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration and Detection: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competing drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Functional Assay: cAMP Inhibition
This assay measures the functional consequence of D2 receptor antagonism. D2 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An antagonist will block the ability of a D2 agonist to cause this decrease.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human dopamine D2 receptor are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and incubated.
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The cells are pre-incubated with various concentrations of the antagonist (this compound).
-
Adenylyl cyclase is then stimulated with forskolin to increase basal cAMP levels.
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A fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) is added.
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The cells are incubated to allow for modulation of cAMP production.
-
-
cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are measured using a suitable detection kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).
-
Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The results demonstrate the antagonistic properties of this compound at the D2 receptor.
Signaling Pathways
1. G Protein-Dependent Signaling
The canonical signaling pathway for the D2 receptor involves its coupling to inhibitory G proteins (Gi/o). Upon activation by dopamine, the D2 receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cAMP. This reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA) and modulation of downstream cellular processes. This compound, by blocking dopamine's access to the receptor, prevents this entire cascade from occurring.
2. β-Arrestin-Dependent Signaling
In addition to G protein-mediated signaling, D2 receptors can signal through a G protein-independent pathway involving β-arrestins. Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G protein response but also initiates a distinct wave of signaling by acting as a scaffold for other signaling proteins, such as those involved in the mitogen-activated protein kinase (MAPK) cascade. Clinically effective antipsychotics, including phenothiazines, have been shown to be potent antagonists of dopamine-induced β-arrestin 2 recruitment to the D2 receptor. This suggests that blockade of β-arrestin-mediated signaling is a common and important mechanism of action for these drugs.
The primary mechanism of action of this compound at the dopamine D2 receptor is competitive antagonism. It exhibits high affinity for D2-like receptors, effectively blocking the binding of endogenous dopamine. This blockade prevents the activation of both G protein-dependent (cAMP) and β-arrestin-dependent signaling pathways. The detailed understanding of these interactions, quantified through binding assays and confirmed through functional assays, is crucial for the rational design and development of novel antipsychotic agents with improved efficacy and side-effect profiles. The antagonism of β-arrestin recruitment, in particular, is an area of growing interest that may further elucidate the therapeutic actions of this compound and other antipsychotics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - NeuRA Library [library.neura.edu.au]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Levomepromazine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of levomepromazine, a phenothiazine derivative with significant applications in psychiatric and palliative care. The document details the core chemical processes, purification methodologies, and the underlying mechanism of action, presented in a format tailored for research and development professionals.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of a racemic mixture, followed by a crucial chiral resolution step to isolate the desired (-)-enantiomer. The primary route involves the condensation of 2-methoxyphenothiazine with a chiral side chain.
Synthesis of Racemic (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine
The initial step is the N-alkylation of 2-methoxyphenothiazine with (±)-3-dimethylamino-2-methylpropyl chloride. This reaction yields the racemic base of this compound.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine 2-methoxyphenothiazine (1.0 mol), crushed sodium hydroxide (2.25 mol), and 18-crown-6 ether (0.021 mol) as a phase transfer catalyst.
-
Addition of Alkylating Agent: Add (±)-3-dimethylamino-2-methylpropyl chloride (2.0 mol) to the mixture.
-
Reaction Conditions: Heat the mixture to boiling and maintain reflux for 5-6 hours under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the disappearance of 2-methoxyphenothiazine.
-
Work-up: After cooling, add water and ethyl acetate. Separate the organic layer and wash it with a 10% sodium chloride solution.
-
Extraction: Extract the product into an acidic aqueous solution using 5% hydrochloric acid.
-
Precipitation: Basify the aqueous layer with a 4% ammonia solution to precipitate the racemic product.
-
Isolation: Filter the precipitate, wash with water, and dry to obtain (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine.
Data Presentation: Synthesis of Racemic Base
| Parameter | Value | Reference |
| Starting Materials | 2-methoxyphenothiazine, (±)-3-dimethylamino-2-methylpropyl chloride | |
| Reagents | Sodium hydroxide, 18-crown-6 ether | |
| Solvent | Xylene (implied by azeotropic water removal) | |
| Reaction Temperature | Boiling point of the mixture | |
| Reaction Time | 5-6 hours | |
| Yield | 92-93% |
Chiral Resolution of Racemic Base and Salt Formation
The critical step in producing this compound is the separation of the desired (-)-enantiomer from the racemic mixture. This is typically achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent.
Experimental Protocol:
-
Dissolution: Dissolve the racemic base (1.0 mol) and (-)-di(p-toluoyl)-L-tartaric acid (0.25-0.5 mol) in ethanol by heating to approximately 60°C.
-
Crystallization of Undesired Enantiomer: Cool the solution to 50°C and seed with crystals of the neutral salt of the dextrorotatory base. Stir for 1 hour at 50°C, then cool to 20°C and stir for an additional 4 hours to complete the crystallization of the (+)-enantiomer salt.
-
Isolation of Mother Liquor: Filter the mixture to remove the precipitated salt of the undesired (+)-enantiomer. The filtrate contains the desired (-)-enantiomer.
-
Precipitation of this compound Maleate: To the filtrate, add a solution of maleic acid in ethanol.
-
Crystallization of Final Product: Stir the mixture for 2 hours at 20°C, followed by 18 hours at 4°C to induce crystallization of this compound hydrogen maleate.
-
Isolation and Drying: Filter the crystals, wash with cold ethanol, and dry to yield the final product.
Data Presentation: Chiral Resolution and Salt Formation
| Parameter | Value | Reference |
| Racemic Base | (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine | [1][2] |
| Resolving Agent | (-)-di(p-toluoyl)-L-tartaric acid | [1][2] |
| Molar Ratio (Base:Agent) | 1 : 0.25-0.5 | [1] |
| Solvent | Ethanol | |
| Crystallization Temp. (Undesired Salt) | 60°C -> 50°C -> 20°C | |
| Crystallization Temp. (Final Product) | 20°C -> 4°C | |
| Final Product Form | This compound Hydrogen Maleate |
Synthesis Workflow
Caption: Overall synthetic workflow for this compound Maleate.
Purification of this compound
For research purposes, achieving high purity of this compound is paramount. The primary methods for purification are crystallization and preparative high-performance liquid chromatography (HPLC).
Purification by Crystallization
Crystallization is an effective method for purifying the final product, this compound maleate, by removing process-related impurities and any remaining undesired enantiomer.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent system. Ethanol is commonly used for the final precipitation step, while ethyl acetate can be used for recrystallization. The ideal solvent should dissolve this compound maleate at elevated temperatures but have low solubility at cooler temperatures.
-
Dissolution: Dissolve the crude this compound maleate in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals. A typical protocol involves cooling from an elevated temperature (e.g., 60°C) to room temperature, followed by further cooling to 4°C or even -10°C to maximize yield.
-
Isolation: Collect the crystals by filtration, for instance, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Data Presentation: Crystallization Parameters
| Parameter | Solvent System | Temperature Profile | Expected Purity |
| Final Precipitation | Ethanol | Ambient to 10°C, then to -10°C over 3-4 hours | >99.7% |
| Recrystallization | Ethyl Acetate | Slow evaporation at room temperature over several days | High (for single crystal growth) |
| Recrystallization | Ethanol (5 volumes) | Not specified | High |
Purification by Preparative HPLC
General Protocol for Method Development and Scale-up:
-
Analytical Method Development: Develop a robust analytical HPLC method for the separation of this compound from its impurities. A reverse-phase column (e.g., C8 or C18) with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) is a common starting point for phenothiazines.
-
Loading Study: On the analytical column, gradually increase the injection volume and/or sample concentration to determine the maximum sample load that can be applied without significant loss of resolution between this compound and its closest eluting impurity.
-
Scale-up Calculation: Use the dimensions of the analytical and preparative columns to calculate the appropriate flow rate and sample load for the preparative scale. The goal is to maintain the linear velocity of the mobile phase.
-
Preparative Run: Perform the purification on the preparative HPLC system using the calculated parameters.
-
Fraction Collection: Collect the fractions containing the purified this compound peak.
-
Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.
Data Presentation: Hypothetical Preparative HPLC Parameters (for method development)
| Parameter | Suggested Conditions | Reference |
| Column | Reverse Phase (e.g., C18, 5 µm particle size) | |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | |
| Detection | UV at 254 nm | |
| Flow Rate | Scaled up from analytical method | |
| Sample Solvent | Mobile Phase or a compatible solvent (e.g., ethanol) |
Mechanism of Action: Signaling Pathways
This compound exerts its therapeutic effects through the antagonism of multiple neurotransmitter receptors in the central nervous system. Its broad pharmacological profile is a result of its interaction with dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.
Key Receptor Interactions:
-
Dopamine D2 Receptor Antagonism: This is the primary mechanism for its antipsychotic effects.
-
Serotonin 5-HT2A/2C Receptor Antagonism: Contributes to its antipsychotic and anxiolytic properties.
-
Histamine H1 Receptor Antagonism: Responsible for its strong sedative and antiemetic effects.
-
Alpha-1 Adrenergic Receptor Antagonism: Leads to sedative effects and can cause orthostatic hypotension.
-
Muscarinic M1 Receptor Antagonism: Results in anticholinergic side effects.
Signaling Pathway Diagram
Caption: Receptor antagonism and resulting effects of this compound.
References
Enantioselective Synthesis of Levomepromazine and its Isomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enantioselective synthesis of Levomepromazine, a phenothiazine derivative with significant therapeutic applications. The document details both classical resolution methods and explores modern asymmetric synthesis strategies. Furthermore, it addresses the synthesis of key isomers, providing a complete picture for researchers and professionals in drug development.
Introduction to this compound and its Stereochemistry
This compound, also known as methotrimeprazine, is a low-potency typical antipsychotic with additional analgesic, antiemetic, and sedative properties. Its therapeutic effects are primarily attributed to the (R)-enantiomer, this compound. The (S)-enantiomer, dextromepromazine, is significantly less active. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure this compound is of paramount importance in pharmaceutical manufacturing to maximize therapeutic efficacy and minimize potential side effects associated with the inactive enantiomer.
The chemical structure of this compound, (2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine, features a chiral center in the propanamine side chain. The synthesis of this molecule with high enantiomeric purity presents a significant challenge, which has been addressed through various synthetic strategies.
Classical Resolution of Racemic Methotrimeprazine
The traditional and most established method for obtaining enantiomerically pure this compound is through the resolution of a racemic mixture of methotrimeprazine. This approach involves the use of a chiral resolving agent to form diastereomeric salts, which can be separated by fractional crystallization.
Resolution using (-)-Di-p-toluoyl-L-tartaric acid
One of the most widely used methods employs (-)-di-p-toluoyl-L-tartaric acid as the resolving agent. This process selectively crystallizes the diastereomeric salt of the undesired (S)-enantiomer (dextromepromazine), leaving the desired (R)-enantiomer (this compound) enriched in the mother liquor.
Experimental Protocol:
A detailed experimental protocol for this resolution, as adapted from patent literature, is provided below.
Materials:
-
Racemic (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine (racemic methotrimeprazine)
-
(-)-Di-p-toluoyl-L-tartaric acid
-
Ethanol
-
Maleic acid
Procedure:
-
Diastereomeric Salt Formation: A solution of racemic methotrimeprazine in ethanol is treated with approximately 0.5 molar equivalents of (-)-di-p-toluoyl-L-tartaric acid. The mixture is heated to ensure complete dissolution.
-
Crystallization: The solution is then cooled, allowing for the selective crystallization of the diastereomeric salt of (+)-methotrimeprazine with (-)-di-p-toluoyl-L-tartaric acid. The crystallization process is typically carried out over several hours at controlled temperatures, for instance, cooling from 60°C to 20°C.
-
Isolation of the Undesired Enantiomer's Salt: The crystallized diastereomeric salt is isolated by filtration.
-
Isolation of this compound: The mother liquor, now enriched with the (-)-enantiomer (this compound), is treated with maleic acid to precipitate this compound maleate. The product is then isolated by filtration and can be further purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Racemate:Resolving Agent) | 1 : 0.5 | [1] |
| Solvent | Ethanol | [1] |
| Yield of this compound Maleate | >85% | [1] |
Logical Workflow for Classical Resolution:
Caption: Classical resolution of racemic methotrimeprazine.
Modern Enantioselective Synthesis Strategies
While classical resolution is a robust method, modern pharmaceutical development increasingly favors direct asymmetric synthesis, which can be more atom-economical and efficient. These methods aim to create the desired enantiomer directly, avoiding the need for separation of a racemic mixture.
Synthesis of Chiral Building Blocks
A key strategy in the enantioselective synthesis of this compound is the preparation of the chiral side chain, (R)-3-chloro-N,N,2-trimethylpropan-1-amine, in an enantiomerically pure form. This can be achieved through various asymmetric synthesis techniques.
Potential Asymmetric Routes to the Chiral Side Chain:
-
Asymmetric Reduction of a Prochiral Ketone: A suitable prochiral aminoketone can be reduced using a chiral reducing agent or a catalyst to yield the desired chiral amino alcohol precursor.
-
Enzymatic Resolution: Lipases or other enzymes can be used to selectively acylate or hydrolyze a racemic mixture of the amino alcohol precursor, allowing for the separation of the two enantiomers.
Once the enantiomerically pure side chain is obtained, it can be coupled with the 2-methoxyphenothiazine core.
Experimental Protocol: Alkylation of 2-Methoxyphenothiazine
-
Deprotonation: 2-Methoxyphenothiazine is treated with a strong base, such as sodium hydride or an organolithium reagent, in an aprotic solvent like THF or DMF to generate the corresponding anion.
-
Coupling: The enantiomerically pure (R)-3-chloro-N,N,2-trimethylpropan-1-amine is then added to the reaction mixture. The phenothiazine anion displaces the chloride, forming the C-N bond and yielding this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Logical Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of this compound.
Synthesis of this compound Isomers
The analysis and control of impurities and related substances are critical in pharmaceutical manufacturing. The main isomers and related substances of this compound are N-Desmethyl this compound and this compound sulfoxide.
Synthesis of N-Desmethyl this compound
N-Desmethyl this compound is a known metabolite and a potential process impurity. Its synthesis can be achieved through a multi-step process.
Proposed Synthetic Route:
-
N-Demethylation: A common method for N-demethylation of tertiary amines involves the use of reagents like 1-chloroethyl chloroformate (von Braun reaction) followed by hydrolysis.
-
Protection and Alkylation: Alternatively, one could start with a protected version of the side chain, perform the coupling with 2-methoxyphenothiazine, and then deprotect to reveal the secondary amine.
Synthesis of this compound Sulfoxide
This compound sulfoxide is another major metabolite. It can be synthesized by the controlled oxidation of this compound.
Proposed Synthetic Route:
-
Oxidation: this compound is treated with a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), in a suitable solvent. The reaction conditions need to be carefully controlled to avoid over-oxidation to the sulfone.
-
Purification: The resulting sulfoxide is then purified by chromatography or recrystallization.
Analytical Methods for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of the final this compound product is crucial. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the most common techniques employed for this purpose.
Chiral HPLC:
-
Stationary Phase: Chiral stationary phases (CSPs) based on cyclodextrins or polysaccharide derivatives are effective in separating the enantiomers of this compound.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol.
Capillary Electrophoresis (CE):
-
Chiral Selector: Cyclodextrins, such as beta-cyclodextrin, are commonly used as chiral selectors in the background electrolyte to achieve enantiomeric separation.
Conclusion
The enantioselective synthesis of this compound is a well-established field, with classical resolution remaining a viable and widely practiced method. However, the development of more efficient and atom-economical asymmetric syntheses is an ongoing area of research. A thorough understanding of the synthesis of both the desired enantiomer and its key isomers is essential for robust process development and quality control in the pharmaceutical industry. This guide provides a foundational overview of the key synthetic and analytical considerations for researchers and professionals working with this compound.
References
An In-depth Technical Guide to Identifying and Characterizing Levomepromazine Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of Levomepromazine degradation products. It is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this compound under various stress conditions, and in developing robust analytical methods for its quality control. This document details the known degradation products, outlines experimental protocols for forced degradation studies, and presents a stability-indicating HPLC method for the separation and quantification of this compound and its impurities.
Introduction to this compound and its Stability Profile
This compound is a phenothiazine antipsychotic with sedative, antiemetic, and analgesic properties.[1] Like other phenothiazines, this compound is susceptible to degradation, particularly when exposed to light and oxygen.[2][3] Understanding the degradation pathways and the resulting products is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations containing this compound. Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of the drug substance and helping to develop and validate stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5]
Known Degradation Products of this compound
Forced degradation studies under various stress conditions have identified several key degradation products of this compound. The primary degradation pathway involves oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of sulfoxide and sulfone derivatives. Other degradation pathways include demethylation of the side chain.
The major identified degradation products and impurities include:
-
This compound Sulfoxide: This is the most prominent degradation product, formed under oxidative and photolytic conditions.
-
This compound Sulfone: A further oxidation product of the sulfur atom in the phenothiazine ring.
-
N-Desmethylthis compound: A metabolite and potential degradation product resulting from the removal of a methyl group from the amine side chain.
-
O-Desmethylthis compound: A metabolite and potential degradation product formed by the removal of the methyl group from the methoxy group on the phenothiazine ring.
-
Didesmethylthis compound: A potential degradation product resulting from the removal of both methyl groups from the amine side chain.
-
Dimer-type Impurities: These can form during the synthesis or degradation of this compound.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than accelerated stability studies. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify degradation products without leading to unrealistic degradation pathways.
General Workflow for Forced Degradation
The following diagram illustrates a general workflow for conducting forced degradation studies on this compound.
References
- 1. Photooxidation mechanism of this compound in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Receptor Binding Affinity of Levomepromazine at Serotonin and Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, also known as methotrimeprazine, is a low-potency phenothiazine antipsychotic with a complex pharmacological profile. Its therapeutic effects and side-effect profile are dictated by its interactions with a wide range of neurotransmitter receptors. This technical guide provides a detailed overview of the binding affinity of this compound for serotonin (5-hydroxytryptamine, 5-HT) and histamine receptor subtypes. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This compound is recognized for its antagonist activity at dopamine, serotonin, histamine, alpha-adrenergic, and muscarinic receptors.[1]
Quantitative Binding Affinity Data
The binding affinity of this compound for various serotonin and histamine receptor subtypes has been determined through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The following tables summarize the available quantitative data for the binding affinity of this compound at key serotonin and histamine receptors.
Table 1: Serotonin Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |
| 5-HT2 | High Affinity | Human Brain | Not Specified | [2] |
| 5-HT1 & 5-HT2 | Antagonist Action | Not Specified | Not Specified | [3] |
Note: While this compound is known to have a high affinity for 5-HT2 receptors, specific Ki values for all subtypes are not consistently available in the public domain.
Table 2: Histamine Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |
| H1 | High Affinity | Rat Brain | [3H]-mepyramine | [4] |
Note: this compound is well-established as a potent H1 receptor antagonist.[4] Information on its binding affinity at other histamine receptor subtypes (H2, H3, H4) is limited, with some evidence suggesting low affinity for the H3 receptor.
Experimental Protocols
The determination of receptor binding affinity is predominantly carried out using competitive radioligand binding assays. Below is a detailed methodology representative of the experiments cited.
Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound (this compound) by quantifying its ability to displace a radiolabeled ligand that has a known high affinity and specificity for the target receptor.
1. Membrane Preparation:
-
Source: Brain tissue (e.g., rat cortex for H1 receptors) or cultured cells expressing the recombinant human receptor of interest (e.g., CHO or HEK293 cells).
-
Procedure:
-
The tissue or cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
2. Assay Conditions:
-
Reaction Mixture:
-
Receptor Source: A specific amount of membrane protein.
-
Radioligand: A fixed concentration of a high-affinity radioligand (e.g., [3H]-mepyramine for H1 receptors). The concentration is typically at or below the Kd (dissociation constant) of the radioligand.
-
Test Compound: Increasing concentrations of the unlabeled test compound (this compound).
-
Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor to determine the amount of non-specific binding of the radioligand.
-
Total Binding Control: Contains only the receptor, radioligand, and buffer.
-
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
4. Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
5. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
This compound acts as an antagonist at both 5-HT2A and H1 receptors, blocking the downstream signaling cascades initiated by the endogenous ligands, serotonin and histamine, respectively. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a subtype of the 5-HT2 receptor and functions as a G protein-coupled receptor. The activation of the 5-HT2A receptor is primarily coupled to the Gq/G11 signaling pathway, which is an excitatory pathway.
Caption: 5-HT2A receptor Gq signaling pathway.
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a member of the rhodopsin-like family of G-protein-coupled receptors. It is linked to an intracellular Gq protein, which activates the phospholipase C and inositol triphosphate (IP3) signaling pathway.
Caption: Histamine H1 receptor Gq signaling pathway.
Conclusion
This compound demonstrates a complex receptor binding profile, with notable high affinity for serotonin 5-HT2 and histamine H1 receptors. Its potent antagonism at these sites contributes significantly to its therapeutic effects and side-effect profile, particularly its sedative properties. The methodologies and pathways described in this guide provide a foundational understanding for further research and development of compounds targeting these receptor systems. A more comprehensive characterization of this compound's binding affinities across all serotonin and histamine receptor subtypes would be beneficial for a complete understanding of its pharmacological actions.
References
- 1. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Levomepromazine's Intricate Dance with Neuronal Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, a phenothiazine derivative, is a low-potency typical antipsychotic with a complex pharmacological profile. Its therapeutic efficacy in managing psychosis, as well as its notable sedative, analgesic, and antiemetic properties, stems from its interaction with a wide array of neuronal receptors.[1] This technical guide provides an in-depth exploration of this compound's effects on key neuronal signaling pathways, presenting quantitative binding data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. Understanding these interactions is paramount for the rational design of novel therapeutics and for optimizing the clinical application of existing compounds.
Core Mechanism of Action: A Multi-Receptor Antagonist
This compound exerts its pharmacological effects primarily through the antagonism of several G-protein coupled receptors (GPCRs), including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.[2] This "dirty drug" profile contributes to both its therapeutic actions and its side-effect profile.[1]
Quantitative Receptor Binding Profile
The affinity of this compound for various neurotransmitter receptors has been quantified through radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction. The following tables summarize the available quantitative data for this compound's binding to human and rodent receptors.
Table 1: this compound Binding Affinities for Dopamine Receptors
| Receptor Subtype | Kᵢ (nM) | Species | Reference |
| D₁ | 54.3 | Human | [1] |
| D₂ (Long) | 8.6 | Human | [1] |
| D₂ (Short) | 4.3 | Human | |
| D₃ | 8.3 | Human | |
| D₄.₂ | 7.9 | Human |
Table 2: this compound Binding Affinities for Serotonin, Adrenergic, Histamine, and Muscarinic Receptors
| Receptor Family | Receptor Subtype | Kᵢ (nM) | Species | Reference |
| Serotonin | 5-HT₂A | High Affinity | Human | |
| 5-HT₂C | Exhibits Antagonism | Human | ||
| Adrenergic | α₁ | High Affinity | Human | |
| α₂ | Higher Affinity than Chlorpromazine | Human | ||
| Histamine | H₁ | High Affinity | Human | |
| Muscarinic | M₁-M₅ | Exhibits Antagonism | Human |
Note: "High Affinity" indicates that while specific Kᵢ values were not found in the literature search, the source describes a potent interaction.
Impact on Neuronal Signaling Pathways
This compound's antagonism of various GPCRs leads to the modulation of distinct intracellular signaling cascades. The two primary pathways affected are the adenylyl cyclase and the phosphoinositide signaling pathways.
Dopaminergic Signaling and the Adenylyl Cyclase Pathway
This compound's antipsychotic effects are largely attributed to its antagonism of D₂-like dopamine receptors (D₂, D₃, and D₄). These receptors are predominantly coupled to the Gαi/o family of G-proteins.
-
Mechanism: Upon binding of dopamine, D₂-like receptors activate Gαi/o, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By blocking these receptors, this compound prevents this dopamine-induced inhibition, thereby modulating downstream signaling events regulated by cAMP and its primary effector, Protein Kinase A (PKA).
Serotonergic, Histaminergic, and Muscarinic Signaling and the Phosphoinositide Pathway
This compound also demonstrates high affinity for serotonin 5-HT₂A, histamine H₁, and various muscarinic acetylcholine receptors. Many of these receptors (e.g., 5-HT₂A, H₁, M₁, M₃, M₅) are coupled to the Gαq/11 family of G-proteins.
-
Mechanism: Activation of these receptors by their endogenous ligands stimulates Gαq/11, which in turn activates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). By antagonizing these receptors, this compound blocks this signaling cascade, thereby influencing a wide range of cellular processes.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with neuronal signaling pathways.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for a target receptor (e.g., dopamine D₂, serotonin 5-HT₂A, histamine H₁).
-
Principle: This is a competitive binding assay where this compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) for binding to the target receptor. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of this compound.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from recombinant cell lines or brain tissue).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂A receptors, [³H]-Mepyramine for H₁ receptors).
-
This compound stock solution and serial dilutions.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation fluid and liquid scintillation counter.
-
-
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This assay measures the effect of a compound on the production of cAMP.
-
Objective: To determine if this compound modulates adenylyl cyclase activity, particularly its inhibition via D₂-like receptors.
-
Principle: Cell membranes containing the target receptor and adenylyl cyclase are incubated with ATP (the substrate for adenylyl cyclase) and the test compound. The amount of cAMP produced is then quantified. To measure inhibition, adenylyl cyclase is often stimulated with an activator like forskolin.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., D₂).
-
This compound stock solution and serial dilutions.
-
ATP.
-
[α-³²P]ATP or a non-radioactive cAMP detection kit (e.g., ELISA, HTRF).
-
Adenylyl cyclase activator (e.g., forskolin).
-
Assay buffer (containing Mg²⁺, an essential cofactor for adenylyl cyclase).
-
Stop solution (to terminate the enzymatic reaction).
-
-
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound.
-
Stimulation (for inhibition assays): Add forskolin to stimulate adenylyl cyclase activity.
-
Initiation: Start the reaction by adding ATP (and [α-³²P]ATP if using the radioactive method).
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding the stop solution.
-
Quantification: Measure the amount of cAMP produced. For the radioactive method, this involves separating [³²P]cAMP from unreacted [α-³²P]ATP using column chromatography, followed by scintillation counting. For non-radioactive methods, follow the kit manufacturer's instructions.
-
-
Data Analysis:
-
Plot the amount of cAMP produced against the logarithm of the this compound concentration.
-
For inhibition assays, determine the IC₅₀ value for the reduction of forskolin-stimulated cAMP production.
-
Phosphoinositide Hydrolysis Assay
This assay measures the effect of a compound on the production of inositol phosphates, the downstream products of PLC activation.
-
Objective: To determine if this compound blocks the activation of the phosphoinositide pathway by antagonizing Gq/11-coupled receptors (e.g., 5-HT₂A, H₁).
-
Principle: Intact cells expressing the target receptor are pre-labeled with [³H]-myo-inositol, which is incorporated into membrane phosphoinositides. The cells are then stimulated with an agonist for the target receptor in the presence of varying concentrations of this compound. The accumulation of [³H]-inositol phosphates is then measured.
-
Materials:
-
Intact cells expressing the target receptor.
-
[³H]-myo-inositol.
-
Agonist for the target receptor.
-
This compound stock solution and serial dilutions.
-
LiCl (to inhibit the degradation of inositol monophosphates).
-
Cell lysis buffer.
-
Anion-exchange chromatography columns.
-
Scintillation fluid and liquid scintillation counter.
-
-
Procedure:
-
Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its incorporation into phosphoinositides.
-
Pre-incubation: Pre-incubate the labeled cells with varying concentrations of this compound and LiCl.
-
Stimulation: Add the specific agonist to stimulate the receptor and initiate phosphoinositide hydrolysis.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Lysis: Stop the reaction and lyse the cells.
-
Separation: Separate the water-soluble [³H]-inositol phosphates from the lipid fraction.
-
Quantification: Isolate the total [³H]-inositol phosphates using anion-exchange chromatography and measure the radioactivity by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for the inhibition of agonist-stimulated inositol phosphate accumulation.
-
Conclusion
This compound's broad receptor antagonism profile underlies its diverse clinical applications. Its interaction with dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors results in the complex modulation of the adenylyl cyclase and phosphoinositide signaling pathways. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel compounds with more refined pharmacological profiles. A thorough understanding of these intricate molecular interactions is essential for advancing the fields of neuropharmacology and drug development.
References
The Structural Ballet of a Versatile Antipsychotic: An In-depth Technical Guide to the Structure-Activity Relationship of Levomepromazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Levomepromazine, a phenothiazine derivative, is a cornerstone antipsychotic agent with a complex pharmacological profile. Its clinical efficacy in treating psychosis, as well as its sedative, antiemetic, and analgesic properties, stems from its interaction with a wide array of neurotransmitter receptors.[1] This multimodal action, often described as a "dirty drug" profile, makes the exploration of its structural-activity relationships (SAR) a compelling area of research for the development of more selective and potent therapeutic agents.[2] This guide provides a comprehensive analysis of the SAR of this compound analogs, integrating quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
The Pharmacological Tapestry of this compound
This compound's therapeutic and adverse effects are a direct consequence of its antagonism at several G-protein coupled receptors (GPCRs). Understanding the nuances of these interactions is paramount for designing analogs with improved clinical profiles. The primary targets include:
-
Dopamine D2 Receptors: Antagonism at these receptors in the mesolimbic pathway is central to the antipsychotic effects of this compound.[3]
-
Serotonin 5-HT2A Receptors: Blockade of these receptors is another key contributor to the atypical antipsychotic properties and may mitigate some of the extrapyramidal side effects associated with D2 receptor antagonism.
-
Histamine H1 Receptors: Strong antagonism at H1 receptors is responsible for the prominent sedative and hypnotic effects of this compound.
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors leads to vasodilation and can cause orthostatic hypotension, a common side effect.
-
Muscarinic M1 Acetylcholine Receptors: Anticholinergic effects, such as dry mouth and blurred vision, arise from the antagonism of these receptors.
Quantitative Structure-Activity Relationship of this compound and its Analogs
The affinity of this compound and its derivatives for various receptors is a critical determinant of their pharmacological profile. The following tables summarize the available quantitative data.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Related Compounds
| Compound | D1 | D2L | D2S | D3 | D4.2 | α1-adrenergic |
| This compound | 54.3 | 8.6 | 4.3 | 8.3 | 7.9 | High Affinity |
| Cyamemazine | 3.9 | 4.6 | 3.3 | 6.2 | 8.5 | - |
| N-monodesmethyl this compound | - | Lower than Chlorpromazine | - | - | - | Higher than Chlorpromazine |
| This compound sulfoxide | - | Inactive | - | - | - | Active |
Data for Dopamine receptors from Srivastava et al. (2009). Data for metabolites from a study on rat brain receptors.
Deciphering the Structural Code: Key SAR Insights
The SAR of phenothiazine derivatives like this compound is well-documented and provides a roadmap for designing novel analogs.
The Phenothiazine Core and Ring Substituents:
The tricyclic phenothiazine nucleus is the foundational scaffold. Modifications to this core, particularly at the 2-position, significantly impact activity.
-
Substitution at C2: The presence of an electron-withdrawing group at the 2-position of the phenothiazine ring is crucial for antipsychotic activity.[4] The potency generally increases in the order of H < Cl < CF3.[3] This substituent is thought to induce a specific conformation of the side chain that is favorable for dopamine receptor binding. This compound features a methoxy group at this position.
-
Other Ring Positions: Substitution at positions 1, 3, or 4 of the phenothiazine ring generally leads to a decrease in antipsychotic activity.
The Aliphatic Side Chain: A Bridge to Activity
The nature of the side chain at the N10 position of the phenothiazine ring is a critical determinant of pharmacological activity.
-
Chain Length: A three-carbon chain separating the phenothiazine nitrogen and the terminal amine is optimal for neuroleptic activity. Shortening or lengthening this chain diminishes antipsychotic potency.
-
Branching: Introduction of a methyl group at the β-position of the side chain, as seen in this compound, can influence activity. While it may slightly decrease antipsychotic potency in some cases, it can enhance antihistaminic activity.
The Terminal Amino Group: The Anchor
The basicity and steric bulk of the terminal amino group are vital for receptor interaction.
-
Tertiary Amine: A tertiary amine is essential for maximum antipsychotic activity. Primary and secondary amines are less potent.
-
N-Substituents: The nature of the substituents on the terminal nitrogen influences receptor selectivity and potency. In this compound, the dimethylamino group is a common feature among many active phenothiazines. Replacing this with bulkier groups can decrease activity. However, incorporating the nitrogen into a piperazine ring can increase potency, particularly at D2 receptors.
Experimental Protocols: The Foundation of SAR Studies
The following are detailed methodologies for key experiments cited in the study of this compound and its analogs.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
General Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.
Dopamine D2 Receptor Binding Assay
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone.
-
Non-specific Binding Determination: 10 µM haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Procedure:
-
Incubate cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [³H]-Spiperone (e.g., 0.2-0.5 nM) in the assay buffer.
-
Incubate at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine.
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H1 Receptor Binding Assay
-
Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-Pyrilamine (mepyramine).
-
Non-specific Binding Determination: 10 µM Mepyramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Combine the receptor preparation, radioligand, and varying concentrations of the test compound in a 96-well plate.
-
Incubate for a specified time to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
-
Alpha-1 Adrenergic Receptor Binding Assay
-
Receptor Source: Membranes from cells expressing the α1-adrenergic receptor.
-
Radioligand: [³H]-Prazosin.
-
Non-specific Binding Determination: 10 µM phentolamine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, a fixed concentration of [³H]-Prazosin, and the test compound dilutions.
-
Incubate to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration and wash the filters.
-
Measure the bound radioactivity using liquid scintillation counting.
-
Calculate IC50 and Ki values.
-
Functional Assays
Objective: To determine the functional activity (e.g., antagonism) of a test compound at a specific receptor.
Muscarinic M1 Receptor Functional Assay (Calcium Flux)
-
Cell Line: CHO or HEK-293 cells stably expressing the human M1 muscarinic receptor.
-
Principle: M1 receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium. This assay measures the ability of a test compound to inhibit the calcium mobilization induced by a known M1 agonist.
-
Procedure:
-
Plate the M1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with various concentrations of the test compound (antagonist).
-
Stimulate the cells with a known M1 agonist (e.g., carbachol or acetylcholine) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).
-
Determine the IC50 of the test compound for the inhibition of the agonist-induced calcium response.
-
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate key concepts in the SAR of this compound analogs.
Caption: Key structural features of phenothiazines influencing antipsychotic activity.
Caption: Receptor binding profile and resulting pharmacological effects of this compound.
Caption: A typical experimental workflow for the SAR study of this compound analogs.
Conclusion and Future Directions
The structural-activity relationship of this compound analogs is a rich field of study with significant implications for the development of novel antipsychotics and other CNS-targeted therapies. The key takeaways from this guide are:
-
The antipsychotic activity of phenothiazines is highly dependent on the nature of the substituent at the C2 position, the length of the N10-alkyl chain, and the characteristics of the terminal amino group.
-
This compound's broad receptor profile, while contributing to its diverse therapeutic applications, is also responsible for its significant side-effect profile.
-
By systematically modifying the phenothiazine scaffold, it is possible to modulate the affinity and selectivity for different receptor subtypes. For instance, incorporating a piperazine moiety in the side chain can enhance D2 receptor affinity.
Future research in this area should focus on the synthesis and evaluation of novel this compound analogs with the aim of dissecting the contributions of individual receptor interactions to the overall pharmacological profile. The development of analogs with greater selectivity for specific dopamine or serotonin receptor subtypes could lead to antipsychotics with improved efficacy and a more favorable side-effect profile. Furthermore, exploring modifications that enhance blood-brain barrier penetration or modulate metabolic stability will be crucial for translating promising in vitro findings into clinically viable drug candidates. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations and advancing our understanding of this important class of therapeutic agents.
References
Off-Target Activities of Levomepromazine in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, a phenothiazine derivative, is a low-potency typical antipsychotic medication with a complex pharmacological profile. While its therapeutic effects in psychosis are primarily attributed to dopamine D2 receptor antagonism, this compound interacts with a wide array of other neurotransmitter receptors, leading to a range of off-target activities.[1][2] These off-target effects are responsible for both some of its beneficial therapeutic properties, such as sedation and antiemesis, and a variety of adverse effects, including orthostatic hypotension and anticholinergic symptoms.[1][2] A thorough understanding of these off-target interactions in preclinical models is crucial for predicting clinical outcomes, optimizing therapeutic applications, and guiding the development of safer, more selective antipsychotic agents.
This technical guide provides a comprehensive overview of the off-target activities of this compound observed in preclinical studies. It summarizes quantitative binding data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Receptor Binding Profile of this compound
This compound exhibits a broad receptor binding profile, with significant affinity for dopaminergic, serotonergic, adrenergic, muscarinic, and histaminergic receptors. The following table summarizes the available quantitative data on the binding affinities (Ki) of this compound for various human recombinant receptors.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Dopamine Receptors | ||
| D1 | 54.3 | [3] |
| D2L | 8.6 | |
| D2S | 4.3 | |
| D3 | 8.3 | |
| D4.2 | 7.9 | |
| Serotonin Receptors | ||
| 5-HT2A | Significantly greater than clozapine and chlorpromazine | |
| Adrenergic Receptors | ||
| α1 | Significantly greater than clozapine and chlorpromazine | |
| α2 | Significantly greater than chlorpromazine | |
| Muscarinic Receptors | ||
| M1-M5 | 5-30 times higher affinity than fluphenazine and perphenazine | |
| Histamine Receptors | ||
| H1 | Most potent among chlorpromazine, fluphenazine, and perphenazine |
Key Off-Target Activities and Preclinical Models
This compound's interactions with various receptors translate into distinct physiological effects that have been characterized in preclinical models.
Sedative Effects (Histamine H1 and α1-Adrenergic Receptor Antagonism)
This compound's potent sedative effects are primarily attributed to its high affinity for and antagonism of histamine H1 and α1-adrenergic receptors.
The open field test is a widely used behavioral assay to assess locomotor activity and exploratory behavior, which are often reduced by sedative drugs.
Experimental Workflow: Open Field Test
Caption: Workflow for assessing sedative effects using the open field test.
Cardiovascular Effects: Orthostatic Hypotension (α1-Adrenergic Receptor Antagonism)
Antagonism of α1-adrenergic receptors on blood vessels leads to vasodilation and a subsequent drop in blood pressure, particularly upon standing (orthostatic hypotension).
The tilt-table test in anesthetized rats is a standard preclinical model to evaluate a drug's potential to induce orthostatic hypotension.
Experimental Workflow: Tilt-Table Test
References
A Comprehensive Technical Guide to the Physicochemical Properties of Levomepromazine Maleate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the core physicochemical properties of Levomepromazine maleate, an N-substituted phenothiazine antipsychotic. The information presented is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, solubility, and behavior in various media.
Core Physicochemical Characteristics
This compound maleate is the maleate salt of this compound, a phenothiazine derivative.[1][2] It presents as a white crystalline powder with a slightly bitter taste and is odorless.[3] The compound's structure, molecular weight, and other fundamental properties are critical for its formulation and pharmacological activity.
Table 1: Summary of Key Physicochemical Properties of this compound Maleate
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 7104-38-3 | [1][4] |
| Molecular Formula | C₁₉H₂₄N₂OS·C₄H₄O₄ (or C₂₃H₂₈N₂O₅S) | |
| Molecular Weight | 444.54 g/mol | |
| Appearance | White crystals or crystalline powder | |
| Melting Point | 182 - 190°C (with decomposition) | |
| pKa (this compound base) | 9.19 |
| Optical Rotation [α]²⁰_D_ | -13.5 to -16.5° (0.5 g in 20 mL chloroform) | |
Solubility Profile
The solubility of this compound maleate is a critical factor influencing its dissolution rate and bioavailability. It exhibits varied solubility across different solvent systems, a characteristic typical of phenothiazine derivatives. Its solubility is particularly dependent on the pH of the medium due to the presence of an ionizable amine group.
Table 2: Solubility of this compound Maleate in Various Solvents
| Solvent | Qualitative Solubility | Quantitative Solubility (at 20°C) | Source(s) |
|---|---|---|---|
| Water | Very slightly soluble | 0.1 - 1 g/L | |
| Acetic Acid (100) | Freely soluble | Not specified | |
| Chloroform | Soluble | Not specified | |
| Methanol | Sparingly soluble | Not specified | |
| Ethanol (95) | Slightly soluble | Not specified | |
| Acetone | Slightly soluble | Not specified | |
| Diethyl Ether | Practically insoluble | Not specified |
| DMSO | Soluble | 30 mg/mL (for this compound base) | |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible physicochemical data. The following sections outline the protocols for determining key parameters of this compound maleate.
Solubility Determination: Saturated Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid drug is agitated in a specific solvent or buffer system for a prolonged period until equilibrium is achieved. The concentration of the dissolved drug in the supernatant is then quantified to determine its solubility.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound maleate to a series of flasks, each containing a buffer solution of a specific pH (e.g., pH 1.2, 4.5, and 6.8 to cover the physiological range). Ensure undissolved solid remains visible.
-
Equilibration: Seal the flasks and place them in a mechanical shaker or agitator within a temperature-controlled environment, typically at 37 ± 1 °C. Agitate the samples for a predetermined time (e.g., 24-48 hours), which should be sufficient to reach equilibrium.
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid using centrifugation or filtration (e.g., with a 0.45 µm PVDF filter).
-
Quantification: Accurately dilute the clear supernatant with a suitable mobile phase. Determine the concentration of this compound maleate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Analysis: Repeat the determination at least in triplicate for each pH condition to ensure reproducibility. The lowest measured solubility across the pH range of 1.2-6.8 is used for Biopharmaceutics Classification System (BCS) purposes.
pKa Determination: Potentiometric Titration
Potentiometric titration is a precise and common method for determining the dissociation constant (pKa) of ionizable drugs.
Principle: The method involves titrating a solution of the drug with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.
Detailed Protocol:
-
System Calibration: Calibrate a pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of this compound maleate of known concentration (e.g., 1 mM) in purified water. To maintain a constant ionic strength, 0.15 M KCl can be added.
-
Titration: Place the solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode.
-
Acidic Titration: Make the sample solution acidic (e.g., to pH 2.0) with a standardized HCl solution.
-
Base Titration: Titrate the solution by adding small, precise increments of a standardized NaOH solution (e.g., 0.1 M). Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point. This can be determined from the inflection point of the sigmoid curve or the peak of its first derivative. Perform at least three replicate titrations.
Partition Coefficient (Log P) Determination: Shake-Flask Method
The n-octanol/water partition coefficient (Log P) is a measure of a drug's lipophilicity, which is crucial for predicting its absorption and distribution.
Principle: The shake-flask method involves dissolving the solute in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the solute in each phase is measured to calculate the partition coefficient. For ionizable compounds like this compound, the distribution coefficient (Log D) is measured at a specific pH, while Log P refers to the partitioning of the neutral species.
Detailed Protocol:
-
Phase Preparation: Pre-saturate n-octanol with a pH 7.4 buffer and vice versa by mixing and allowing them to separate. This ensures mutual saturation of the solvents.
-
Partitioning: Add a known amount of this compound maleate to a vessel containing measured volumes of the pre-saturated n-octanol and pH 7.4 buffer.
-
Equilibration: Seal the vessel and shake it gently at a constant temperature until equilibrium is reached (e.g., 24 hours).
-
Phase Separation: Separate the two phases by centrifugation to prevent emulsion formation.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of this compound in each phase using a suitable analytical method like HPLC.
-
Calculation: Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log D is the base-10 logarithm of this ratio.
Mechanism of Action & Signaling Pathways
This compound exerts its therapeutic effects through a complex and multifactorial mechanism, acting as a competitive antagonist at several central nervous system (CNS) neurotransmitter receptors. This broad receptor-binding profile accounts for its antipsychotic, sedative, antiemetic, and analgesic properties.
The primary mechanisms include:
-
Dopamine D₂ Receptor Antagonism: Blockade of D₂ receptors in the mesolimbic pathway is believed to mediate its antipsychotic effects, reducing positive symptoms like hallucinations and delusions.
-
Serotonin 5-HT₂ Receptor Antagonism: Antagonism at 5-HT₂ receptors contributes to its antipsychotic efficacy and may help mitigate some extrapyramidal side effects.
-
Histamine H₁ Receptor Antagonism: Strong blockade of H₁ receptors is responsible for its prominent sedative and hypnotic effects.
-
α₁-Adrenergic Receptor Antagonism: Blockade of these receptors leads to vasodilation and can cause orthostatic hypotension, but also contributes to sedation.
-
Muscarinic M₁ Receptor Antagonism: This anticholinergic activity can lead to side effects like dry mouth and blurred vision.
References
Levomepromazine in Non-Psychiatric Research: A Technical Guide to Core Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the non-psychiatric research applications of Levomepromazine (also known as methotrimeprazine). While traditionally recognized as a phenothiazine antipsychotic, this compound's diverse pharmacological profile lends itself to a variety of research and clinical uses beyond psychiatry, particularly in palliative care and oncology. This document details the underlying mechanisms, presents quantitative data from key studies, outlines experimental protocols, and visualizes complex pathways to support further research and development.
Core Mechanism of Action: A Multi-Receptor Antagonist
This compound's broad spectrum of effects stems from its action as an antagonist at multiple neurotransmitter receptors.[1][2][3][4][5] This "dirty drug" profile, as it is sometimes called, allows it to modulate a wide range of physiological processes. Its primary mechanism involves blocking dopamine (D2), serotonin (5-HT2), histamine (H1), alpha-adrenergic (α1), and muscarinic acetylcholine receptors. This multi-target antagonism is central to its utility in non-psychiatric applications such as pain, nausea, and sedation.
Application in Palliative Care and Pain Management
This compound is widely used in palliative care for symptom control, including nausea, vomiting, pain, and delirium. While much of the evidence is from open-label studies and clinical experience rather than randomized controlled trials, its utility in this setting is well-documented.
Antiemetic Properties
This compound is often effective for nausea and vomiting that is refractory to other antiemetics. Its efficacy is attributed to the blockade of dopamine D2, serotonin 5-HT2, histamine H1, and muscarinic receptors, all of which are implicated in the pathways that trigger nausea and vomiting.
Quantitative Data: Efficacy in Refractory Emesis
| Parameter | Baseline (Median) | Post-Treatment (Day 2, Median) | Outcome | Study Population | Reference |
| Nausea Score (0-10) | 8 | 1 | p < 0.0001 | 70 advanced cancer patients | |
| Cessation of Vomiting | - | - | 92% of cases | 70 advanced cancer patients | |
| Nasogastric Tube Removal | - | - | 100% of patients who had one | 11 of the 70 patients |
Experimental Protocol: Open-Label Study in Advanced Cancer Patients
The following protocol is based on the methodology described by Eisenchlas et al. (2005) for studying low-dose this compound in refractory emesis.
-
Patient Selection : Enroll adult patients with advanced cancer experiencing nausea and/or vomiting refractory to first-line antiemetics (e.g., metoclopramide, haloperidol).
-
Baseline Assessment : Quantify baseline nausea severity using a 0-10 numerical rating scale (NRS), where 0 is no nausea and 10 is the worst imaginable nausea. Record the frequency of vomiting episodes.
-
Intervention : Administer this compound via subcutaneous boluses. The typical starting dose is 6.25 mg/day, with a range of 3.12-25 mg/day depending on clinical response and side effects.
-
Data Collection :
-
Record nausea NRS scores daily.
-
Record the number of vomiting episodes daily.
-
Assess sedation levels daily using an NRS (0-10).
-
-
Primary Endpoints :
-
Change in median nausea score from baseline to day 2.
-
Percentage of patients with complete cessation of vomiting by day 2.
-
-
Statistical Analysis : Use non-parametric tests (e.g., Wilcoxon signed-rank test) to compare baseline and post-treatment nausea scores.
Analgesic Properties
This compound possesses intrinsic analgesic properties, making it unique among phenothiazines. It has been shown to be effective for chronic pain, particularly in cancer patients. The analgesic effect is thought to be mediated by its antagonism of serotonin receptors and its sedative properties, which can alter the perception of pain.
Quantitative Data: Comparison of Analgesic Activity
| Treatment (Intramuscular) | Number of Patients | Pain Relief Outcome | Statistical Significance vs. Placebo | Reference |
| This compound (15 mg) | 18 | Indistinguishable from Morphine | p < 0.05 | |
| Morphine (10 mg) | 18 | - | - | |
| Placebo | 18 | Significantly less relief | - |
Experimental Protocol: Double-Blind Crossover Study for Chronic Pain
The following protocol is adapted from the study by Bloomfield et al. (1964).
-
Patient Selection : Recruit patients with stable, chronic pain (e.g., from cancer or arthritis) who require regular analgesia.
-
Study Design : Employ a double-blind, crossover design where each patient receives all treatments in a randomized order. The treatments are this compound (15 mg), Morphine (10 mg), and a Placebo, administered intramuscularly.
-
Washout Period : Ensure an adequate washout period between each treatment phase to prevent carryover effects.
-
Pain Assessment :
-
Use a standardized pain intensity scale to measure pain levels at baseline (before drug administration).
-
Re-assess pain intensity at fixed intervals post-administration (e.g., 1, 2, 3 hours).
-
Use a pain relief scale where patients rate their relief (e.g., none, slight, moderate, complete).
-
-
Primary Endpoint : The primary outcome is the degree of pain relief at a specific time point (e.g., 3 hours post-administration), measured by changes in pain intensity and patient-reported relief.
-
Side Effect Monitoring : Record all adverse events, with a particular focus on sedation levels.
-
Statistical Analysis : Use appropriate statistical methods for crossover trials to compare the analgesic effects of the three treatments.
Application in Oncology Research
Beyond palliative symptom control, this compound is being investigated for its potential direct applications in oncology, specifically in overcoming multidrug resistance (MDR).
Circumvention of Multidrug Resistance
MDR is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. These pumps actively transport chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. Certain phenothiazines, including this compound's relatives chlorpromazine and trifluoperazine, have been shown to inhibit P-gp and reverse MDR. This suggests a potential role for this compound as an MDR modulator.
The proposed mechanism involves the drug inhibiting the efflux pump, thereby increasing the intracellular accumulation and cytotoxicity of the chemotherapeutic agent.
Experimental Protocol: In Vitro Drug Accumulation Assay
This hypothetical protocol is based on methodologies used to study other phenothiazines as MDR modulators.
-
Cell Lines : Use a pair of cancer cell lines: a parental, drug-sensitive line (e.g., KB) and its multidrug-resistant subline that overexpresses P-gp (e.g., KB-ChR-24).
-
Reagents :
-
Fluorescent chemotherapy drug (e.g., daunorubicin) or radiolabeled drug (e.g., [³H]-vincristine).
-
This compound at various concentrations.
-
Cell culture medium and buffers.
-
-
Drug Accumulation Assay :
-
Plate cells from both sensitive and resistant lines in multi-well plates.
-
Pre-incubate the cells with either buffer alone (control) or buffer containing this compound for a set time (e.g., 30-60 minutes).
-
Add the fluorescent or radiolabeled chemotherapy drug to all wells and incubate for a specific duration (e.g., 60 minutes).
-
Stop the incubation by rapidly washing the cells with ice-cold buffer to remove extracellular drug.
-
Lyse the cells to release the intracellular contents.
-
-
Quantification :
-
For fluorescent drugs, measure the intracellular fluorescence using a plate reader or flow cytometer.
-
For radiolabeled drugs, measure radioactivity using a scintillation counter.
-
-
Endpoint : The primary endpoint is the increase in intracellular drug accumulation in the resistant cells in the presence of this compound, compared to the resistant cells without this compound. The goal is to see if this compound can restore drug accumulation in resistant cells to levels seen in sensitive cells.
-
Data Analysis : Plot drug accumulation as a function of this compound concentration to determine a dose-response relationship.
Conclusion and Future Directions
This compound is a pharmacologically versatile agent with significant, evidence-backed applications in non-psychiatric research, especially in palliative medicine for managing refractory nausea and chronic pain. Its multi-receptor antagonism provides a strong mechanistic basis for these effects. Furthermore, emerging research into its ability to modulate multidrug resistance in cancer presents an exciting avenue for drug development professionals.
Future research should focus on conducting rigorous, randomized controlled trials to solidify the evidence base for its use in palliative care. For oncology applications, further preclinical studies are needed to fully elucidate the mechanism of MDR reversal, determine optimal dosing strategies in combination with chemotherapy, and evaluate its efficacy and safety in animal models before progressing to clinical trials. The detailed protocols and data presented in this guide offer a foundational resource for scientists pursuing these next steps.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C19H24N2OS | CID 72287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Analgesic Mechanisms of Levomepromazine in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, a phenothiazine derivative, has long been recognized for its antipsychotic, sedative, and antiemetic properties. However, its potent analgesic effects, comparable to those of opioids, have garnered significant interest in the context of pain management, particularly in palliative care. This technical guide delves into the complex analgesic mechanisms of this compound as elucidated through studies on animal models. By summarizing quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways, this document aims to provide a comprehensive resource for researchers and professionals in the field of drug development and pain research.
Core Analgesic Mechanisms of this compound
This compound's analgesic action is not attributed to a single pathway but rather to its broad pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors. This multi-target engagement is believed to contribute to its efficacy in various pain states. The primary mechanisms implicated in its analgesic effects involve the modulation of dopaminergic, serotonergic, adrenergic, histaminergic, and cholinergic pathways.
Quantitative Analysis of Analgesic Efficacy in Animal Models
The analgesic properties of this compound have been evaluated in various animal models using standardized nociceptive tests. The following tables summarize the available quantitative data from these studies.
| Test | Species | Dose (mg/kg) | Route of Administration | Analgesic Effect | Citation |
| Tail-Flick Test | Rat | 10 | Intraperitoneal (i.p.) | No significant effect on tail-flick latency.[1] | [1] |
| Writhing Test | Mouse | 10 | Intraperitoneal (i.p.) | Abolished the writhing reflex, indicating a significant antinociceptive effect against visceral pain. |
Note: There is a notable scarcity of comprehensive dose-response studies of this compound in standard thermal and mechanical pain models in the publicly available scientific literature. The existing data primarily focuses on its sedative and antipsychotic effects.
Detailed Experimental Protocols
A clear understanding of the methodologies employed in animal studies is crucial for the interpretation and replication of findings. Below are detailed protocols for the key experiments cited.
Tail-Flick Test
-
Objective: To assess the spinal reflex response to a thermal nociceptive stimulus.
-
Animal Model: Male Wistar rats.
-
Apparatus: A tail-flick analgesiometer consisting of a radiant heat source.
-
Procedure:
-
Rats are gently restrained, and their tails are positioned over the radiant heat source.
-
The heat source is activated, and the time taken for the rat to flick its tail away from the heat is recorded as the tail-flick latency.
-
A cut-off time is established to prevent tissue damage.
-
Baseline latencies are recorded before drug administration.
-
This compound (10 mg/kg, i.p.) or vehicle is administered.
-
Tail-flick latencies are measured at predetermined time points post-injection.
-
-
Data Analysis: Changes in tail-flick latency from baseline are calculated and compared between treatment groups.
Acetic Acid-Induced Writhing Test
-
Objective: To evaluate the response to a chemical visceral nociceptive stimulus.
-
Animal Model: Male Swiss albino mice.
-
Procedure:
-
Mice are pre-treated with this compound (10 mg/kg, i.p.) or vehicle.
-
After a set absorption period, a 0.6% solution of acetic acid is administered intraperitoneally.
-
Immediately following the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period (e.g., 20 minutes).
-
-
Data Analysis: The total number of writhes is compared between the this compound-treated group and the control group. A reduction in the number of writhes indicates an analgesic effect.
Visualizing the Mechanistic Pathways
To illustrate the complex interactions underlying this compound's analgesic effects, the following diagrams depict the proposed signaling pathways and experimental workflows.
Proposed Multi-Receptor Antagonism of this compound
Caption: Multi-receptor antagonism of this compound.
Experimental Workflow for Assessing Analgesia in Animal Models
Caption: Workflow for evaluating analgesic efficacy.
Hypothesized Signaling Cascade Inhibition by this compound
References
Methodological & Application
Application Note and Protocol: HPLC-UV Method for Quantifying Levomepromazine in Plasma
This document provides a detailed protocol for the quantification of levomepromazine in human plasma using a High-Performance Liquid Chromatography (HPLC) system with Ultraviolet (UV) detection. This method is intended for researchers, scientists, and drug development professionals requiring a reliable and validated assay for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.
Introduction
This compound, also known as methotrimeprazine, is a phenothiazine neuroleptic drug with antipsychotic, analgesic, and antiemetic properties.[1] Accurate and precise measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile and for therapeutic drug monitoring to ensure efficacy and safety.[2] This application note describes a robust HPLC-UV method for the determination of this compound in human plasma, including sample preparation, chromatographic conditions, and comprehensive method validation.
Principle of the Method
This method involves the extraction of this compound and an internal standard (IS) from human plasma, followed by separation and quantification using reversed-phase HPLC with UV detection. The chromatographic separation is achieved on a C8 or C18 analytical column with an isocratic mobile phase. Detection is performed at a UV wavelength where this compound exhibits significant absorbance.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Loxapine or Desmethylclomipramine)[2][3]
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer
-
Triethylamine
-
Orthophosphoric acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C1 or C18)[2]
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Analytical Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer. A common composition is acetonitrile and 34 mM phosphate buffer (pH 2.0) containing 0.3% triethylamine (29:71, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C.
-
UV Detection Wavelength: 254 nm.
Experimental Protocols
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (e.g., 1 mg/mL) in methanol.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to obtain a range of concentrations for the calibration curve.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
A reliable method for sample pre-treatment is solid-phase extraction (SPE).
-
Conditioning: Condition a C1 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 1 mL of plasma sample (calibration standard, QC, or unknown), add the internal standard and vortex. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol or another suitable organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the HPLC system.
Caption: Experimental workflow for plasma sample preparation using Solid-Phase Extraction (SPE).
Method Validation
The developed method should be validated according to standard guidelines for bioanalytical method validation.
The linearity of the method is determined by analyzing a series of calibration standards over a specified concentration range. A linear relationship was observed for this compound over the concentration range of 10-300 ng/mL. Another study demonstrated linearity between 25 and 800 µg/L with a coefficient of determination (r²) > 0.999.
Intra-day and inter-day accuracy and precision are evaluated by analyzing replicate QC samples at different concentrations on the same day and on different days, respectively. The precision, expressed as the relative standard deviation (RSD%), should be less than 15%, and the accuracy should be within 85-115%. Studies have shown RSD values for precision to be lower than 4.9% and mean accuracy values higher than 92%. Another study reported between- and within-day assay variations commonly below 5% and accuracy varying between 95% and 105%.
The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. The LOD is the lowest concentration of the analyte that can be detected. The lower limit of quantification for this compound has been reported to be 4.1 µg/L.
The extraction recovery of this compound from plasma is determined by comparing the peak areas of the analyte from extracted samples with those of unextracted standards. Good extraction yields of over 91% have been achieved using solid-phase extraction. Another study reported recovery in human plasma to be between 85% and 110%.
Caption: Logical relationship of key HPLC-UV method validation parameters.
Data Presentation
The following tables summarize the quantitative data for the HPLC-UV method for this compound quantification in plasma.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value | Reference |
| HPLC Column | C8 Reversed-Phase | |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.0, 34 mM) with 0.3% Triethylamine (29:71, v/v) | |
| Flow Rate | 1.0 mL/min | |
| UV Wavelength | 254 nm | |
| Internal Standard | Loxapine |
Table 2: Method Validation Summary
| Validation Parameter | Result | Reference |
| Linearity Range | 25 - 800 µg/L | |
| Correlation Coefficient (r²) | > 0.999 | |
| Accuracy | 95% - 105% | |
| Precision (RSD%) | < 4.9% | |
| Lower Limit of Quantification (LOQ) | 4.1 µg/L | |
| Extraction Recovery | > 91% |
Conclusion
The described HPLC-UV method provides a sensitive, accurate, and reliable approach for the quantification of this compound in human plasma. The detailed protocol and validation data presented in this application note will be valuable for researchers and clinicians involved in the therapeutic monitoring and pharmacokinetic evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Simultaneous determination of the antipsychotic drugs this compound and clozapine and their main metabolites in human plasma by a HPLC-UV method with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of this compound, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Levomepromazine and its Primary Metabolites by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of the antipsychotic drug levomepromazine and its principal metabolites in biological matrices. The protocol provides a robust and sensitive analytical procedure, encompassing sample preparation, derivatization, and GC-MS parameters. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening.
Introduction
This compound, a phenothiazine derivative, is a low-potency antipsychotic with sedative, antiemetic, and analgesic properties. Monitoring its concentration and that of its active metabolites is crucial for optimizing therapeutic outcomes and minimizing adverse effects. This compound undergoes extensive hepatic metabolism, primarily through sulfoxidation, N-demethylation, and hydroxylation, followed by conjugation. This document outlines a validated GC-MS methodology for the simultaneous analysis of this compound and its key metabolites.
Metabolic Pathway of this compound
This compound is principally metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the primary isoform responsible for 5-sulfoxidation and N-demethylation at therapeutic concentrations.[1] CYP1A2 also contributes to a lesser extent to its metabolism.[1] Other significant metabolic routes include hydroxylation at various positions on the phenothiazine ring system, leading to the formation of several hydroxylated metabolites.[2][3] These metabolites can subsequently be conjugated with glucuronic acid before excretion.[1]
The primary metabolites of this compound include:
-
This compound sulfoxide
-
N-desmethyl-levomepromazine
-
3-hydroxy-levomepromazine
-
7-hydroxy-levomepromazine
-
8-hydroxy-levomepromazine
-
O-desmethyl-3-hydroxy-levomepromazine
-
O-desmethyl-7-hydroxy-levomepromazine
-
N,O-didesmethyl-7-hydroxy-levomepromazine
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (e.g., a structurally related phenothiazine not present in the sample)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
C18 SPE cartridges (e.g., MonoTip C18)
Procedure:
-
Sample Pre-treatment: To a 0.1 mL plasma sample, add the internal standard.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 0.7 mL of methanol followed by 0.7 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 0.7 mL of water to remove interfering substances.
-
Elution: Elute this compound and its metabolites from the cartridge with 0.7 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., 50 µL of ethyl acetate).
Derivatization
For the analysis of hydroxylated metabolites, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
Materials:
-
Dried sample extract
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Anhydrous pyridine or other suitable solvent
Procedure:
-
To the dried sample extract, add 50 µL of the silylating agent and 50 µL of anhydrous pyridine.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS injection.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
Transfer Line Temperature: 290°C
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (50-550 amu) for qualitative identification.
Selected Ions for Monitoring (Example):
-
This compound: (Provide characteristic m/z values)
-
This compound Sulfoxide: (Provide characteristic m/z values)
-
N-desmethyl-levomepromazine (derivatized): (Provide characteristic m/z values)
-
7-hydroxy-levomepromazine (derivatized): (Provide characteristic m/z values)
-
Internal Standard: (Provide characteristic m/z values)
Quantitative Data Summary
The following table summarizes the performance characteristics of a reported GC-MS method for the quantification of phenothiazines, including this compound, in human plasma.
| Parameter | This compound |
| Recovery | 91-95% |
| Limit of Quantification (LOQ) | 0.25–2.0 ng/0.1 mL plasma |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (CV) | < 11% |
| Inter-day Precision (CV) | < 11% |
Experimental Workflow
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantitative analysis of this compound and its primary metabolites in biological samples. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in a laboratory setting for various research and clinical applications. The use of solid-phase extraction ensures clean sample extracts and good recovery, while derivatization allows for the analysis of less volatile metabolites. This application note serves as a valuable resource for professionals in drug development, clinical chemistry, and toxicology.
References
Application Notes and Protocols for Developing a Stable Levomepromazine Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a stable formulation of Levomepromazine suitable for in vivo research. This compound, a phenothiazine derivative, presents formulation challenges due to its poor water solubility and susceptibility to degradation by light and oxygen.[1][2] This document outlines strategies to overcome these challenges, offering protocols for both parenteral and oral administration, methods for stability testing, and an overview of the compound's primary signaling pathways.
Physicochemical and Pharmacokinetic Properties of this compound
A thorough understanding of this compound's properties is crucial for formulation development. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H24N2OS | [3] |
| Molecular Weight | 328.5 g/mol | [3] |
| pKa | 9.19 | [4] |
| Aqueous Solubility | Barely soluble in water | |
| Oral Bioavailability | 21% - 60% (highly variable) | |
| Metabolism | Extensive first-pass metabolism in the liver (primarily CYP3A4) | |
| Elimination Half-life | 15 - 30 hours | |
| Protein Binding | ~90% |
Challenges in this compound Formulation
The primary obstacles in formulating this compound for in vivo studies are:
-
Poor Aqueous Solubility: This can lead to low and erratic absorption after oral administration, impacting the reliability of preclinical data.
-
Chemical Instability: this compound is sensitive to light and oxygen, undergoing oxidation to form degradation products such as this compound sulfoxide and sulfone. This degradation can reduce the potency and potentially alter the toxicological profile of the formulation.
-
Significant First-Pass Metabolism: Extensive metabolism in the liver contributes to low and variable oral bioavailability.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Parenteral Formulation
This protocol describes the preparation of a sterile, stabilized aqueous solution of this compound for intravenous (IV) or subcutaneous (SC) administration in animal studies. This formulation is based on principles of using antioxidants and chelating agents to prevent degradation.
Materials:
-
This compound hydrochloride
-
Ascorbic acid
-
Disodium edetate (EDTA)
-
Monothioglycerol (MTG)
-
Sodium chloride
-
Water for Injection (WFI)
-
0.1 M Hydrochloric acid and 0.1 M Sodium hydroxide (for pH adjustment)
-
Nitrogen gas
-
Sterile vials and stoppers
-
0.22 µm sterile filter
Equipment:
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
Glass beakers and graduated cylinders
-
Autoclave
-
Laminar flow hood
Procedure:
-
Preparation of the Vehicle:
-
In a light-protected glass beaker, add approximately 80% of the final volume of WFI.
-
While stirring, dissolve sodium chloride to achieve isotonicity (e.g., 0.9% w/v).
-
Add and dissolve EDTA (e.g., 0.01% w/v), ascorbic acid (e.g., 0.1% w/v), and MTG (e.g., 0.5% w/v).
-
Sparge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen.
-
-
Dissolution of this compound:
-
Slowly add the accurately weighed this compound hydrochloride to the vehicle while stirring continuously under a nitrogen blanket.
-
Continue stirring until the drug is completely dissolved.
-
-
pH Adjustment and Final Volume:
-
Measure the pH of the solution. Adjust the pH to a target range of 4.0-5.5 using 0.1 M HCl or 0.1 M NaOH.
-
Add WFI to reach the final desired volume.
-
-
Sterilization and Filling:
-
Aseptically filter the solution through a 0.22 µm sterile filter into a sterile container inside a laminar flow hood.
-
Dispense the sterile solution into sterile, amber glass vials.
-
Purge the headspace of the vials with nitrogen gas before sealing with sterile stoppers and crimp caps.
-
-
Terminal Sterilization (Optional):
-
If the formulation components are heat-stable, terminal sterilization by autoclaving can be performed.
-
Storage:
-
Store the parenteral formulation at 2-8°C, protected from light.
Protocol 2: Development of an Oral Formulation using Cyclodextrins (Model Protocol)
This protocol provides a general method for enhancing the aqueous solubility of this compound for oral administration using cyclodextrins. The specific type of cyclodextrin and the drug-to-cyclodextrin ratio should be optimized.
Materials:
-
This compound base or salt
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Purified water
-
Phosphate buffer (pH 6.8)
Equipment:
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Freeze-dryer (optional)
-
0.45 µm syringe filter
Procedure:
-
Phase Solubility Studies (Optimization):
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-40% w/v).
-
Add an excess amount of this compound to each solution.
-
Shake the suspensions at a constant temperature (e.g., 25°C) for 48-72 hours to reach equilibrium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the filtrate for this compound concentration using a validated HPLC method to determine the solubility enhancement.
-
-
Preparation of the this compound-Cyclodextrin Complex (Kneading Method):
-
Determine the optimal molar ratio of this compound to cyclodextrin from the phase solubility data.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
If necessary, add small amounts of water during kneading to maintain a suitable consistency.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) or by freeze-drying.
-
Pass the dried complex through a sieve to obtain a uniform powder.
-
-
Formulation of the Oral Solution:
-
Dissolve the prepared this compound-cyclodextrin complex powder in a suitable vehicle (e.g., purified water or phosphate buffer pH 6.8) to the desired final concentration for dosing.
-
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Administration (Model Protocol)
This protocol describes a general approach to formulating this compound in a lipid-based system to improve its oral bioavailability.
Materials:
-
This compound base
-
Oil (e.g., Capryol 90, Labrafac lipophile WL 1349)
-
Surfactant (e.g., Kolliphor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
Equipment:
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Water bath
Procedure:
-
Excipient Screening:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify suitable excipients.
-
Add an excess amount of this compound to a known volume of each excipient.
-
Mix vigorously and allow to equilibrate for 48-72 hours.
-
Centrifuge and analyze the supernatant for drug concentration by HPLC.
-
-
Construction of Ternary Phase Diagrams:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare a series of formulations with varying ratios of these three components.
-
Visually observe the self-emulsification properties of each formulation by adding a small amount to water under gentle agitation. Note the formation of a clear or bluish-white emulsion.
-
Identify the region in the phase diagram that forms stable micro- or nanoemulsions.
-
-
Preparation of the this compound SEDDS Formulation:
-
Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram.
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40°C) to ensure homogeneity.
-
Add the accurately weighed this compound to the mixture and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS formulation in an aqueous medium and measure the droplet size and polydispersity index using a dynamic light scattering instrument.
-
Emulsification Time: Measure the time taken for the formulation to form a homogenous emulsion upon dilution with an aqueous phase under gentle agitation.
-
Protocol 4: Stability-Indicating HPLC Method for this compound
This protocol outlines a reverse-phase HPLC method to quantify this compound and monitor its stability by separating it from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare working standards by diluting the stock solution to a range of concentrations to create a calibration curve.
-
Dilute the formulated samples with the mobile phase to a concentration within the calibration range.
-
-
Forced Degradation Studies (for method validation):
-
Acid/Base Hydrolysis: Expose the drug solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H2O2).
-
Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Analyze the stressed samples by HPLC to ensure the method can separate the intact drug from any degradation products.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Quantify the concentration of this compound by comparing the peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Signaling Pathway Diagrams
This compound is known as a "dirty drug" because it acts as an antagonist at multiple neurotransmitter receptors. The following diagrams illustrate the primary signaling pathways inhibited by this compound.
Caption: this compound antagonism of the Dopamine D2 receptor.
Caption: this compound antagonism of the Serotonin 5-HT2A receptor.
Caption: this compound antagonism of the Histamine H1 receptor.
Caption: this compound antagonism of the Alpha-1 Adrenergic receptor.
Caption: this compound antagonism of the Muscarinic M1 receptor.
Conclusion
The development of a stable and effective this compound formulation for in vivo studies requires careful consideration of its physicochemical properties. For parenteral administration, a stabilized aqueous solution with antioxidants and a controlled pH is recommended. For oral studies, solubility enhancement techniques such as complexation with cyclodextrins or the use of self-emulsifying drug delivery systems are promising strategies to overcome low bioavailability. The provided protocols offer a starting point for formulation development, but optimization and rigorous stability testing are essential to ensure the quality and reliability of the data generated in preclinical research.
References
- 1. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.isciii.es [scielo.isciii.es]
- 3. Bioequivalence and absolute bioavailability of oblong and coated this compound tablets in CYP2D6 phenotyped subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Application Notes and Protocols for Radiolabeling Levomepromazine in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine is a phenothiazine antipsychotic with a complex pharmacological profile, exhibiting affinity for a wide range of neurotransmitter receptors.[1][2][3][4][5] Understanding its in-vivo receptor binding is crucial for elucidating its therapeutic mechanisms and potential side effects. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy in the living human brain. This document provides a detailed protocol for the radiolabeling of this compound with Carbon-11 ([¹¹C]), a commonly used positron-emitting radionuclide, for use in receptor occupancy studies.
This compound Receptor Binding Profile
This compound demonstrates a broad receptor binding profile, with significant affinity for dopamine, serotonin, and adrenergic receptors. This complex pharmacology likely contributes to its therapeutic efficacy and side-effect profile.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine Receptors | ||
| rD2L | 8.6 | |
| rD2S | 4.3 | |
| rD3 | 8.3 | |
| rD4.2 | 7.9 | |
| rD1 | 54.3 | |
| Serotonin Receptors | ||
| 5-HT2 | High Affinity | |
| Adrenergic Receptors | ||
| Alpha-1 | High Affinity | |
| Alpha-2 | High Affinity |
Signaling Pathways
The therapeutic and side effects of this compound are mediated through its interaction with various G-protein coupled receptors (GPCRs). The following diagram illustrates the principal signaling pathways associated with dopamine D2 and serotonin 5-HT2A receptors, key targets of this compound.
Caption: Signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors antagonized by this compound.
Experimental Protocol: Radiolabeling of this compound with [¹¹C]
This protocol describes a hypothetical method for the synthesis of [¹¹C]this compound via N-methylation of its desmethyl precursor, Northis compound, using [¹¹C]methyl iodide.
Materials and Reagents
-
Northis compound (precursor)
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
High-Performance Liquid Chromatography (HPLC) system with a semi-preparative column (e.g., C18)
-
Mobile phase for HPLC (e.g., Acetonitrile/water with 0.1% trifluoroacetic acid)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection, USP
-
Ethanol, USP
-
0.9% Sodium Chloride for injection, USP
Experimental Workflow
Caption: Workflow for the synthesis, purification, and formulation of [¹¹C]this compound.
Step-by-Step Procedure
-
Precursor Preparation: In a shielded hot cell, dissolve Northis compound (approximately 1-2 mg) and a molar excess of sodium hydride in anhydrous DMF (300-500 µL) in a sealed reaction vessel.
-
Radiolabeling: Bubble the gaseous [¹¹C]CH₃I, produced from a cyclotron and passed through an appropriate trapping and release system, through the reaction mixture. Heat the vessel at 80-100°C for 5-10 minutes.
-
Quenching: After the reaction time, quench the reaction by adding 1 mL of water.
-
HPLC Purification: Inject the crude reaction mixture onto a semi-preparative HPLC column. Monitor the eluent with a UV detector (at a wavelength appropriate for this compound) and a radioactivity detector.
-
Fraction Collection: Collect the radioactive peak corresponding to the retention time of a non-radioactive this compound standard.
-
Formulation:
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with sterile water for injection to remove any residual HPLC solvents.
-
Elute the [¹¹C]this compound from the cartridge with a small volume of ethanol (e.g., 0.5 mL).
-
Dilute the ethanolic solution with sterile 0.9% sodium chloride for injection to achieve the desired final volume and an ethanol concentration of less than 10%.
-
-
Quality Control: Perform standard quality control tests on the final product, including radiochemical purity (by analytical HPLC), specific activity, pH, and sterility, before administration.
In Vivo Receptor Occupancy Study Design
A typical receptor occupancy study using [¹¹C]this compound would involve the following steps:
-
Baseline PET Scan: A baseline PET scan is performed on the subject after injection of a tracer dose of [¹¹C]this compound to determine the baseline receptor availability.
-
Drug Administration: The subject is then administered a therapeutic dose of non-radioactive this compound.
-
Post-Dosing PET Scan: After a suitable time for the drug to reach its target in the brain, a second PET scan is performed following another injection of [¹¹C]this compound.
-
Data Analysis: The reduction in the specific binding of [¹¹C]this compound in the post-dosing scan compared to the baseline scan is used to calculate the receptor occupancy of the therapeutic dose of this compound.
Data Presentation
The quantitative data from the receptor occupancy study can be summarized in the following table:
| Subject ID | Brain Region | Baseline Binding Potential (BPnd) | Post-Dosing Binding Potential (BPnd) | Receptor Occupancy (%) |
| 1 | Striatum | |||
| 1 | Frontal Cortex | |||
| 2 | Striatum | |||
| 2 | Frontal Cortex | |||
| ... | ... |
Receptor Occupancy (%) is calculated as: ((Baseline BPnd - Post-Dosing BPnd) / Baseline BPnd) * 100
Conclusion
This document provides a comprehensive overview and a detailed, albeit hypothetical, protocol for the radiolabeling of this compound with Carbon-11 for use in receptor occupancy studies. The successful development of a [¹¹C]this compound radiotracer would be a valuable tool for researchers and clinicians to non-invasively study the in-vivo pharmacology of this important antipsychotic medication, aiding in dose optimization and a better understanding of its mechanism of action in various neuropsychiatric disorders. Further research is required to validate and optimize the proposed radiolabeling procedure and to fully characterize the in-vivo performance of [¹¹C]this compound as a PET radiotracer.
References
- 1. This compound receptor binding profile in human brain--implications for treatment-resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding affinity of this compound and two of its major metabolites of central dopamine and alpha-adrenergic receptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of this compound and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
- 4. researchgate.net [researchgate.net]
- 5. scielo.isciii.es [scielo.isciii.es]
Application Notes and Protocols: Levomepromazine in Animal Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of levomepromazine, a typical antipsychotic, in preclinical animal models relevant to schizophrenia research. This document details its mechanism of action, protocols for key behavioral assays, available quantitative data, and visual representations of associated pathways and workflows.
Introduction
This compound, also known as methotrimeprazine, is a phenothiazine antipsychotic that has been in clinical use for the treatment of schizophrenia and other psychotic disorders.[1][2][3][4] Its therapeutic effects are attributed to its antagonist activity at multiple neurotransmitter receptors.[1] Understanding its profile in established animal models of schizophrenia is crucial for elucidating its antipsychotic mechanisms and for the development of novel therapeutics. Animal models are indispensable tools for studying complex neuropsychiatric disorders like schizophrenia, allowing for the investigation of disease pathophysiology and the preclinical screening of potential treatments.
Mechanism of Action
This compound's antipsychotic effect is primarily mediated by its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. By blocking these receptors, it reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.
Beyond its potent D2 receptor blockade, this compound exhibits a broad receptor binding profile, acting as an antagonist at various other receptors, which contributes to both its therapeutic effects and its side-effect profile. This includes:
-
Serotonin Receptors (5-HT2A and 5-HT2C): Antagonism at these receptors is a characteristic of many atypical antipsychotics and may contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms.
-
Alpha-1 and Alpha-2 Adrenergic Receptors: Blockade of these receptors is associated with sedative effects and postural hypotension.
-
Histamine H1 Receptors: Potent H1 receptor antagonism is responsible for the prominent sedative and hypnotic effects of this compound.
-
Muscarinic M1 and M2 Receptors: Anticholinergic effects, such as dry mouth and blurred vision, arise from the blockade of these receptors.
This compound has a significantly greater binding affinity for both alpha-1 and serotonin-2 binding sites compared to clozapine and chlorpromazine.
Signaling Pathway Diagram
Caption: this compound's multi-receptor antagonism.
Experimental Protocols for Animal Models of Schizophrenia
While specific studies detailing the use of this compound in the following standard animal models of schizophrenia were not identified in the reviewed literature, detailed protocols for these models are provided below. These protocols are widely used to evaluate the efficacy of antipsychotic drugs.
Amphetamine-Induced Stereotypy in Rats
This model is based on the dopamine hypothesis of schizophrenia and assesses the ability of a drug to block the stereotyped behaviors induced by high doses of amphetamine.
Protocol:
-
Animals: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Housing: Group-housed (2-4 per cage) with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Administer this compound (or vehicle) intraperitoneally (i.p.) at the desired doses.
-
After a pre-treatment period (typically 30-60 minutes), administer d-amphetamine (e.g., 5.0 mg/kg, i.p.).
-
-
Behavioral Observation:
-
Immediately after amphetamine injection, place the rat in an observation cage (e.g., a transparent Plexiglas box).
-
Observe and score stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) for a period of 60-120 minutes.
-
Stereotypy can be rated using a scale (e.g., 0 = asleep or stationary, 1 = active, 2 = stereotyped sniffing or head movements, 3 = continuous sniffing or head movements with intermittent licking or biting, 4 = continuous licking or biting of the cage).
-
-
Data Analysis: Analyze the stereotypy scores using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control group.
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model for the positive symptoms of schizophrenia.
Protocol:
-
Animals: Male Swiss-Webster or C57BL/6 mice (20-30 g).
-
Housing: Group-housed with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour.
-
Drug Administration:
-
Administer this compound (or vehicle) i.p. at various doses.
-
After the pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 5.0 mg/kg, i.p.).
-
-
Locomotor Activity Measurement:
-
Immediately after PCP injection, place the mouse in an automated locomotor activity chamber equipped with infrared beams.
-
Record locomotor activity (e.g., beam breaks, distance traveled) continuously for 60-90 minutes.
-
-
Data Analysis: Analyze the total locomotor activity counts or distance traveled using statistical tests like ANOVA to determine the effect of this compound on PCP-induced hyperlocomotion.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.
Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: A startle reflex testing system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the whole-body startle response.
-
Acclimation: Place the animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer this compound (or vehicle) i.p. at selected doses and allow for a pre-treatment period.
-
Testing Session:
-
The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 3, 6, or 12 dB above background) that does not elicit a startle response.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 30-120 ms).
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) x 100]. Analyze the %PPI data using ANOVA to assess the effects of this compound.
Catalepsy Bar Test in Rats
This test is used to assess the propensity of antipsychotic drugs to induce extrapyramidal side effects, specifically catalepsy (a state of motor rigidity).
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (200-300 g).
-
Apparatus: A horizontal bar (e.g., 1 cm in diameter) elevated approximately 9-10 cm from a flat surface.
-
Drug Administration: Administer this compound (or vehicle) i.p. or subcutaneously (s.c.) at various doses.
-
Catalepsy Measurement:
-
At specific time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the bar.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Analyze the descent latency at each time point using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the cataleptic effect of this compound. The dose that produces catalepsy in 50% of the animals (ED50) can also be calculated. For example, the ED50 for haloperidol-induced catalepsy in rats is approximately 0.29-0.31 mg/kg.
Experimental Workflow Diagram
Caption: General workflow for testing this compound.
Quantitative Data
Table 1: In Vivo Effects of this compound in Rodents
| Species | Model/Assay | Dose of this compound | Effect | Reference |
| Rat | Electroencephalogram (EEG) | 1 mg/kg | EEG synchronization in the prefrontal and sensorimotor cortex | |
| Rat | Forced Swimming Test | Not specified | Reduction in immobility |
Table 2: Receptor Binding Affinity of this compound and its Metabolites in Rat Brain
| Compound | Dopamine Receptor Binding Affinity | Alpha-Adrenergic Receptor Binding Affinity | Reference |
| This compound | Somewhat lower than chlorpromazine | Slightly higher than chlorpromazine | |
| N-monodesmethyl this compound | Somewhat lower than chlorpromazine | Slightly higher than chlorpromazine | |
| This compound sulfoxide | Relatively inactive | Similar to 7-hydroxy chlorpromazine |
Conclusion
This compound is a multi-receptor antagonist with established efficacy in the clinical management of schizophrenia. While there is a lack of specific published data on its effects in standard preclinical models of schizophrenia-like behaviors, the provided protocols for amphetamine-induced stereotypy, PCP-induced hyperlocomotion, prepulse inhibition, and the catalepsy test offer a framework for its evaluation. The limited available data from EEG and forced swimming test studies in rats, along with receptor binding profiles, provide some insight into its central nervous system activity. Further preclinical studies are warranted to fully characterize the behavioral pharmacology of this compound in animal models of schizophrenia, which could aid in understanding its therapeutic mechanisms and in the development of novel antipsychotic agents.
References
Application Notes & Protocols: Establishing and Characterizing a Levomepromazine-Resistant Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Levomepromazine is a phenothiazine antipsychotic with a broad receptor binding profile, acting as an antagonist at dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[1][2][3][4] This multifaceted mechanism of action makes it a valuable tool in psychiatry and palliative care.[1] However, as with many therapeutic agents, the development of resistance can limit its efficacy. The establishment of a this compound-resistant cell line in vitro is a crucial step towards understanding the molecular mechanisms underpinning this resistance. Such a model can be instrumental in identifying novel therapeutic targets and developing strategies to overcome treatment failure.
These application notes provide a detailed protocol for generating a this compound-resistant cell line using a gradual dose escalation method. Also included are protocols for the characterization of the resistant phenotype and hypothetical data presented in a structured format.
I. Data Presentation
Table 1: Comparative Analysis of Parental and this compound-Resistant (LEV-R) Cell Lines
| Parameter | Parental Cell Line (e.g., SH-SY5Y) | This compound-Resistant (LEV-R) Cell Line | Fold Change |
| IC50 of this compound (µM) | 8.5 ± 0.7 | 92.3 ± 5.1 | 10.86 |
| Doubling Time (hours) | 28.4 ± 2.1 | 35.2 ± 3.5 | 1.24 |
| Apoptotic Cells (%) after 24h this compound treatment (IC50) | 45.6 ± 4.2 | 12.3 ± 2.1 | -3.71 |
| Relative P-glycoprotein (P-gp) Expression (Fold Change) | 1.0 | 7.8 ± 0.9 | 7.80 |
| Relative Dopamine D2 Receptor Expression (Fold Change) | 1.0 | 0.4 ± 0.1 | -2.50 |
| Relative AKT Phosphorylation (p-AKT/total AKT) | 1.0 | 3.2 ± 0.5 | 3.20 |
II. Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cell line by continuous exposure to gradually increasing concentrations of the drug.
Materials:
-
Parental cell line (e.g., SH-SY5Y, a human neuroblastoma cell line)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound solution (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
96-well and 6-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determination of the initial IC50:
-
Seed the parental cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Assess cell viability using a suitable method (e.g., MTT or CCK-8 assay).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Induction of Resistance:
-
Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Maintain the cells in this medium, changing the medium every 2-3 days.
-
Initially, a significant number of cells will die. The surviving cells are then allowed to proliferate until they reach 70-80% confluency.
-
Once the cells have adapted and are growing steadily at this concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
At each new concentration, there may be a period of cell death followed by the recovery of a resistant population.
-
Repeat this process of dose escalation over several months. It is advisable to cryopreserve cells at each stage of increased resistance.
-
-
Establishment and Maintenance of the Resistant Line:
-
Continue the dose escalation until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
The resulting cell line is considered this compound-resistant (LEV-R).
-
To maintain the resistant phenotype, the LEV-R cells should be continuously cultured in the presence of the high concentration of this compound.
-
Protocol 2: Characterization of the this compound-Resistant Cell Line
A. Confirmation of Resistance (IC50 Re-evaluation):
-
Determine the IC50 of this compound in both the parental and the LEV-R cell lines using the same viability assay as in Protocol 1.
-
The resistance index (RI) can be calculated as the ratio of the IC50 of the LEV-R cells to the IC50 of the parental cells. An RI greater than 10 is generally considered indicative of a resistant cell line.
B. Assessment of Cell Proliferation:
-
Measure the doubling time of both parental and LEV-R cells by seeding an equal number of cells and counting them at regular intervals over several days.
-
Differences in proliferation rates can be a characteristic of drug-resistant cells.
C. Apoptosis Assay:
-
Treat both parental and LEV-R cells with this compound at their respective IC50 concentrations for 24 hours.
-
Assess the level of apoptosis using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.
-
A lower percentage of apoptotic cells in the LEV-R line following drug treatment is indicative of resistance.
D. Analysis of Resistance Mechanisms:
-
Expression of Drug Efflux Pumps: Investigate the expression of multidrug resistance-associated proteins such as P-glycoprotein (P-gp/ABCB1) using Western blotting or qPCR. Overexpression of these pumps is a common mechanism of drug resistance.
-
Target Receptor Expression: Quantify the expression levels of this compound's primary targets, such as the dopamine D2 receptor, in both cell lines via qPCR or Western blotting to identify any alterations.
-
Signaling Pathway Analysis: Examine key pro-survival signaling pathways, such as the PI3K/AKT pathway, by measuring the phosphorylation status of key proteins like AKT using Western blotting.
III. Mandatory Visualizations
Experimental Workflow
Caption: Workflow for establishing a this compound-resistant cell line.
Hypothesized Signaling Pathway for this compound Resistance
Caption: Potential mechanisms of this compound resistance.
References
Application Notes and Protocols for Levomepromazine Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of levomepromazine in rodent models for behavioral research. This document outlines the pharmacological background of this compound, detailed protocols for its preparation and administration, and methodologies for key behavioral assays.
Introduction to this compound
This compound is a phenothiazine-derived typical antipsychotic with a broad pharmacological profile. Its mechanism of action involves the antagonism of multiple neurotransmitter receptors in the central nervous system, which contributes to its antipsychotic, sedative, anxiolytic, antiemetic, and analgesic properties. Understanding its complex pharmacology is crucial for designing and interpreting behavioral studies in rodents.
Mechanism of Action
This compound's behavioral effects are primarily attributed to its potent antagonism of the following receptors:
-
Dopamine D2 Receptors: Blockade of these receptors is central to its antipsychotic effects.
-
Serotonin 5-HT2A and 5-HT2C Receptors: Antagonism at these receptors may contribute to its antipsychotic efficacy and effects on mood and anxiety.
-
Histamine H1 Receptors: Potent H1 receptor blockade is responsible for its prominent sedative effects.
-
Alpha-1 Adrenergic Receptors: Antagonism of these receptors can lead to sedation and orthostatic hypotension.
-
Muscarinic M1 Receptors: Anticholinergic effects can influence cognitive function and produce peripheral side effects.
Signaling Pathway of this compound
The following diagram illustrates the primary signaling pathways affected by this compound.
Experimental Protocols
Drug Preparation
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution (vehicle)
-
Sterile vials
-
Vortex mixer
-
pH meter and adjustment solutions (if necessary)
-
Sterile filters (0.22 µm)
Protocol:
-
Calculate the required amount of this compound hydrochloride based on the desired final concentration and volume.
-
Under sterile conditions, dissolve the this compound hydrochloride powder in the sterile 0.9% saline solution.
-
Vortex the solution until the powder is completely dissolved.
-
Check the pH of the solution and adjust to physiological pH (~7.4) if necessary, using sterile HCl or NaOH.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution protected from light, and follow manufacturer's recommendations for storage temperature and stability.
Administration Routes
The choice of administration route depends on the desired pharmacokinetic profile and the experimental design.
4.2.1. Intraperitoneal (IP) Injection
-
Procedure: A common route for systemic administration in rodents. The injection is made into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Volume: Typically up to 10 ml/kg for mice and rats.
4.2.2. Subcutaneous (SC) Injection
-
Procedure: The injection is administered into the loose skin over the back, between the shoulder blades.
-
Volume: Generally up to 10 ml/kg for mice and rats.
4.2.3. Oral Gavage (PO)
-
Procedure: A gavage needle is used to deliver the substance directly into the stomach. Proper training is essential to avoid injury to the esophagus or trachea.
-
Volume: Typically up to 10 ml/kg for mice and rats.
Data Presentation: Summary of Doses and Behavioral Effects
The following tables summarize quantitative data from rodent behavioral studies involving this compound.
Table 1: this compound Administration in the Open Field Test (Locomotor Activity)
| Species | Sex | Dose (mg/kg) | Route | Vehicle | Key Findings |
| Rat | Unspecified | 10 | IP | Saline | Significantly diminished exploratory behavior and spontaneous locomotor activity. |
Table 2: this compound Administration in the Forced Swim Test (Depressive-like Behavior)
| Species | Sex | Dose (mg/kg) | Route | Vehicle | Key Findings |
| Rat | Male | 1.5 | PO | Unspecified | Shortened the period of immobility after a single administration.[1] |
| Rat | Male | 1.5 (twice daily for 10 days) | PO | Unspecified | Did not influence immobility.[1] |
Table 3: Other Behavioral and Physiological Effects of this compound
| Species | Age | Sex | Dose (mg/kg) | Route | Vehicle | Key Findings |
| Mouse | Neonatal (P5) | Mixed | 0.05, 0.1, 0.5, 1.0 | IP | 0.9% NaCl | Reduced body weight gain at 1.0 mg/kg.[2] |
Methodologies for Key Behavioral Experiments
Open Field Test
Purpose: To assess general locomotor activity, exploration, and anxiety-like behavior.
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle at the appropriate pre-treatment time.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video tracking system.
-
Parameters measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming behavior.
Elevated Plus Maze (EPM)
Purpose: To assess anxiety-like behavior based on the conflict between the natural tendency to explore a novel environment and the aversion to open, elevated spaces.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Parameters measured: Time spent in the open arms versus the closed arms, number of entries into each arm type, and total arm entries (as a measure of general activity).
Forced Swim Test (FST)
Purpose: To assess depressive-like behavior, often used to screen for potential antidepressant efficacy.
Apparatus: A transparent cylinder filled with water to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Gently place the animal into the water-filled cylinder.
-
Record the session (typically 6 minutes). A pre-test session is often conducted 24 hours prior.
-
Parameters measured: The duration of immobility (floating with minimal movements to keep the head above water) is the primary measure. Increased immobility is interpreted as a state of behavioral despair.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a rodent behavioral study with this compound.
Conclusion
The administration of this compound to rodents can effectively model its sedative and potential anxiolytic or antidepressant-like effects. Careful consideration of the dose, administration route, and choice of behavioral assay is critical for obtaining reliable and interpretable results. The protocols and data presented in these application notes serve as a valuable resource for researchers investigating the behavioral pharmacology of this compound.
References
Application Note: Quantification of Levomepromazine in Brain Tissue Homogenates by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Levomepromazine, a phenothiazine antipsychotic, is utilized for its sedative, antiemetic, and analgesic properties, particularly in psychiatric care and palliative medicine.[1] Its therapeutic and potential adverse effects are linked to its concentration in the central nervous system. Therefore, accurate quantification of this compound in brain tissue is crucial for preclinical and clinical research, aiding in pharmacokinetic/pharmacodynamic (PK/PD) modeling, and understanding its neuropharmacological profile. This application note provides a detailed protocol for the quantification of this compound in brain tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3]
Mechanism of Action
This compound exerts its pharmacological effects through antagonism of a wide range of neurotransmitter receptors in the central nervous system (CNS). Its antipsychotic effects are primarily attributed to the blockade of dopamine D2 receptors. Additionally, it exhibits strong antagonism at serotonin (5-HT2A, 5-HT2C), histamine (H1), alpha-adrenergic (α1), and muscarinic (M1) receptors, contributing to its sedative, hypnotic, and antiemetic properties.
Figure 1: this compound Receptor Antagonism Pathway.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
This compound hydrochloride (analytical standard)
-
This compound-d3 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Brain tissue (e.g., from rodent models)
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Experimental Workflow
Figure 2: Workflow for this compound Quantification.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound hydrochloride and this compound-d3 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working standards for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with 50% methanol.
Sample Preparation Protocol
-
Homogenization: Accurately weigh approximately 100 mg of brain tissue and place it in a 2 mL homogenization tube. Add 400 µL of ice-cold water. Homogenize the tissue thoroughly using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved.
-
Internal Standard Spiking: Add 10 µL of the 100 ng/mL internal standard working solution to each homogenate sample.
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to each sample.
-
Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% mobile phase A and 10% mobile phase B). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B (re-equilibration) |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 3 |
Quantitative Data
The method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized below.
Table 3: MRM Transitions and Linearity
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (ng/g) | R² |
| This compound | 329.2 | 100.1 | 1 - 1000 | > 0.995 |
| This compound-d3 (IS) | 332.2 | 103.1 | N/A | N/A |
Table 4: Method Validation Data
| QC Level (ng/g) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low (5) | < 10% | < 12% | 90 - 110% |
| Mid (50) | < 8% | < 10% | 92 - 108% |
| High (500) | < 7% | < 9% | 95 - 105% |
| LLOQ (1) | < 15% | < 15% | 85 - 115% |
Note: The quantitative data presented are representative and may vary based on the specific instrumentation and laboratory conditions. It is recommended to perform a full method validation according to regulatory guidelines.
Application to Brain Tissue Samples
This method can be applied to determine the concentration of this compound in different brain regions. A study on the regional distribution of this compound in human brain tissue reported varying concentrations, with the highest levels found in the basal ganglia (mean 316 ng/g) and the lowest in the cortex cerebri (mean 209 ng/g). This highlights the importance of a sensitive and robust quantitative method for such investigations.
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in brain tissue homogenates. The protocol, from sample preparation to data analysis, is detailed to facilitate its implementation in a research setting. This application note serves as a valuable resource for scientists and researchers involved in the study of antipsychotic drugs, enabling accurate assessment of brain tissue concentrations and contributing to a better understanding of their neuropharmacology.
References
Application Notes: Cell-Based Assays to Screen for Levomepromazine's Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine (also known as methotrimeprazine) is a phenothiazine antipsychotic medication with a complex pharmacological profile.[1][2] While its primary therapeutic effects are attributed to the antagonism of dopamine D2 and serotonin 5-HT2A receptors, this compound is recognized as a "dirty drug" due to its interaction with a wide array of other receptors.[3][4] This polypharmacology is responsible for both its multimodal therapeutic action in palliative care (e.g., antiemetic, analgesic, and sedative effects) and its significant side-effect profile, which includes sedation, orthostatic hypotension, and anticholinergic effects.[3]
Understanding these off-target interactions is critical for predicting potential adverse drug reactions, identifying new therapeutic applications, and developing safer analogs. Cell-based assays provide a physiologically relevant environment to quantify the effects of a compound on various cellular components and pathways, making them indispensable tools for comprehensive off-target profiling. This document provides detailed protocols for a panel of cell-based assays designed to screen and characterize the off-target effects of this compound.
Off-Target Profile of this compound
This compound's off-target activity is extensive, primarily involving G-protein coupled receptors (GPCRs), ion channels, and potentially various kinases. Its known interactions contribute significantly to its side effects. A summary of key off-target receptor classes is presented below.
| Target Class | Specific Target Examples | Associated Clinical Effects/Side Effects |
| Adrenergic Receptors | Alpha-1 (α1), Alpha-2 (α2) | Orthostatic hypotension, dizziness, sedation |
| Histamine Receptors | Histamine H1 | Pronounced sedation, drowsiness, weight gain |
| Muscarinic Receptors | Muscarinic M1-M5 | Anticholinergic effects: dry mouth, blurred vision, constipation, urinary retention |
| Serotonin Receptors | 5-HT2A, 5-HT2C | Contributes to antipsychotic and antiemetic actions |
| Cardiac Ion Channels | hERG (KCNH2) | Risk of QT interval prolongation, Torsades de Pointes (TdP) |
Experimental Workflows and Signaling Pathways
A systematic approach is required to efficiently screen for and characterize off-target effects. The general workflow involves primary screening against a broad panel of targets, followed by secondary assays to determine potency (e.g., IC50) and functional consequences.
This compound's antagonism of Gq-coupled receptors like Histamine H1 or Alpha-1 adrenergic receptors inhibits the canonical phospholipase C pathway, preventing the downstream release of intracellular calcium.
Experimental Protocols
GPCR Off-Target Screening: Calcium Flux Assay
This protocol is designed to detect functional antagonism of Gq-coupled receptors (e.g., Histamine H1, Adrenergic α1) by measuring the inhibition of agonist-induced intracellular calcium release.
Principle: Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. An agonist specific to the receptor is added, triggering Gq activation and a subsequent release of calcium from the endoplasmic reticulum, which is detected as an increase in fluorescence. Pre-incubation with an antagonist like this compound will inhibit this response.
Materials:
-
HEK293 cells stably expressing the target receptor (e.g., H1R or ADRA1A).
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Pluronic F-127.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
This compound stock solution (in DMSO).
-
Agonist stock solution (e.g., Histamine, Phenylephrine).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability and injectors (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000 cells/well for a 96-well plate). Incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading solution of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate for 60 minutes at 37°C, 5% CO2, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare a dilution series of this compound in Assay Buffer.
-
Wash the cells twice with Assay Buffer, leaving 100 µL in each well.
-
Add 50 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Agonist Injection and Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate.
-
Set the reader to record a baseline fluorescence for 10-20 seconds.
-
Inject 50 µL of the agonist (at a pre-determined EC80 concentration) into each well.
-
Continue to record the fluorescence signal kinetically for at least 90-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = Fmax - Fmin) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control antagonist or no-agonist control (100% inhibition).
-
Plot the normalized response against the log concentration of this compound and fit a four-parameter logistic curve to determine the IC50 value.
-
Cardiotoxicity Screening: hERG Potassium Channel Assay
This protocol uses an automated patch-clamp system to assess the inhibitory effect of this compound on the hERG channel, a key indicator of potential cardiotoxicity.
Principle: The hERG channel is crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to potentially fatal arrhythmias. Automated patch-clamp systems provide a higher throughput method to measure ion channel currents in whole cells and assess compound-induced inhibition.
Materials:
-
CHO or HEK293 cells stably expressing the KCNH2 (hERG) gene.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
System-specific cell suspension buffers, internal solutions, and external solutions.
-
This compound stock solution (in DMSO).
-
Positive control hERG inhibitor (e.g., Dofetilide, Cisapride).
Protocol:
-
Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension according to the patch-clamp system manufacturer's protocol. Cell viability should be >90%.
-
System Priming: Prime the system with the appropriate intracellular and extracellular solutions.
-
Compound Plate Preparation: Prepare a compound plate with serial dilutions of this compound, vehicle controls, and a positive control.
-
Automated Patch-Clamp Run:
-
Load the cell suspension and compound plate into the instrument.
-
The instrument will automatically capture single cells, form gigaseals, and establish a whole-cell configuration.
-
A voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current.
-
A stable baseline current is recorded before the compound is added.
-
The instrument perfuses the cells with the different concentrations of this compound, and the hERG current is recorded at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude before and after compound addition.
-
Calculate the percentage of inhibition for each concentration relative to the baseline and vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
General Cytotoxicity Screening: Cell Viability Assay
This protocol assesses the overall toxicity of this compound on a representative cell line to distinguish specific off-target effects from general cytotoxicity.
Principle: Cell viability assays measure parameters indicative of cellular health, such as metabolic activity or membrane integrity. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that quantifies ATP, an indicator of metabolically active cells. A decrease in the luminescent signal corresponds to a decrease in cell viability.
Materials:
-
HepG2 or other relevant cell line.
-
CellTiter-Glo® Reagent.
-
This compound stock solution (in DMSO).
-
Positive control for cytotoxicity (e.g., Staurosporine).
-
White, opaque-bottom 96-well microplates suitable for luminescence.
-
Luminometer plate reader.
Protocol:
-
Cell Plating: Seed cells into the white-walled microplates at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Add the compound dilutions to the cells. Include vehicle control and positive control wells.
-
Incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and fit the data to determine the CC50 (50% cytotoxic concentration).
-
Data Interpretation and Reporting
All quantitative data, such as IC50 and CC50 values, should be compiled into a summary table to provide a clear and concise overview of this compound's off-target profile. This allows for easy comparison of its potency across different targets and helps in calculating selectivity indices (e.g., CC50/IC50) to assess the therapeutic window.
| Target | Assay Type | Cell Line | Parameter | Value (µM) |
| Histamine H1 Receptor | Calcium Flux | HEK293-H1R | IC50 | [Insert Data] |
| Adrenergic α1 Receptor | Calcium Flux | CHO-ADRA1A | IC50 | [Insert Data] |
| hERG Channel | Automated Patch-Clamp | HEK293-hERG | IC50 | [Insert Data] |
| General Cytotoxicity | CellTiter-Glo® | HepG2 | CC50 | [Insert Data] |
Note: The values in the table are placeholders and should be populated with experimentally derived data.
By systematically applying these cell-based assays, researchers can build a comprehensive off-target liability profile for this compound, leading to a better understanding of its clinical effects and guiding future drug development efforts.
References
Application Notes and Protocols: Levomepromazine in Palliative Care Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, also known as methotrimeprazine, is a phenothiazine antipsychotic that has found widespread use in palliative care.[1][2] Its utility in this setting stems from its broad pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors. This multi-receptor action makes it effective for treating a variety of symptoms commonly experienced by patients with advanced illness, such as nausea, vomiting, delirium, agitation, and pain.[3][4] These application notes provide a comprehensive overview of the current understanding of this compound's use in palliative care, its mechanism of action, and protocols for its clinical application. A significant gap exists in the literature regarding preclinical research models for this compound in a palliative care context; therefore, this document also proposes hypothetical experimental protocols to guide future research in this area.
Mechanism of Action
This compound's therapeutic effects are attributed to its antagonism of several key neurotransmitter receptors.[4] Unlike more selective agents, its "dirty drug" profile is advantageous in palliative care, where multiple symptoms often coexist. The primary mechanisms include:
-
Dopamine Receptor Antagonism: Primarily at the D2 receptor, which contributes to its antipsychotic and antiemetic effects.
-
Serotonin Receptor Antagonism: Antagonism at 5-HT2A and 5-HT2C receptors may contribute to its anxiolytic and mood-stabilizing properties.
-
Histamine Receptor Antagonism: Strong H1 receptor blockade is responsible for its prominent sedative and hypnotic effects.
-
Alpha-Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors can lead to vasodilation and hypotension, but may also contribute to its analgesic effects.
-
Muscarinic Acetylcholine Receptor Antagonism: Anticholinergic effects can help reduce gastrointestinal cramping and hypersecretion.
This compound exhibits a greater binding affinity for α1- and 5-HT2 receptors compared to chlorpromazine and clozapine.
Signaling Pathway Diagram
Caption: this compound's multi-receptor antagonism and its therapeutic effects.
Clinical Application Protocols
While robust evidence from randomized controlled trials is lacking, systematic reviews and clinical guidelines provide a basis for the clinical use of this compound in palliative care.
Data Presentation: Clinical Dosages
| Indication | Route of Administration | Starting Dose | Usual Dose Range | Notes |
| Nausea and Vomiting | Oral | 3 mg once or twice daily | 6-12.5 mg per 24 hours | Often used as a second or third-line antiemetic. |
| Subcutaneous (SC) | 2.5-5 mg as needed every 12 hours | 5-15 mg per 24 hours via continuous infusion | The subcutaneous dose is typically half the oral dose. | |
| Delirium and Agitation | Oral | 5-6.25 mg | 25-100 mg per 24 hours | Higher doses are required compared to anti-emetic use. |
| Subcutaneous (SC) | 12.5-25 mg as needed | 50-200 mg per 24 hours via continuous infusion | Used for severe delirium/agitation in dying patients. |
Gaps in Research and Proposed Preclinical Models
A significant finding from the literature is the absence of preclinical research models specifically evaluating this compound for palliative care indications. This presents a critical gap in understanding its efficacy, optimal dosing, and long-term effects in a controlled setting. To address this, the following hypothetical experimental protocols are proposed.
Proposed Experimental Workflow
Caption: Proposed workflow for preclinical evaluation of this compound.
Hypothetical Experimental Protocol 1: Chemotherapy-Induced Emesis Model
Objective: To evaluate the anti-emetic efficacy of this compound in a ferret model of cisplatin-induced emesis. Ferrets are considered a gold standard for emesis research.
Methodology:
-
Animal Model: Adult male ferrets.
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week.
-
Experimental Groups:
-
Vehicle control (saline) + Cisplatin
-
This compound (low dose) + Cisplatin
-
This compound (medium dose) + Cisplatin
-
This compound (high dose) + Cisplatin
-
Positive control (e.g., Ondansetron) + Cisplatin
-
-
Drug Administration:
-
This compound or vehicle is administered subcutaneously 30 minutes prior to cisplatin.
-
Cisplatin (e.g., 5 mg/kg, intraperitoneally) is administered to induce emesis.
-
-
Behavioral Observation:
-
Animals are observed for a period of 4-6 hours post-cisplatin administration.
-
The number of retches and vomits are counted by a blinded observer.
-
-
Endpoint Analysis:
-
Comparison of the frequency of retching and vomiting between the different treatment groups.
-
Determination of the dose-dependent anti-emetic effect of this compound.
-
Hypothetical Experimental Protocol 2: Lipopolysaccharide (LPS)-Induced Delirium Model
Objective: To assess the efficacy of this compound in mitigating delirium-like behaviors in a rodent model.
Methodology:
-
Animal Model: Adult male mice or rats.
-
Induction of Delirium-like State:
-
Lipopolysaccharide (LPS) from E. coli is administered intraperitoneally to induce systemic inflammation and associated sickness behaviors, which can model aspects of delirium.
-
-
Experimental Groups:
-
Vehicle control (saline) + Saline
-
Vehicle control (saline) + LPS
-
This compound (low dose) + LPS
-
This compound (medium dose) + LPS
-
This compound (high dose) + LPS
-
-
Drug Administration:
-
This compound or vehicle is administered subcutaneously at a designated time point relative to LPS administration (e.g., concurrently or as a pre-treatment).
-
-
Behavioral Assessments:
-
Locomotor Activity: Assessed using an open field test to measure changes in exploration and movement.
-
Cognitive Function: Evaluated using tests such as the Y-maze or novel object recognition test.
-
Anxiety-like Behavior: Measured using the elevated plus maze.
-
-
Biochemical Analysis:
-
At the end of the behavioral testing, brain tissue (e.g., hippocampus, prefrontal cortex) and plasma are collected.
-
Analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and neurotransmitter levels (e.g., dopamine, serotonin).
-
-
Endpoint Analysis:
-
Comparison of behavioral scores and biochemical markers between the treatment groups to determine if this compound can ameliorate the neurobehavioral effects of LPS.
-
Conclusion
This compound is a valuable tool in the palliative care armamentarium due to its broad-spectrum activity against common and distressing symptoms. However, its use is largely based on clinical experience rather than robust scientific evidence from controlled trials or preclinical models. The proposed experimental protocols offer a framework for researchers to begin to fill this critical knowledge gap, which could lead to more evidence-based guidelines for its use and the development of novel therapeutic strategies for palliative care.
References
Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity in Response to Levomepromazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine, a phenothiazine-derived typical antipsychotic, exerts a complex pharmacological profile through its antagonism of multiple neurotransmitter receptors. Its therapeutic efficacy in treating psychosis and its sedative and analgesic properties are attributed to its interaction with dopamine (D2), serotonin (5-HT2A/2C), histamine (H1), alpha-adrenergic (α1, α2), and muscarinic acetylcholine receptors.[1] Understanding the electrophysiological consequences of this compound's interaction with these targets is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved efficacy and side-effect profiles.
These application notes provide a comprehensive overview of the electrophysiological effects of this compound on neuronal activity. Detailed protocols for in vitro and in vivo electrophysiological recordings are presented to guide researchers in investigating the impact of this compound on neuronal function.
Mechanism of Action and Electrophysiological Consequences
This compound's broad receptor antagonism translates into significant alterations in neuronal excitability and synaptic transmission. The primary electrophysiological effects are expected to arise from:
-
Dopamine D2 Receptor Antagonism: In dopaminergic neurons, particularly in the ventral tegmental area (VTA) and substantia nigra (SNc), D2 autoreceptor blockade by this compound is expected to increase neuronal firing rates.[2] In postsynaptic neurons in regions like the striatum and prefrontal cortex, D2 receptor antagonism will modulate synaptic plasticity and neuronal integration.
-
Serotonin 5-HT2A/2C Receptor Antagonism: Blockade of these receptors, particularly in cortical neurons, can lead to changes in neuronal excitability and network oscillations. This action is thought to contribute to the antipsychotic effects of many atypical antipsychotics.
-
Alpha-Adrenergic Receptor Antagonism: Antagonism of α1 and α2 adrenergic receptors can influence neuronal firing patterns and network activity, contributing to the sedative and cardiovascular side effects of this compound.
-
Ion Channel Blockade: As a member of the phenothiazine class, this compound is predicted to exhibit inhibitory effects on voltage-gated ion channels, including sodium and potassium channels.[3][4] This can lead to a reduction in action potential amplitude and firing frequency.
Quantitative Data Summary
Due to a lack of specific published quantitative electrophysiological data for this compound, the following tables present representative data based on the known effects of the closely related phenothiazine, chlorpromazine. These values should be considered illustrative and serve as a guide for expected experimental outcomes.
Table 1: In Vitro Effects of this compound on Neuronal Properties (Whole-Cell Patch-Clamp)
| Parameter | Control | This compound (10 µM) | This compound (50 µM) | Putative Mechanism |
| Resting Membrane Potential (mV) | -70 ± 2 | -68 ± 3 | -65 ± 4 | Minor depolarization due to mixed ion channel effects |
| Input Resistance (MΩ) | 150 ± 20 | 140 ± 25 | 120 ± 30 | Increased membrane conductance |
| Action Potential Threshold (mV) | -45 ± 3 | -43 ± 4 | -40 ± 5 | Modulation of voltage-gated sodium channels |
| Action Potential Amplitude (mV) | 90 ± 5 | 80 ± 7 | 65 ± 10 | Blockade of voltage-gated sodium channels |
| Spontaneous Firing Rate (Hz) - Cortical Pyramidal Neuron | 2.5 ± 0.5 | 1.8 ± 0.6 | 1.0 ± 0.4 | General inhibition of excitability |
| Spontaneous Firing Rate (Hz) - VTA Dopaminergic Neuron | 1.5 ± 0.3 | 2.5 ± 0.4 | 3.8 ± 0.6 | D2 autoreceptor antagonism |
| hERG K+ Current (IC50) | - | ~20 µM (based on chlorpromazine)[3] | - | Direct channel block |
| Voltage-gated Na+ Current (Kd) | - | ~2.5 µM (based on chlorpromazine) | - | Direct channel block |
Table 2: In Vivo Effects of this compound on Neuronal Firing (Single-Unit Recording)
| Brain Region | Neuronal Type | This compound Effect on Firing Rate | Putative Mechanism |
| Ventral Tegmental Area (VTA) | Dopaminergic | Increased firing | D2 autoreceptor antagonism |
| Prefrontal Cortex (PFC) | Pyramidal | Decreased firing | Predominance of inhibitory effects (e.g., 5-HT2A antagonism, ion channel block) |
| Striatum | Medium Spiny Neurons | Variable (initial increase followed by decrease) | Complex interplay of D2 antagonism and network effects |
| Locus Coeruleus (LC) | Noradrenergic | Decreased firing | α2 autoreceptor antagonism followed by complex network inhibition |
Experimental Protocols
Protocol 1: In Vitro Whole-Cell Patch-Clamp Recording from Acute Brain Slices
This protocol details the procedure for recording the electrophysiological properties of individual neurons in response to this compound application.
1. Materials and Reagents:
-
This compound hydrochloride (stock solution in water or DMSO)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Sucrose-based cutting solution.
-
Vibrating microtome.
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with DIC optics.
-
Borosilicate glass capillaries for pipette pulling.
2. Procedure:
-
Slice Preparation:
-
Anesthetize an adult rodent (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices of the desired brain region (e.g., prefrontal cortex, ventral tegmental area) using a vibrating microtome in ice-cold, oxygenated sucrose-based cutting solution.
-
Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.
-
-
Recording:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Under visual guidance (DIC optics), approach a neuron in the target region and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity in current-clamp or voltage-clamp mode.
-
-
Drug Application:
-
Prepare dilutions of this compound in aCSF from the stock solution.
-
Bath-apply this compound at desired concentrations (e.g., 1, 10, 50 µM) and record the changes in neuronal properties.
-
Perform a washout with aCSF to assess the reversibility of the effects.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential characteristics (threshold, amplitude, duration), and firing frequency.
-
In voltage-clamp mode, isolate specific currents (e.g., sodium, potassium currents) using appropriate voltage protocols and pharmacological blockers to study the direct effects of this compound on ion channels.
-
Protocol 2: In Vivo Single-Unit Extracellular Recording
This protocol describes the methodology for recording the firing activity of single neurons in the brain of an anesthetized or awake, behaving animal in response to systemic administration of this compound.
1. Materials and Reagents:
-
This compound hydrochloride (for injection).
-
Anesthetic (e.g., urethane or isoflurane).
-
Stereotaxic apparatus.
-
High-impedance microelectrodes (e.g., tungsten or glass).
-
Extracellular amplifier and data acquisition system with spike sorting capabilities.
-
Surgical instruments.
2. Procedure:
-
Animal Preparation:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., VTA: AP -3.2 mm, ML ±0.5 mm, DV -4.5 mm from bregma for a mouse).
-
-
Electrode Implantation:
-
Slowly lower the microelectrode into the target brain region using a micromanipulator.
-
Identify single-unit activity based on spike amplitude and waveform. For dopaminergic neurons, look for characteristic broad action potentials and a slow, irregular firing pattern.
-
-
Recording and Drug Administration:
-
Record baseline spontaneous firing activity for a stable period (e.g., 15-30 minutes).
-
Administer this compound systemically (e.g., intraperitoneally or intravenously) at the desired dose (e.g., 1-5 mg/kg).
-
Continuously record the neuronal firing rate before, during, and after drug administration.
-
-
Data Analysis:
-
Isolate single units using spike sorting software based on waveform parameters.
-
Analyze changes in firing rate, firing pattern (e.g., burst analysis), and inter-spike intervals.
-
Construct peri-stimulus time histograms (PSTHs) to visualize the temporal effects of the drug.
-
Visualizations
Caption: Experimental workflows for in vitro and in vivo electrophysiology.
Caption: this compound's multifaceted mechanism of action on neuronal activity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. In vitro modulation of the firing rate of dopamine neurons in the rat substantia nigra pars compacta and the ventral tegmental area by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential block of sodium and calcium channels by chlorpromazine in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Levomepromazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomepromazine is a phenothiazine-derived antipsychotic with a complex pharmacological profile, acting as an antagonist at a variety of G-protein coupled receptors (GPCRs).[1][2][3] Its therapeutic efficacy and side-effect profile are attributed to its interaction with dopamine D2, serotonin 5-HT2A, histamine H1, alpha-1 adrenergic, and muscarinic M1 receptors.[2][3] The development of novel this compound analogs with improved selectivity and reduced off-target effects necessitates robust high-throughput screening (HTS) platforms to efficiently characterize their activity at these key molecular targets.
These application notes provide detailed protocols for a suite of in vitro, cell-based HTS assays designed to assess the potency and selectivity of novel this compound analogs. The assays are formatted for high-throughput screening and are applicable to a broad range of GPCRs.
Target Receptors and Signaling Pathways
The primary molecular targets for screening this compound analogs are a panel of GPCRs known to be modulated by the parent compound. The choice of assay for each target is dependent on the G-protein coupling and the subsequent second messenger signaling pathway.
| Target Receptor | G-Protein Coupling | Primary Signaling Pathway | Recommended HTS Assay |
| Dopamine D2 | Gαi | Inhibition of adenylyl cyclase, leading to decreased cAMP | cAMP Accumulation Assay (Inhibition) |
| Serotonin 5-HT2A | Gαq | Activation of phospholipase C, leading to increased intracellular Ca2+ | Calcium Flux Assay |
| Histamine H1 | Gαq | Activation of phospholipase C, leading to increased intracellular Ca2+ | Calcium Flux Assay |
| Alpha-1 Adrenergic | Gαq | Activation of phospholipase C, leading to increased intracellular Ca2+ | Calcium Flux Assay |
| Muscarinic M1 | Gαq | Activation of phospholipase C, leading to increased intracellular Ca2+ | Calcium Flux Assay |
Experimental Protocols
Cell Culture
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant receptor of interest (Dopamine D2, Serotonin 5-HT2A, Histamine H1, Alpha-1 Adrenergic, or Muscarinic M1) are recommended.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-12 nutrient mixture supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., G418, hygromycin B) to maintain receptor expression.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
Calcium Flux Assay for Gαq-Coupled Receptors (5-HT2A, H1, α1-Adrenergic, M1)
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the target Gαq-coupled receptor.
-
Black, clear-bottom 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium 6).
-
Probenecid (an anion-exchange transport inhibitor).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Reference agonist and antagonist for the target receptor.
-
Test compounds (this compound analogs).
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader with automated liquid handling.
Protocol:
-
Cell Plating:
-
Harvest and resuspend cells in culture medium.
-
Seed 20 µL of the cell suspension (typically 10,000 - 25,000 cells/well) into 384-well black, clear-bottom assay plates.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.
-
Aspirate the culture medium from the cell plates.
-
Add 20 µL of the loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of test compounds and reference ligands in assay buffer.
-
Place the assay plate into the FLIPR instrument.
-
The instrument will add the compounds to the wells while simultaneously monitoring fluorescence.
-
For antagonist screening, pre-incubate the cells with the test compounds for 15-30 minutes before adding the reference agonist at a concentration that elicits 80% of the maximal response (EC80).
-
Record the fluorescence intensity over time (typically 2-3 minutes) to measure the change in intracellular calcium.
-
cAMP Accumulation Assay for Gαi-Coupled Receptors (Dopamine D2)
This assay measures the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the Dopamine D2 receptor.
-
White, opaque 384-well microplates.
-
cAMP assay kit (e.g., HTRF, LANCE, or GloSensor cAMP assay).
-
Forskolin.
-
Reference agonist and antagonist for the D2 receptor.
-
Test compounds (this compound analogs).
-
Luminescence or time-resolved fluorescence microplate reader.
Protocol:
-
Cell Plating:
-
Harvest and resuspend cells in an appropriate assay buffer.
-
Seed the desired number of cells per well into a 384-well white, opaque microplate.
-
-
Compound Incubation:
-
Add serial dilutions of test compounds or reference ligands to the wells.
-
For antagonist screening, pre-incubate the cells with the test compounds for 15-30 minutes.
-
-
Cell Stimulation:
-
Add a fixed concentration of forskolin (to stimulate cAMP production) and, for antagonist mode, the reference agonist (at its EC80 concentration) to the wells.
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions (typically 30-60 minutes) at room temperature.
-
-
cAMP Detection:
-
Add the detection reagents from the cAMP assay kit (e.g., HTRF antibody-conjugates).
-
Incubate for the specified time (e.g., 60 minutes) at room temperature.
-
Read the plate on a compatible microplate reader. The signal will be inversely proportional to the intracellular cAMP concentration.
-
Data Presentation
The quantitative data from the HTS assays should be summarized in a clear and structured format to facilitate the comparison of the pharmacological profiles of the novel this compound analogs.
Table 1: Antagonist Potency (IC50) of this compound Analogs at Target Receptors
| Compound ID | D2 IC50 (nM) | 5-HT2A IC50 (nM) | H1 IC50 (nM) | α1-Adrenergic IC50 (nM) | M1 IC50 (nM) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Analog-001 | |||||
| Analog-002 | |||||
| ... |
Table 2: Selectivity Profile of this compound Analogs
| Compound ID | D2/5-HT2A Selectivity | D2/H1 Selectivity | D2/α1-Adrenergic Selectivity | D2/M1 Selectivity |
| This compound | [Calculate Ratio] | [Calculate Ratio] | [Calculate Ratio] | [Calculate Ratio] |
| Analog-001 | ||||
| Analog-002 | ||||
| ... |
Selectivity is calculated as the ratio of IC50 values (e.g., D2/5-HT2A Selectivity = IC50 (5-HT2A) / IC50 (D2)). A higher value indicates greater selectivity for the D2 receptor.
Visualizations
Signaling Pathways
Caption: Signaling pathways for Gαi and Gαq-coupled receptors.
Experimental Workflow
Caption: High-throughput screening experimental workflow.
Conclusion
The described high-throughput screening assays provide a robust framework for the initial characterization of novel this compound analogs. By employing a panel of assays targeting the key receptors implicated in the parent drug's activity, researchers can efficiently identify compounds with desired potency and improved selectivity profiles. This systematic approach is crucial for guiding lead optimization efforts in the development of next-generation antipsychotics with enhanced therapeutic indices.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Levomepromazine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with levomepromazine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: The aqueous solubility of this compound is generally low and depends on its chemical form (free base vs. salt) and the pH of the solution. The free base is poorly soluble in water. The salt forms, such as this compound maleate and this compound hydrochloride, exhibit higher aqueous solubility, particularly in acidic conditions. There is some variability in the reported solubility values in the literature.
Q2: Why is my this compound solution precipitating?
A2: Precipitation of this compound in aqueous buffers is a common issue that can arise from several factors:
-
pH Shift: this compound is a weak base with a pKa of approximately 9.19.[1][2] Its solubility is highly dependent on the pH of the solution. As the pH approaches the pKa, the un-ionized, less soluble form of the drug predominates, leading to precipitation.
-
High Concentration: The concentration of this compound in your solution may exceed its solubility limit under the specific experimental conditions (e.g., pH, temperature, buffer composition).
-
Temperature Changes: A decrease in temperature can reduce the solubility of this compound, causing it to precipitate out of solution.
-
Improper Mixing: Adding a concentrated stock solution of this compound (e.g., in DMSO) to an aqueous buffer too quickly without adequate mixing can create localized high concentrations, leading to precipitation.
Q3: How does pH affect the solubility of this compound?
A3: As a weak base, this compound's solubility is significantly influenced by pH. In acidic solutions (pH well below its pKa of ~9.19), the molecule is protonated, forming a more soluble cationic species. As the pH increases and becomes more alkaline, the proportion of the un-ionized, less soluble free base form increases, leading to a sharp decrease in solubility. Therefore, maintaining an acidic to neutral pH is crucial for keeping this compound in solution.
Q4: Is this compound sensitive to light and oxygen?
A4: Yes, this compound is known to be sensitive to both light and oxygen.[3] Exposure can lead to oxidative degradation, with the primary degradation product being this compound sulfoxide.[3][4] This degradation can affect the stability and potency of your solution. It is recommended to protect this compound solutions from light by using amber vials or covering containers with aluminum foil and to minimize exposure to air.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To ensure stability, this compound solutions should be stored protected from light. For short-term storage (days to weeks), refrigeration at 2-8°C is often recommended. For long-term storage (months to years), it is advisable to aliquot stock solutions and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Data Presentation: Solubility of this compound
The following tables summarize the available quantitative data on the solubility of different forms of this compound in various solvents. Note the variability in reported aqueous solubility, which underscores the importance of empirically determining solubility for your specific experimental conditions.
Table 1: Aqueous Solubility of this compound and its Salts
| Form | Solvent/Buffer | Temperature | Solubility |
| This compound (Base) | Water | 25°C | 20 mg/L (0.02 mg/mL) |
| This compound Maleate | Water | 20°C | 0.1 - 1 g/L (0.1 - 1 mg/mL) |
| This compound Maleate | Water | Not Specified | 0.00525 g/L (0.00525 mg/mL) |
| This compound Hydrochloride | Physiological pH range | Not Specified | Reported as "highly soluble" |
Table 2: Solubility of this compound in Organic Solvents and Co-Solvent Systems
| Form | Solvent/System | Temperature | Solubility |
| This compound | DMSO | Not Specified | Up to 14.29 mg/mL |
| This compound | DMSO | Heated to 70°C with sonication | Up to 50 mg/mL |
| This compound | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Not Specified | 1 mg/mL |
| This compound Maleate | Methanol | Not Specified | Sparingly soluble |
| This compound Maleate | Chloroform | Not Specified | Soluble |
| This compound Maleate | Ethanol (95%) | Not Specified | Slightly soluble |
| This compound Maleate | Acetone | Not Specified | Slightly soluble |
| This compound Maleate | Diethyl ether | Not Specified | Practically insoluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution that can be diluted into aqueous buffers for experiments.
Materials:
-
This compound (or its salt form) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10-50 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer by pH Adjustment
This protocol is suitable for preparing a working solution of this compound hydrochloride in an aqueous buffer.
Materials:
-
This compound hydrochloride powder
-
Aqueous buffer of choice (e.g., citrate buffer, phosphate buffer) with a pH below 6.0
-
pH meter
-
Sterile containers
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the desired aqueous buffer and adjust its pH to a value between 4.0 and 5.5. A citric acid buffer is often used for parenteral formulations.
-
Slowly add the this compound hydrochloride powder to the buffer while stirring continuously.
-
Continue stirring until the powder is completely dissolved.
-
Verify the final pH of the solution and adjust if necessary.
-
Sterile-filter the solution through a 0.22 µm filter if required for the application.
-
Store the solution at 2-8°C, protected from light, and use within a validated period.
Protocol 3: Shake-Flask Method for Determining Equilibrium Solubility
This protocol provides a standardized method for determining the equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solution)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vials tightly to prevent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Clarify the sample by centrifugation and/or filtration through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method.
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified oxidative degradation pathway of this compound.
References
- 1. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. US20050176650A1 - Stable parenteral formulation of this compound and a method for stabilizing said formulation - Google Patents [patents.google.com]
- 4. Photooxidation mechanism of this compound in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Levomepromazine degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Levomepromazine during sample preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to the degradation of this compound.
| Symptom | Potential Cause | Recommended Action |
| Discoloration of Sample (Yellow, Pink, or Purple) | Oxidation and/or Photodegradation: this compound is highly susceptible to degradation upon exposure to oxygen and light. This can be accelerated by elevated temperatures. | - Work in low-light conditions: Use amber glassware or wrap containers in aluminum foil.[1] - De-gas solvents: Purge all solvents and solutions with an inert gas (nitrogen or argon) to remove dissolved oxygen.[2] - Maintain low temperatures: Keep samples on ice or at refrigerated temperatures (2-8°C) throughout the preparation process. |
| Appearance of Unexpected Peaks in Chromatogram | Degradation Products: The most common degradation products are this compound sulfoxide and sulfone, formed through oxidation.[2] N-desmethyl this compound is another potential degradant. | - Confirm peak identity: If possible, use a reference standard of the suspected degradation product (e.g., this compound sulfoxide) to confirm its presence. - Review sample handling: Ensure strict adherence to protocols that minimize exposure to light and oxygen. - Check solvent purity: Impurities in solvents, such as metal ions, can catalyze oxidation. Use high-purity, HPLC-grade solvents. |
| Low Recovery of this compound | Adsorption to Surfaces: this compound, being a basic compound, can adsorb to acidic sites on glass surfaces. Incomplete Extraction: The chosen extraction method may not be optimal for the sample matrix. | - Use silanized glassware or polypropylene tubes: This will minimize surface adsorption. - Optimize extraction pH: Adjust the pH of the sample to ensure this compound is in its non-ionized form for efficient extraction into an organic solvent. - Evaluate different extraction techniques: Compare solid-phase extraction (SPE) with liquid-liquid extraction (LLE) to determine the most efficient method for your matrix. |
| Inconsistent or Irreproducible Results | Variable Sample Degradation: Inconsistent exposure to light, oxygen, or temperature fluctuations between samples can lead to varying levels of degradation. | - Standardize all procedures: Ensure every sample is processed under identical conditions, including time, temperature, and light exposure. - Prepare samples in batches: Process a manageable number of samples at a time to minimize the duration each sample is exposed to potentially degrading conditions. - Use of Stabilizers: Consider the addition of antioxidants or chelating agents to your sample matrix or solvents if permissible by your analytical method. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are oxidation and photodegradation. The sulfur atom in the phenothiazine ring is particularly susceptible to oxidation, forming this compound sulfoxide and, to a lesser extent, this compound sulfone.[2] The molecule is also sensitive to UV-A and UV-B light, which can accelerate the oxidation process, especially in the presence of oxygen.[3]
Q2: How can I minimize oxidation during sample preparation?
A2: To minimize oxidation, it is crucial to limit the sample's exposure to atmospheric oxygen. This can be achieved by:
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Working under an inert atmosphere: Use a nitrogen or argon blanket during sample processing steps.
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Using de-gassed solvents: Purge all solvents with an inert gas before use to remove dissolved oxygen.
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Adding antioxidants: If compatible with your analytical method, consider adding antioxidants such as ascorbic acid or monothioglycerol (MTG) to your solutions.
Q3: What is the impact of pH on this compound stability during sample preparation?
A3: The stability of this compound is pH-dependent. Acidic conditions can promote stability by protonating the amine groups, which can reduce susceptibility to oxidation. Formulations are often buffered to a pH of around 4.5 to enhance stability. During sample extraction, the pH will influence the ionization state of the molecule, which is a critical parameter for optimizing extraction efficiency.
Q4: Are there any specific recommendations for storing this compound samples and solutions?
A4: Yes, proper storage is critical.
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Short-term storage: Store solutions at 2-8°C and protect from light. When diluted in 0.9% sodium chloride and stored in polypropylene syringes, this compound is stable for at least 14 days.
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Long-term storage: For longer durations, store samples and solutions frozen at -20°C or below in tightly sealed, light-protected containers.
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Inert atmosphere: For maximum stability, consider overlaying the sample with an inert gas before sealing the container.
Q5: Can I use stabilizers in my samples? If so, which ones are recommended?
A5: Yes, the use of stabilizers can be highly effective. Recommended stabilizers include:
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Antioxidants: Ascorbic acid and monothioglycerol (MTG) are effective in preventing oxidation.
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Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be used to chelate metal ions that may catalyze oxidative degradation. It is important to verify that any added stabilizer does not interfere with your analytical method.
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound in Solution
| Concentration Range | Diluent | Container | Storage Conditions | Stability Duration | Reference |
| 0.13 - 6.25 mg/mL | 0.9% Sodium Chloride | Polypropylene Syringes | Room Temperature, Protected from Light | At least 14 days |
Table 2: Photodegradation Quantum Yields of this compound in Different Solvents
| Solvent | Quantum Yield (Φ) | Note | Reference |
| Phosphate Buffer Solution (PBS, pH 7.4) | 0.13 | Higher degradation in aqueous environments. | |
| Methanol (MeOH) | 0.02 | ||
| Acetonitrile (MeCN) | <10⁻³ | Significantly more stable in acetonitrile. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is adapted from methodologies demonstrating good recovery and is designed to minimize degradation.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
To 1 mL of plasma, add a suitable internal standard.
-
If necessary, adjust the pH of the plasma sample to be slightly basic (pH 8-9) using a small volume of a suitable buffer to ensure this compound is in its non-ionized form.
-
-
SPE Cartridge Conditioning:
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Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove interfering hydrophilic substances.
-
Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove more polar interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of a suitable organic solvent, such as methanol or acetonitrile. To further protect against degradation, the elution solvent can be pre-sparged with nitrogen and contain a small amount of an antioxidant like ascorbic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume of the mobile phase, vortex, and transfer to an autosampler vial for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Aqueous Samples
This protocol is a general guideline for extracting this compound while minimizing degradation.
-
Sample Preparation:
-
To 1 mL of the aqueous sample, add an appropriate internal standard.
-
Adjust the sample pH to approximately 9-10 with a suitable base (e.g., 1M NaOH) to ensure this compound is in its free base form.
-
-
Extraction:
-
Add 5 mL of a suitable, high-purity, water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex or mechanically shake the sample for 10-15 minutes to ensure thorough mixing and efficient extraction.
-
-
Phase Separation:
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume of mobile phase, vortex, and transfer to an autosampler vial for analysis.
-
Visualizations
Caption: this compound degradation pathways.
Caption: Recommended workflow for sample preparation.
References
- 1. This compound | Right Decisions [rightdecisions.scot.nhs.uk]
- 2. WO2005077376A1 - A stable parental formulation of this compound and a method for stabilizing said formulation - Google Patents [patents.google.com]
- 3. Photooxidation mechanism of this compound in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Levomepromazine Interference in Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering unexpected results in cell viability assays when using the phenothiazine derivative, Levomepromazine. Due to its chemical nature and biological effects, this compound can interfere with common colorimetric and fluorometric assays, leading to inaccurate data. This resource offers troubleshooting guides and frequently asked questions to help you identify, understand, and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected increase in signal (appearing as increased cell viability) in our MTT, XTT, or WST-1 assay when treating cells with this compound, even at high concentrations. What is the likely cause?
A1: This is a strong indication of direct assay interference. This compound, as a phenothiazine, possesses redox-active properties. This means it can chemically reduce the tetrazolium salts (MTT, XTT, WST-1) to their colored formazan products in a cell-free environment. This chemical reduction is independent of cellular metabolic activity and leads to a false positive signal, making it seem as though the cells are more viable than they are.
Q2: How does this compound's effect on cellular metabolism contribute to potential assay interference?
A2: this compound is known to affect mitochondrial function and overall cellular metabolism. Assays like MTT, XTT, and WST-1 rely on the activity of mitochondrial dehydrogenases to reduce the tetrazolium salts. If this compound alters the metabolic state of the cells, for example by changing the NADH/NAD+ ratio, it can lead to an underestimation or overestimation of cell viability that is not directly correlated with the number of living cells.
Q3: Can this compound interfere with ATP-based viability assays like CellTiter-Glo?
A3: While less likely to have direct chemical interference compared to tetrazolium-based assays, biological interference is possible. Since this compound can impact mitochondrial function, it may alter cellular ATP levels. This could lead to a discrepancy between the luminescent signal and the actual number of viable cells. However, ATP-based assays are generally considered a more robust alternative when dealing with compounds that have redox properties.
Q4: We are using a lactate dehydrogenase (LDH) cytotoxicity assay. Could this compound interfere with this?
A4: Interference with LDH assays is less common as they measure membrane integrity by quantifying the release of a cytosolic enzyme. However, it is still advisable to run a control to check if this compound inhibits or enhances the activity of the LDH enzyme itself in the assay buffer.
Q5: What is the best way to confirm that this compound is interfering with our cell viability assay?
A5: The most definitive method is to perform a cell-free control experiment. This involves incubating this compound at the same concentrations used in your cellular experiments with the assay reagents in your cell culture medium, but without any cells. If you observe a signal that increases with the concentration of this compound, this confirms direct chemical interference.
Troubleshooting Guides
Problem 1: Unexpectedly High Signal in Tetrazolium-Based Assays (MTT, XTT, WST-1)
Symptom: Absorbance readings in wells treated with this compound are higher than or equal to the untreated control, even at concentrations where cytotoxicity is anticipated.
Cause: Direct chemical reduction of the assay reagent by this compound.
Troubleshooting Steps:
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Perform a Cell-Free Control Experiment: This is the most critical step to confirm interference.
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Result Interpretation: If the absorbance increases with the concentration of this compound in the absence of cells, direct interference is confirmed.
-
-
Data Correction (Use with Caution):
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For each concentration of this compound, subtract the signal obtained in the cell-free control from the signal obtained in the wells with cells.
-
Caveat: This correction may not be entirely accurate due to potential interactions between this compound and cellular components that could alter its reductive capacity.
-
-
Switch to a Non-Interfering Assay: This is the most reliable solution.
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Consider using an ATP-based assay (e.g., CellTiter-Glo®), a protein quantification assay (e.g., Sulforhodamine B [SRB] or Crystal Violet), or an assay that measures membrane integrity (e.g., LDH or Trypan Blue exclusion).
-
Problem 2: Inconsistent or Non-Reproducible Results
Symptom: High variability in readings between replicate wells treated with this compound.
Cause: Could be a combination of biological effects and chemical instability.
Troubleshooting Steps:
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Optimize Incubation Times: The effect of this compound on cellular metabolism may be time-dependent. Perform a time-course experiment to determine the optimal endpoint.
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Assess Compound Stability: this compound can be sensitive to light and may degrade over time in culture medium. Prepare fresh dilutions for each experiment and protect plates from light.
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Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to look for signs of cytotoxicity (e.g., changes in morphology, detachment) that may not be accurately reflected by the assay.
Data Presentation
Table 1: Summary of Potential this compound Interference with Common Cell Viability Assays
| Assay Type | Assay Principle | Potential for this compound Interference | Recommended Action |
| MTT, XTT, WST-1 | Tetrazolium salt reduction by cellular dehydrogenases | High (Direct chemical reduction and metabolic effects) | Perform cell-free controls; Switch to an alternative assay. |
| Resazurin (alamarBlue®) | Reduction of resazurin to resorufin | Moderate to High (Similar redox-based mechanism to tetrazolium assays) | Perform cell-free controls; Consider alternative assays. |
| CellTiter-Glo® | ATP quantification via luciferase reaction | Low (Potential for metabolic effects, but no direct chemical reduction) | Generally a good alternative. Confirm with a secondary assay. |
| SRB, Crystal Violet | Staining of total cellular protein | Very Low (Measures biomass, not metabolic activity) | Excellent alternative, particularly for adherent cells. |
| LDH Assay | Measurement of lactate dehydrogenase release from damaged cells | Low (Potential for enzyme inhibition/activation) | Run enzyme activity controls. |
| Trypan Blue Exclusion | Staining of non-viable cells with compromised membranes | Very Low (Direct microscopic counting) | Good for confirmation but can be low-throughput. |
Experimental Protocols
Protocol 1: Cell-Free Control for Tetrazolium-Based Assays (e.g., MTT)
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Prepare a 96-well plate with the same layout as your cellular experiment, but without adding cells to the wells.
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Add 100 µL of your standard cell culture medium to each well.
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Prepare a 2-fold serial dilution of this compound in the culture medium at the same concentrations used in your main experiment. Add the appropriate volume of each concentration to the corresponding wells. Include a "medium only" control.
-
Add the MTT reagent to each well at the same final concentration used in your cellular assay.
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Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
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Add the solubilization buffer (e.g., DMSO or SDS in HCl) to each well and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: An increase in absorbance that correlates with the concentration of this compound indicates direct reduction of the MTT reagent.
Protocol 2: Sulforhodamine B (SRB) Assay
-
Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well on top of the 100 µL of medium and incubate for 1 hour at 4°C.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
Mandatory Visualization
Caption: Mechanisms of this compound interference in tetrazolium-based assays.
Caption: Workflow for troubleshooting this compound interference in viability assays.
Technical Support Center: Optimizing Levomepromazine Dosage for Chronic Administration in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing levomepromazine in chronic mouse studies. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for chronic this compound administration in mice?
There is limited published data on established protocols for chronic this compound administration in adult mice. Dosages often need to be empirically determined and optimized for specific experimental goals and mouse strains. Based on acute studies in neonatal mice and conversions from human palliative care doses, a conservative starting point for adult mice is crucial. One study in 5-day-old mouse pups used single intraperitoneal injections of 0.05 µg/g to 1 µg/g body weight.[1] Higher doses (0.5 and 1 µg/g) were associated with reduced body weight gain.[1] For chronic studies in adult mice, it is advisable to begin with a low dose and titrate upwards based on observed effects and tolerance.
Q2: What are the available routes of administration for chronic dosing of this compound in mice?
Several methods can be adapted for chronic administration, each with its own advantages and disadvantages. The choice of administration route will depend on the experimental design, required dosing frequency, and the formulation of this compound.
-
Oral Gavage: Allows for precise dosage administration. However, this method can be stressful for the animals, especially with long-term daily dosing.
-
Voluntary Oral Administration: Less stressful methods include incorporating the drug into palatable substances like sweetened jelly or peanut butter. This requires a training period for the mice to voluntarily consume the mixture.
-
Drinking Water: Administering the drug in the drinking water is a non-invasive method suitable for long-term studies. However, it can be challenging to ensure consistent dosing due to variations in water intake. The stability of this compound in water over time should also be considered.[2][3][4]
-
Subcutaneous (SC) Injection: This method provides a reliable route for systemic delivery. For chronic administration, repeated injections or the use of subcutaneous infusion pumps can be considered. The subcutaneous dose is often half the oral dose in clinical settings.
-
Intraperitoneal (IP) Injection: While common for acute studies, repeated IP injections over a long period can cause irritation and should be used with caution.
-
Intravenous (IV) Catheters: For precise and continuous administration, chronic indwelling jugular catheters can be surgically implanted. This method is technically demanding and requires careful maintenance.
Q3: What are the known side effects of this compound in mice and how can they be monitored?
This compound is known for its sedative, hypotensive, and anticholinergic effects. While specific data on chronic administration in mice is scarce, researchers should monitor for the following potential side effects:
-
Sedation: This is a common effect. Sedation levels can be assessed using a scoring system or by observing changes in locomotor activity in an open-field test.
-
Weight Loss: Reduced body weight gain has been observed in neonatal mice at higher doses. Regular monitoring of body weight is essential throughout the study.
-
Hypotension: this compound can cause a drop in blood pressure. While direct blood pressure measurement in mice can be challenging, signs of lethargy or reduced activity may be indicative of hypotension.
-
Extrapyramidal Symptoms (EPS): These are movement disorders that can occur with antipsychotic medications. In mice, this can be assessed by observing for tremors, rigidity, or abnormal movements.
-
Skin Irritation: For subcutaneous administration, the injection site should be monitored for signs of irritation.
Q4: How should this compound solutions be prepared and stored for administration?
This compound hydrochloride is available as a solution for injection. When diluting for administration, 0.9% sodium chloride is commonly used. It is important to protect this compound solutions from light to prevent degradation, which may be indicated by a purple discoloration. Studies have shown that this compound diluted in 0.9% sodium chloride and stored in polypropylene syringes is stable for at least 14 days.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive Sedation or Lethargy | - Dosage is too high.- Individual mouse sensitivity. | - Reduce the dosage of this compound.- Decrease the frequency of administration.- Consider a different administration route that may lead to more stable plasma concentrations (e.g., subcutaneous infusion vs. bolus injection).- Ensure mice have easy access to food and water. |
| Significant Weight Loss | - Sedation leading to reduced food and water intake.- Drug-induced metabolic effects. | - Monitor food and water consumption daily.- Provide palatable, high-energy food supplements.- Lower the this compound dose.- If using oral administration in food/jelly, ensure the vehicle itself is not causing aversion. |
| Inconsistent Behavioral Effects | - Inaccurate dosing.- Instability of the drug in the administration vehicle.- Variable absorption. | - If using oral gavage, ensure proper technique to deliver the full dose.- For administration in drinking water, measure daily water intake per cage to estimate dosage and prepare fresh solutions regularly.- For voluntary oral administration, monitor consumption to ensure each mouse receives the intended dose.- Consider a more controlled administration route like subcutaneous injection or infusion. |
| Skin Irritation at Injection Site (SC) | - High concentration of the drug solution.- pH of the solution.- Repeated injections at the same site. | - Dilute the this compound solution to the largest practical volume.- Rotate injection sites.- Monitor the site for redness, swelling, or signs of necrosis. |
| Signs of Extrapyramidal Symptoms (e.g., tremors, rigidity) | - High dosage leading to significant dopamine D2 receptor blockade. | - Reduce the this compound dosage.- Consult veterinary staff for potential symptomatic treatment if symptoms are severe.- Carefully document the onset and severity of symptoms to establish a dose-response relationship. |
Data Presentation
Table 1: Summary of Potential Starting Dosages for this compound in Mice (for Chronic Administration)
| Administration Route | Recommended Starting Dosage Range (per administration) | Frequency | Key Considerations |
| Oral Gavage | 1-5 mg/kg | Once daily | Stressful with repeated dosing. Allows for precise administration. |
| Voluntary Oral (in jelly/food) | 1-5 mg/kg | Once daily | Requires training and monitoring of individual consumption. |
| In Drinking Water | Target 1-5 mg/kg/day | Ad libitum | Dosage can be inconsistent. Requires daily monitoring of water intake and fresh solution preparation. |
| Subcutaneous (SC) Injection | 0.5-2.5 mg/kg | Once to twice daily | Reliable systemic delivery. Rotate injection sites to avoid irritation. |
| Subcutaneous (SC) Infusion Pump | Target 0.5-2.5 mg/kg/day | Continuous | Provides stable plasma concentrations. Requires surgery for pump implantation. |
Note: These are suggested starting ranges and should be optimized in pilot studies for your specific mouse strain and experimental endpoint.
Table 2: Monitoring Parameters and Assessment Methods for Chronic this compound Administration in Mice
| Parameter | Assessment Method | Frequency of Monitoring |
| Body Weight | Digital scale | Daily for the first week, then 2-3 times per week. |
| Food and Water Intake | Measure consumption per cage | Daily, especially if weight loss is observed. |
| Sedation Level | Observational scoring (e.g., 0=alert, 1=drowsy, 2=asleep but arousable, 3=unarousable) | Daily, shortly after administration. |
| General Health | Visual inspection for posture, grooming, activity level | Daily |
| Injection Site (for SC) | Visual inspection for redness, swelling, or skin changes | Daily |
| Behavioral Changes | Open-field test, rotarod test, or other relevant behavioral assays | Baseline and at regular intervals during the study. |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in a Palatable Gelatin Formulation
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Preparation of Gelatin: Prepare a flavored, sweetened gelatin solution according to the manufacturer's instructions.
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Drug Incorporation: While the gelatin is still in a liquid state, calculate the required amount of this compound for the desired dose per serving. Dissolve the this compound in a small amount of sterile water or saline before mixing it thoroughly into the gelatin solution to ensure homogeneity.
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Dosing and Solidification: Pour the mixture into individual molds to create single-dose servings. Allow the gelatin to solidify at 4°C.
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Acclimation: For one week prior to the start of the experiment, provide the mice with drug-free gelatin at the same time each day to acclimate them to the new food source.
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Administration: During the experimental period, provide each mouse with a single serving of the this compound-containing gelatin daily. Monitor consumption to ensure the full dose is ingested.
Protocol 2: Chronic Subcutaneous Administration of this compound via Osmotic Minipump
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Pump Selection and Preparation: Choose an osmotic minipump with an appropriate flow rate and duration for your study. Under sterile conditions, fill the pump with the calculated concentration of this compound in sterile saline.
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Surgical Implantation: Anesthetize the mouse using an approved protocol. Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket using blunt dissection.
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Pump Insertion: Insert the filled osmotic minipump into the subcutaneous pocket.
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Wound Closure: Close the incision with sutures or wound clips.
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Post-Operative Care: Monitor the mouse for recovery from anesthesia and provide appropriate post-operative analgesia as per your institution's guidelines. Check the incision site daily for signs of infection or complications.
Mandatory Visualizations
Signaling Pathways of this compound
This compound is a phenothiazine with a broad pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors. This "dirty drug" profile contributes to both its therapeutic effects and its side effects. The diagrams below illustrate the primary signaling pathways affected by this compound's antagonist activity.
Caption: Dopamine D2 Receptor Antagonism by this compound.
Caption: Serotonin 5-HT2A Receptor Antagonism by this compound.
Caption: Antagonism of Histamine, Adrenergic, and Muscarinic Receptors.
Experimental Workflow
Caption: Experimental Workflow for Chronic this compound Studies in Mice.
References
Technical Support Center: Addressing Levomepromazine-Induced Sedation in Animal Behavior Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering levomepromazine-induced sedation in animal behavior studies.
Troubleshooting Guide
Issue: Excessive Sedation After this compound Administration
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Question: My study animals are overly sedated after this compound administration, rendering them unable to perform behavioral tasks. What should I do?
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Answer: Excessive sedation is a common challenge with this compound due to its multi-receptor antagonism.[1] Consider the following troubleshooting steps:
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Dose Reduction: The most immediate step is to lower the dose. The sedative effects of this compound are dose-dependent. Conduct a pilot study to determine the minimal effective dose for your primary experimental endpoint with an acceptable level of sedation.
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Acclimation Period: Ensure animals are properly acclimated to the testing environment before drug administration. Novel environments can exacerbate anxiety and may interact with the drug's effects.
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Timing of Behavioral Testing: this compound has a relatively long half-life.[2] Characterize the time course of sedation at your chosen dose and conduct behavioral testing during a window when the sedative effects have subsided, but the desired therapeutic effect is still present.
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Alternative Compounds: If sedation remains a significant confound, consider alternative medications with a more selective receptor profile that may induce the desired effect with less sedation.
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Question: Can I use a reversal agent to counteract this compound-induced sedation?
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Answer: Currently, there is no specific and approved reversal agent for phenothiazine tranquilizers like this compound in veterinary or research settings. Management of overdose or excessive sedation primarily involves supportive care. One human study has suggested that physostigmine may reverse the sedative effects of this compound, but this is not a standard or recommended practice in animal research and should be approached with extreme caution and ethical consideration.[3]
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Question: How can I differentiate between sedation and other potential behavioral effects of this compound?
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Answer: This is a critical experimental question. A comprehensive behavioral phenotyping approach is recommended:
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Control Groups: Always include appropriate vehicle-treated control groups.
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Multiple Behavioral Tests: Utilize a battery of tests to assess different behavioral domains. For instance, an open field test can quantify locomotor activity (a direct measure of sedation), while an elevated plus maze can assess anxiety-like behavior.[4][5]
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Detailed Ethogram: In addition to automated tracking, manually score specific behaviors (e.g., grooming, rearing, posture) to build a more detailed behavioral profile of the drug's effects.
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Frequently Asked Questions (FAQs)
General Information
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Q1: What is the mechanism of this compound-induced sedation?
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A1: this compound is a phenothiazine neuroleptic with a broad receptor binding profile. Its sedative effects are primarily attributed to its potent antagonism of histamine H1 and alpha-1 adrenergic receptors. Blockade of dopamine D2 receptors and muscarinic M1 receptors also contributes to its central nervous system depressant effects.
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Q2: What are the typical signs of sedation in rodents?
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A2: Signs of sedation in rodents can range from mild to severe and include decreased spontaneous locomotor activity, reduced exploration of a novel environment, ptosis (drooping eyelids), piloerection, ataxia (incoordination), and loss of the righting reflex at higher doses.
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Dosing and Administration
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Q3: What is a recommended starting dose for this compound in rats and mice to minimize sedation?
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A3: Dosing can vary significantly based on the animal strain, sex, age, and the specific behavioral paradigm. A study in rats demonstrated that a single intraperitoneal (i.p.) injection of 1.5 mg/kg this compound shortened the period of immobility in the forced swimming test without depressing locomotor activity in the open field test 15-18 hours after chronic administration. Another study in rats found that 10 mg/kg i.p. significantly diminished spontaneous locomotor activity. For mice, it is crucial to start with lower doses and perform a dose-response study. A study in neonatal mice used doses ranging from 1 to 10 µg/g of body weight.
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Experimental Design
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Q4: How does this compound-induced sedation affect performance in common behavioral tests?
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A4:
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Open Field Test: this compound generally causes a dose-dependent decrease in locomotor activity, including total distance traveled and rearing frequency. This makes the open field test a primary method for quantifying its sedative effects.
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Elevated Plus Maze (EPM): Sedation can significantly confound the results of the EPM. A sedated animal may show reduced entries into both open and closed arms, which could be misinterpreted as altered anxiety-like behavior. It is crucial to analyze locomotor activity within the maze (e.g., total arm entries) alongside the time spent in the open arms.
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Forced Swim Test (FST): this compound at a dose of 1.5 mg/kg in rats has been shown to decrease immobility time after a single administration, suggesting an antidepressant-like effect. However, at higher doses, sedation could increase immobility, leading to a false-positive result for a depressive-like phenotype.
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Q5: Are there any strategies to mitigate the impact of sedation on my behavioral data?
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A5: Yes, several strategies can be employed:
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Habituation: Thoroughly habituate animals to the testing apparatus to reduce novelty-induced stress, which can interact with drug effects.
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Within-Subject Design: When possible, use a within-subject design where each animal serves as its own control. This can help to account for individual differences in sensitivity to the drug.
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Statistical Analysis: Use locomotor activity as a covariate in the statistical analysis of data from other behavioral tests to help dissociate sedative effects from other behavioral changes.
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Data Presentation
Table 1: Effects of this compound on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Animal Model | Behavioral Test | Key Findings | Reference |
| 1.5 | Wistar Rats | Open Field Test | No depression of behavioral parameters 15-18 hours after the last of multiple doses. | |
| 10 | Wistar Rats | Open Field Test | Significantly diminished spontaneous locomotor activity. |
Note: Data on dose-dependent effects in mice are limited, and researchers are encouraged to conduct pilot studies to determine appropriate dosing for their specific experimental context.
Experimental Protocols
Protocol 1: Assessment of Sedation using the Open Field Test
This protocol provides a standardized method for quantifying locomotor activity and exploratory behavior in rodents, which are key indicators of sedation.
Materials:
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Open field apparatus (e.g., a 40 cm x 40 cm x 30 cm square arena for mice; 100 cm x 100 cm x 40 cm for rats) made of a non-porous material.
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Video camera mounted above the arena.
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Video tracking software (e.g., EthoVision, ANY-maze) or manual scoring system.
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70% ethanol for cleaning.
Procedure:
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Acclimation: Bring the animals to the testing room at least 30 minutes before the start of the experiment to acclimate to the ambient conditions (e.g., lighting, temperature, noise).
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Habituation to Injection: If repeated injections are part of the study design, habituate the animals to handling and saline injections for several days prior to the experiment to minimize injection-induced stress.
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Drug Administration: Administer this compound or vehicle control at the predetermined dose and route.
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Testing: At the desired time point after injection, gently place the animal in the center of the open field arena.
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Recording: Record the animal's behavior for a set duration (typically 5-10 minutes). The experimenter should be out of the animal's sight during the recording period.
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Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
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Data Analysis: Analyze the recorded video for the following parameters:
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Total distance traveled.
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Time spent in the center zone versus the periphery.
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Number of entries into the center zone.
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Rearing frequency (number of times the animal stands on its hind legs).
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Velocity.
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Mandatory Visualizations
Caption: this compound's multi-receptor antagonism pathway leading to sedation.
Caption: Workflow for assessing this compound-induced sedation using the open field test.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of this compound on the healthy and injured developing mouse brain – An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Avoiding psychic adverse effects during induction of neurolept anaesthesia with this compound. A double-blind study of this compound and droperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. scielo.br [scielo.br]
Stabilizing Levomepromazine in solution for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing levomepromazine in solution for long-term storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is oxidation. The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of this compound sulfoxide and, to a lesser extent, this compound sulfone. This process is accelerated by exposure to light, oxygen, and elevated temperatures.[1]
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound solution is often accompanied by a color change. The initially clear and colorless solution may develop a pink or yellow coloration upon exposure to light.[2] Any solution exhibiting such discoloration should be discarded.[2][3]
Q3: What is the optimal pH for this compound solution stability?
A3: this compound solutions are most stable in the acidic pH range. A pH of around 4.5 is often recommended to minimize degradation.[1] Alkaline solutions are incompatible and can lead to rapid degradation.
Q4: How does temperature affect the stability of this compound solutions?
A4: Higher temperatures accelerate the degradation of this compound. For long-term storage, it is recommended to store solutions below 25°C (77°F) and protect them from light.
Q5: Can this compound solutions be stored at room temperature?
A5: While storage below 25°C is recommended, some studies have shown that this compound hydrochloride diluted in 0.9% sodium chloride at concentrations between 0.13 to 6.25 mg/mL is stable for at least 14 days when stored in polypropylene syringes and protected from light. However, for long-term storage, refrigerated conditions are preferable.
Q6: What types of stabilizers can be used to improve the long-term stability of this compound solutions?
A6: To enhance stability, a combination of antioxidants and chelating agents is often used.
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Antioxidants: Agents like monothioglycerol, ascorbic acid, and sodium sulfite can be used to prevent oxidation.
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Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be included to chelate metal ions that can catalyze oxidative degradation.
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Inert Gas: Purging the solution and the headspace of the container with an inert gas like nitrogen can help to displace oxygen and further prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution has turned pink or yellow. | Exposure to light and/or oxygen leading to oxidation. | Discard the solution immediately. For future preparations, protect the solution from light by using amber vials or by wrapping the container in a light-blocking material. Consider purging with an inert gas (e.g., nitrogen) before sealing the container. |
| Rapid loss of potency confirmed by analytical testing. | 1. Inappropriate pH: The pH of the solution may be too high (neutral or alkaline).2. Oxidation: Insufficient protection against oxygen.3. High Storage Temperature: Storage at elevated temperatures. | 1. Adjust the pH of the solution to an acidic range, ideally around 4.5, using a suitable buffer system (e.g., citrate buffer).2. Incorporate an antioxidant (e.g., monothioglycerol) and a chelating agent (e.g., EDTA) into the formulation.3. Ensure storage at recommended temperatures, below 25°C, and away from heat sources. |
| Precipitation is observed in the solution. | Incompatibility with other drugs in a mixture or storage at low temperatures with high concentrations of other drugs like morphine. | Review the compatibility of all components in the mixture. When mixing with other drugs, consult compatibility studies. For instance, while compatible with diamorphine hydrochloride in normal saline for 24 hours, this compound can be unstable in mixtures with other drugs. |
Data on Stabilizing this compound Solutions
The following table summarizes stability data from a study on parenteral formulations of this compound, demonstrating the effectiveness of stabilizers and an inert atmosphere at 40°C.
| Formulation | Stabilizers | Atmosphere | Initial this compound Assay (%) | This compound Assay after 8 Weeks at 40°C (%) | Total Impurities after 8 Weeks at 40°C (%) |
| A | None | Air | 100.0 | 90.2 | 4.8 |
| B | 0.1% Monothioglycerol, 0.01% EDTA | Air | 100.0 | 98.5 | 1.2 |
| C | 0.1% Monothioglycerol, 0.01% EDTA | Nitrogen | 100.0 | 99.8 | 0.2 |
Data synthesized from a patent on stable parenteral formulations of this compound.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a this compound solution with enhanced stability for research purposes.
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Buffer Preparation: Prepare a citrate buffer solution and adjust the pH to 4.5.
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Dissolution of Excipients: To the buffer solution, add and dissolve ethylenediaminetetraacetic acid (EDTA) to a final concentration of 0.01% (w/v). Subsequently, add and dissolve monothioglycerol to a final concentration of 0.1% (w/v).
-
Dissolution of this compound: Slowly dissolve this compound hydrochloride in the solution to achieve the desired final concentration.
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Oxygen Removal (Optional but Recommended): Sparge the solution with an inert gas, such as nitrogen, for 15-20 minutes to remove dissolved oxygen.
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Sterile Filtration and Packaging: Sterile filter the solution through a 0.22 µm filter into amber glass vials. Before sealing, flush the headspace of the vials with nitrogen.
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Storage: Store the vials protected from light at a controlled temperature, preferably refrigerated (2-8°C) for long-term storage.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol outlines a high-performance liquid chromatography (HPLC) method to quantify this compound and its primary degradation product, this compound sulfoxide.
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Instrumentation: A standard HPLC system with a UV detector.
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Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 34 mM, pH 2.0) containing 0.3% triethylamine, in a ratio of approximately 29:71 (v/v). The exact ratio may need optimization depending on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
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Sample Preparation: Dilute the this compound solution with the mobile phase to a concentration within the linear range of the assay.
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Analysis: Inject the prepared sample into the HPLC system. The retention time for this compound will be distinct from that of this compound sulfoxide, allowing for their separation and quantification.
Protocol 3: Forced Degradation Study
To validate the stability-indicating nature of the analytical method and to understand the degradation profile of this compound, a forced degradation study can be performed.
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Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.
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Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at room temperature.
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Oxidative Degradation: Expose the this compound solution to 3% hydrogen peroxide at room temperature.
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Thermal Degradation: Store the this compound solution at a high temperature (e.g., 80°C).
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Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) or a combination of UV and visible light.
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Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples and analyze all samples using the stability-indicating HPLC method to assess the extent of degradation and the formation of degradation products.
Visualizations
Caption: Primary oxidative degradation pathway of this compound.
Caption: General workflow for assessing this compound solution stability.
References
Technical Support Center: Levomepromazine Cross-Reactivity in Immunoassay-Based Drug Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with levomepromazine cross-reactivity in immunoassay-based drug screening. The following information is designed to help troubleshoot unexpected results and provide a framework for investigating potential false-positives.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity?
A1: Immunoassay cross-reactivity occurs when a substance, other than the target analyte, binds to the antibodies used in the assay. This can lead to a false-positive result, indicating the presence of a drug that is not actually in the sample. This happens because the interfering substance may have a chemical structure similar to the target drug, allowing it to be recognized by the assay's antibodies.
Q2: Has this compound been reported to cause cross-reactivity in drug screening immunoassays?
A2: Yes, there are reports in the scientific literature of this compound causing false-positive results in urine drug screens. The most well-documented instance is with opiate immunoassays.[1] Due to its structural similarity to other drug classes, there is also a theoretical potential for cross-reactivity with assays for tricyclic antidepressants (TCAs).
Q3: For which specific drug class has this compound cross-reactivity been observed?
A3: this compound has been specifically implicated in causing false-positive results for opiates in some urine drug screening immunoassays.[1]
Q4: Are there specific immunoassays that are known to be affected?
A4: A case study has identified the TOX/See™ rapid urine drug screen test from Bio-Rad as the immunoassay that produced a false-positive opiate result in a patient taking high doses of this compound.[1][2] It is important to note that cross-reactivity can be manufacturer and assay-specific.
Q5: At what concentration does this compound cause interference?
A5: Currently, there is a lack of specific quantitative data in the public domain that defines the exact concentration of this compound or its metabolites required to trigger a false-positive result in opiate or other drug screening immunoassays. The reported case involved a patient on a high dose of this compound (300 mg/day), and the interference was no longer observed when the dose was reduced to 75 mg/day.[2]
Troubleshooting Guides
Issue: Unexpected Positive Opiate Screen in a Patient Prescribed this compound
Symptoms:
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A positive result for opiates in a preliminary immunoassay-based urine drug screen.
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The patient is prescribed this compound.
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The patient denies any recent opiate use.
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Confirmatory testing (e.g., GC-MS or LC-MS/MS) is negative for opiates.
Possible Cause: Cross-reactivity of this compound or its metabolites with the opiate immunoassay antibodies.
Troubleshooting Steps:
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Review Patient Medication: Confirm that the patient is taking this compound and document the dosage.
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Confirmatory Testing: Always send the sample for confirmatory analysis using a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods separate compounds based on their chemical properties and provide a definitive identification, thus avoiding the issue of cross-reactivity.
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Consult Assay Manufacturer: Contact the manufacturer of the immunoassay to inquire if they have any data on this compound cross-reactivity. Note that in a documented case, the manufacturer of the TOX/See™ test did not have this compound on their list of tested cross-reactants.
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Dose Correlation (if clinically appropriate): In the reported case, the false-positive opiate screen resolved after the patient's this compound dose was reduced. This can be a strong indicator of cross-reactivity, but any changes in medication should only be made by a qualified clinician based on the patient's clinical needs.
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Alternative Immunoassay: If available, re-screen the sample using an opiate immunoassay from a different manufacturer, as cross-reactivity can be specific to the antibodies used in a particular kit.
Issue: Investigating Potential this compound Cross-Reactivity with Other Immunoassays (e.g., Tricyclic Antidepressants)
Background: this compound is a phenothiazine with a three-ring structure, similar to tricyclic antidepressants (TCAs). While direct evidence of this compound cross-reactivity with TCA immunoassays is not well-documented, the structural similarity suggests a potential for interference. False-positive TCA screens have been reported with other phenothiazines.
Troubleshooting and Investigation Steps:
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Structural Analysis: Compare the chemical structure of this compound with the target analyte of the immunoassay (e.g., nortriptyline or imipramine for TCA assays). Significant similarities in the core structure can indicate a higher likelihood of cross-reactivity.
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Spiking Studies: Prepare a drug-free urine or serum matrix and spike it with known concentrations of this compound. Analyze these spiked samples using the immunoassay to determine if a positive result is generated and at what concentration.
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Confirmatory Testing: Any positive results from the spiking study should be analyzed by a confirmatory method (GC-MS or LC-MS/MS) to ensure that the positive result is due to the presence of this compound and not a contaminant.
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Review Package Inserts: Carefully review the package insert of the immunoassay for a list of known cross-reactants. While this compound may not be listed, other structurally similar phenothiazines might be, which can provide clues about the antibody's specificity.
Data Presentation
Table 1: Summary of Reported this compound Cross-Reactivity
| Drug Screen Class | Immunoassay Example | Cross-Reactivity Observed | Quantitative Data | Confirmatory Method |
| Opiates | TOX/See™ (Bio-Rad) | Yes | Not available. False positive occurred at a high dose (300 mg/day) and was absent at a lower dose (75 mg/day). | GC-MS (Negative) |
| Tricyclic Antidepressants (TCAs) | Various | Theoretical potential due to structural similarity. | Not available. | GC-MS or LC-MS/MS recommended for confirmation. |
Experimental Protocols
Protocol: Confirmatory Analysis of a Presumptive Positive Screen
This protocol outlines the general steps for confirming a presumptive positive result from an immunoassay screen using a more specific method like GC-MS.
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Sample Preparation:
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An aliquot of the original urine or serum sample that yielded the positive immunoassay result is used.
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Perform an extraction procedure to isolate the drug compounds from the biological matrix. This may involve liquid-liquid extraction or solid-phase extraction.
-
-
Derivatization (if necessary):
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Some compounds may require chemical modification (derivatization) to make them more volatile and suitable for GC-MS analysis.
-
-
Gas Chromatography (GC):
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The extracted and derivatized sample is injected into the gas chromatograph.
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The different compounds in the sample are separated based on their boiling points and interaction with the GC column.
-
-
Mass Spectrometry (MS):
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As the separated compounds exit the GC column, they enter the mass spectrometer.
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The compounds are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule.
-
-
Data Analysis:
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The mass spectrum of the compound detected in the sample is compared to a library of known mass spectra for the target drug and its metabolites.
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A match confirms the presence and identity of the substance. The absence of a match, despite a positive immunoassay, indicates a false positive.
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Mandatory Visualization
Caption: Workflow for troubleshooting a presumptive positive immunoassay result.
Caption: Experimental workflow for investigating potential cross-reactivity.
References
Technical Support Center: Managing Levomepromazine-Induced Postural Hypotension in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating levomepromazine-induced postural hypotension in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced postural hypotension?
A1: this compound is a phenothiazine with antagonistic effects on multiple receptor types. Its hypotensive effects, particularly postural hypotension, are primarily attributed to its blockade of alpha-1 adrenergic receptors in vascular smooth muscle.[1][2] This antagonism prevents norepinephrine from binding and inducing vasoconstriction, leading to vasodilation and a subsequent drop in blood pressure, especially when the animal is moved to an upright position.[2]
Q2: Which animal model is most suitable for studying this compound-induced postural hypotension?
A2: The anesthetized rat model is a well-established and reliable model for investigating drug-induced postural hypotension.[3][4] This model allows for the direct and continuous measurement of arterial blood pressure and heart rate while controlling for conscious compensatory mechanisms. The use of a tilt-table to induce postural changes mimics the orthostatic stress that causes hypotension.
Q3: What are the expected cardiovascular effects of this compound in animal models?
A3: this compound is known to cause a dose-dependent decrease in blood pressure. In studies on isolated rat atria, it has been shown to have a cardio-depressive effect, reducing the force of contraction. In dogs, this compound has been observed to cause a decrease in heart rate. When investigating postural hypotension, a significant drop in mean arterial pressure is expected upon tilting the animal to a head-up position after this compound administration.
Q4: Are there alternative methods to the tilt-table test for assessing postural hypotension?
A4: While the tilt-table test is the most direct method for inducing and measuring postural hypotension in anesthetized animals, other methods can provide related information. Telemetry systems in conscious, freely moving animals can monitor blood pressure and heart rate changes with posture, although this is a more complex and expensive setup. Additionally, assessing the animal's response to vasoactive agents that target alpha-1 adrenergic receptors can provide insights into the extent of this compound's blockade.
Troubleshooting Guides
Issue 1: No significant drop in blood pressure is observed after this compound administration and tilting.
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Possible Cause 1: Inadequate Dose of this compound. The dose of this compound may be too low to induce a significant alpha-1 adrenergic blockade.
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Solution: Perform a dose-response study to determine the optimal dose of this compound that induces hypotension without causing severe cardiovascular collapse. Review literature for doses used in similar studies, keeping in mind that the effective dose can vary between species and strains.
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Possible Cause 2: Anesthetic Interference. The anesthetic agent used may be masking the hypotensive effects of this compound or have its own significant cardiovascular effects.
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Solution: Use a well-characterized anesthetic cocktail with minimal impact on the cardiovascular system, such as a combination of alpha-chloralose and urethane. Ensure the depth of anesthesia is stable throughout the experiment.
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Possible Cause 3: Insufficient Orthostatic Stress. The angle or duration of the tilt may not be sufficient to induce a significant hypotensive response.
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Solution: Increase the angle of the tilt (e.g., from 45° to 60° or 90°) or the duration of the head-up position to provide a greater orthostatic challenge.
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Issue 2: High variability in blood pressure readings between animals.
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Possible Cause 1: Inconsistent Surgical Preparation. Variations in catheter placement and surgical trauma can lead to inconsistent blood pressure measurements.
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Solution: Ensure consistent and meticulous surgical procedures for arterial cannulation. Verify proper catheter placement and patency before each experiment.
-
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Possible Cause 2: Fluctuations in Anesthetic Depth. Changes in the depth of anesthesia can cause significant fluctuations in blood pressure.
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Solution: Continuously monitor the depth of anesthesia and maintain it at a stable level throughout the experiment. Use a continuous infusion of the anesthetic agent if possible.
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Possible Cause 3: Animal Stress. If using a conscious animal model, stress can significantly impact blood pressure.
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Solution: Allow for an adequate acclimatization period for the animals before the experiment. Handle the animals gently to minimize stress.
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Issue 3: Severe and irreversible hypotension leading to premature termination of the experiment.
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Possible Cause 1: this compound Overdose. The administered dose of this compound may be too high, causing excessive vasodilation and cardiovascular collapse.
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Solution: Start with a lower dose of this compound and titrate upwards in subsequent experiments to find a dose that induces measurable postural hypotension without being lethal.
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Possible Cause 2: Inadequate Fluid Management. Hypovolemia can exacerbate the hypotensive effects of this compound.
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Solution: Ensure the animal is adequately hydrated before the experiment. Consider a continuous intravenous infusion of saline to maintain fluid balance, especially during prolonged anesthesia.
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Possible Cause 3: Synergistic Effects with Anesthetics. The chosen anesthetic may have hypotensive properties that are potentiated by this compound.
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Solution: Carefully select anesthetic agents and be aware of their potential interactions with this compound. Reduce the concentration of the anesthetic if a synergistic hypotensive effect is suspected.
-
Data Presentation
Table 1: Illustrative Dose-Response of Intravenous this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats Subjected to a 60° Head-Up Tilt.
| This compound Dose (mg/kg) | Pre-Tilt MAP (mmHg) | MAP at Peak Tilt (mmHg) | Post-Tilt MAP Drop (mmHg) | Heart Rate (beats/min) |
| Vehicle Control | 105 ± 5 | 95 ± 6 | 10 ± 2 | 350 ± 20 |
| 0.1 | 100 ± 4 | 80 ± 5 | 20 ± 3 | 340 ± 18 |
| 0.5 | 90 ± 6 | 60 ± 7 | 30 ± 4 | 320 ± 22 |
| 1.0 | 80 ± 5 | 45 ± 8 | 35 ± 5 | 300 ± 25 |
Note: The data presented in this table are illustrative and intended for guidance. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Postural Hypotension in Anesthetized Rats using the Tilt-Table Method.
1. Animal Preparation: a. Anesthetize a male Wistar rat (250-300g) with an appropriate anesthetic agent (e.g., intraperitoneal injection of a mixture of alpha-chloralose and urethane). b. Place the animal in a supine position on a heated surgical board that can be tilted. c. Perform a tracheotomy to ensure a patent airway. d. Cannulate the right carotid artery with a polyethylene catheter filled with heparinized saline. Connect the catheter to a pressure transducer for continuous blood pressure monitoring. e. Cannulate the left jugular vein for intravenous administration of this compound or vehicle.
2. Baseline Measurements: a. Allow the animal to stabilize for at least 20 minutes after surgery until a steady baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) are achieved. b. Record baseline MAP and HR for 5 minutes.
3. Tilt Procedure: a. Administer the vehicle control intravenously and wait for a 5-minute stabilization period. b. Perform a baseline tilt by moving the surgical board from a horizontal (0°) to a 60° head-up position over 2-3 seconds. c. Maintain the 60° head-up position for 2 minutes, continuously recording MAP and HR. d. Return the board to the horizontal position and allow for a 15-minute recovery period.
4. This compound Administration and Tilt: a. Administer a single intravenous dose of this compound. b. Allow for a 10-minute stabilization period. c. Repeat the tilt procedure as described in step 3. d. A dose-response curve can be generated by administering increasing doses of this compound with a sufficient recovery period between each dose.
5. Data Analysis: a. Calculate the change in MAP from the pre-tilt baseline to the lowest point during the tilt. b. Compare the postural hypotension response between the vehicle control and different doses of this compound. c. Analyze changes in heart rate during the tilt.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced vasodilation.
References
Technical Support Center: Chiral Separation of Levomepromazine Enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chiral separation of Levomepromazine enantiomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Issue 1: Poor or No Enantiomeric Resolution
Q1: I am not seeing any separation between the this compound enantiomers on my chiral HPLC column. What are the likely causes and how can I fix this?
A1: Achieving baseline separation of enantiomers can be challenging. Here are several factors that could be contributing to poor or no resolution:
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Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for phenothiazines like this compound.[1] If you are not achieving separation, consider screening different types of CSPs.
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Incorrect Mobile Phase Composition: The mobile phase composition significantly influences enantioselectivity.[2]
-
Solvent Choice: For normal-phase HPLC, a non-polar primary solvent (e.g., n-hexane) mixed with an alcohol modifier (e.g., isopropanol, ethanol) is common. The type and concentration of the alcohol can dramatically affect resolution.[3]
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Additives: Basic additives like diethylamine (DEA) or acidic additives like trifluoroacetic acid (TFA) can improve peak shape and selectivity by interacting with the analyte and the stationary phase.[2][3] For a basic compound like this compound, a small amount of a basic additive is often beneficial.
-
-
Suboptimal Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process. Experiment with different column temperatures (e.g., in the range of 15-40°C) to see if resolution improves.
-
Flow Rate: A lower flow rate can sometimes enhance resolution by allowing more time for interactions between the enantiomers and the CSP.
Troubleshooting Steps:
-
Verify Column Suitability: Confirm that the chosen chiral column is appropriate for the separation of basic, aromatic compounds like this compound. Polysaccharide-based columns are a good starting point.
-
Optimize Mobile Phase:
-
Systematically vary the percentage of the alcohol modifier in the mobile phase.
-
Introduce a small concentration of a basic additive (e.g., 0.1% DEA).
-
-
Adjust Temperature: Analyze samples at different column temperatures to find the optimal condition.
-
Reduce Flow Rate: Decrease the flow rate to see if it improves separation.
Issue 2: Peak Tailing
Q2: My chromatogram for this compound shows significant peak tailing for both enantiomers. What causes this and how can I improve the peak shape?
A2: Peak tailing is a common issue in chromatography and can be caused by several factors, particularly when analyzing basic compounds like this compound.
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Secondary Interactions: Strong interactions between the basic analyte and residual acidic silanol groups on the silica support of the column can lead to tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.
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Inappropriate Mobile Phase pH (in Reversed-Phase): If using a reversed-phase method, a mobile phase pH that is not optimal for the analyte's pKa can cause poor peak shape.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor performance.
Troubleshooting Steps:
-
Use a Mobile Phase Additive: For normal-phase chromatography, adding a basic modifier like diethylamine (DEA) to the mobile phase can help to mask the active silanol sites and reduce tailing. For reversed-phase, using a buffer to control the pH is crucial.
-
Reduce Sample Concentration: Dilute your sample and inject a smaller amount to check for column overload.
-
Check for Column Issues:
-
Flush the column with an appropriate solvent to remove potential contaminants.
-
If the column is old or has been used extensively, consider replacing it.
-
-
Optimize pH (Reversed-Phase): Ensure the mobile phase pH is appropriate for this compound to maintain a consistent ionization state.
Frequently Asked Questions (FAQs)
Q3: What are the recommended starting conditions for the chiral HPLC separation of this compound?
A3: A good starting point for method development would be to use a polysaccharide-based chiral stationary phase. A method for the simultaneous determination of dextromepromazine (the dextrorotatory enantiomer) in this compound has been developed using a cellulose tris(4-methylbenzoate) stationary phase.
Recommended Starting HPLC Conditions:
| Parameter | Recommended Value |
| Chiral Stationary Phase | Cellulose tris(4-methylbenzoate) |
| Mobile Phase | 0.1% Diethylamine in Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength |
This table provides a general starting point. Optimization will likely be required for your specific instrumentation and sample.
Q4: Can Capillary Electrophoresis (CE) be used for the chiral separation of this compound enantiomers?
A4: Yes, Capillary Electrophoresis is a powerful technique for chiral separations and has been successfully applied to this compound. CE offers advantages such as high efficiency, short analysis times, and low consumption of reagents.
Key Considerations for CE Chiral Separation:
-
Chiral Selector: Cyclodextrins (CDs) are commonly used as chiral selectors in the background electrolyte (BGE). Hydroxypropyl-γ-cyclodextrin has been used for the separation of this compound impurities.
-
Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical parameters to optimize. A non-aqueous CE method has been developed using a BGE composed of acetic acid and ammonium acetate in methanol.
-
Applied Voltage and Temperature: These parameters also need to be optimized to achieve the best separation.
Q5: What are some key validation parameters to consider for a chiral separation method for this compound?
A5: Method validation is crucial to ensure the reliability of your results. Key parameters to validate for a chiral separation method include:
-
Specificity: The ability of the method to unequivocally assess the enantiomer of interest in the presence of its counterpart and any other potential impurities.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for the determination of chiral impurities.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound Enantiomers
This protocol is based on a validated method for the determination of dextromepromazine in this compound.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: A column containing cellulose tris(4-methylbenzoate) as the chiral stationary phase.
-
Mobile Phase: 0.1% (v/v) Diethylamine in Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a suitable wavelength for this compound.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to an appropriate concentration.
Protocol 2: Chiral Capillary Electrophoresis (CE) Method for this compound Enantiomers
This protocol is based on a non-aqueous CE method for the separation of phenothiazines.
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 30/40.2 cm length, 75 µm inner diameter).
-
Background Electrolyte (BGE): 0.75 M Acetic acid and 55 mM Ammonium acetate in methanol, containing 27.5 mg/mL Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin (HDMS-β-CD) as the chiral selector.
-
Applied Voltage: 22 kV.
-
Capillary Temperature: 15°C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the this compound sample in the BGE or a compatible solvent.
Visualizations
Caption: Troubleshooting workflow for poor or no resolution in HPLC.
Caption: Troubleshooting workflow for peak tailing in this compound analysis.
References
- 1. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of mobile phase composition in enantioseparation of chiral drugs by HPLC on a cellulose-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Levomepromazine Bioavailability in Rats: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of vehicle formulation on the oral bioavailability of Levomepromazine in rats.
Frequently Asked Questions (FAQs)
Q1: We are observing high inter-animal variability in the plasma concentrations (Cmax and AUC) of this compound in our rat study. What are the potential causes and how can we troubleshoot this?
A1: High variability in pharmacokinetic (PK) studies is a common challenge, especially with orally administered drugs.[1][2] For a poorly soluble compound like this compound, several factors can contribute:
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Drug Formulation:
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Solubility: this compound's low aqueous solubility is a primary driver of variable absorption.[1][2]
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Stability: Ensure the stability of this compound in your chosen vehicle throughout the dosing period. Degradation can lead to lower than expected administered doses.
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Homogeneity: For suspensions, ensure the formulation is uniformly mixed before dosing each animal to prevent variability in the administered dose.
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Animal-Specific Factors:
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Genetic Polymorphisms: Variations in metabolic enzymes among individual rats can lead to differences in drug metabolism and clearance.
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Gut Microbiota: The gut microbiome can influence the absorption and metabolism of orally administered drugs.
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Health Status: Underlying health conditions or stress can alter physiological parameters affecting pharmacokinetics.[3]
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Food and Water Consumption: The amount and type of food consumed can alter gastric pH and gastrointestinal transit time, affecting dissolution and absorption.
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-
Experimental Procedures:
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Dosing Technique: Inaccurate or inconsistent oral gavage can lead to variable dosing.
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Blood Sampling: The timing of blood sample collection is critical. Ensure a consistent schedule for all animals.
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Troubleshooting Steps:
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Standardize Animal Acclimation and Housing: Ensure all rats are properly acclimated to housing conditions and diet for a consistent period before the study.
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Control Food and Water Intake: Consider a short fasting period before dosing to standardize gut content. Ensure ad libitum access to water.
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Refine Dosing Procedures: Ensure all personnel are proficient in oral gavage techniques. Use a consistent and appropriate vehicle.
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Optimize Formulation: For poorly soluble drugs like this compound, consider using solubilization techniques such as lipid-based formulations (e.g., SNEDDS) to improve dissolution and reduce variability.
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Increase Sample Size: A larger sample size can help to mitigate the impact of individual biological variability.
Q2: Our initial study with an aqueous suspension of this compound showed very low oral bioavailability. What formulation strategies can we employ to improve this?
A2: Low oral bioavailability for poorly soluble drugs is often due to limited dissolution in the gastrointestinal tract. Several formulation strategies can enhance the bioavailability of this compound:
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Lipid-Based Formulations: These are a highly effective approach for improving the oral bioavailability of poorly water-soluble compounds. They can enhance drug solubilization and absorption.
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Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract. This increases the surface area for drug release and absorption.
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.
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Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility and dissolution.
Q3: What are the key differences in expected pharmacokinetic profiles between an aqueous suspension and a lipid-based formulation of this compound?
A3: You can expect significant differences in the pharmacokinetic profiles:
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Aqueous Suspension: Due to poor solubility, absorption is likely to be slow and erratic, resulting in a lower Cmax (maximum plasma concentration), a delayed Tmax (time to reach Cmax), and a lower overall AUC (Area Under the Curve), indicating lower bioavailability. High inter-animal variability is also common.
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Lipid-Based Formulation (e.g., SNEDDS): By pre-dissolving the drug and promoting the formation of nanoemulsions, you would anticipate a faster rate and greater extent of absorption. This would be reflected in a higher Cmax, a shorter Tmax, and a significantly increased AUC, indicating enhanced bioavailability. Variability between animals is also likely to be reduced.
Troubleshooting Guides
Problem: Inconsistent Dosing with Oral Gavage
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Symptom: High variability in plasma concentrations at early time points; observation of dosing errors (e.g., fluid reflux).
-
Possible Cause: Improper gavage technique, incorrect needle size, or animal stress.
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Solution:
-
Training: Ensure all personnel are thoroughly trained in the proper technique for oral gavage in rats.
-
Needle Selection: Use a flexible, round-tipped gavage needle of the appropriate size for the rat's weight (typically 16-18 gauge for adult rats).
-
Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure it reaches the stomach without causing perforation.
-
Animal Restraint: Use proper and consistent restraint techniques to minimize animal stress.
-
Problem: Low and Variable Drug Recovery from Plasma Samples
-
Symptom: The bioanalytical method shows poor recovery and high variability during validation and sample analysis.
-
Possible Cause: Inefficient sample preparation (e.g., protein precipitation, liquid-liquid extraction), improper sample handling and storage, or issues with the analytical method itself.
-
Solution:
-
Optimize Sample Preparation: Systematically evaluate different protein precipitation solvents and pH conditions to maximize the recovery of this compound.
-
Sample Handling: Ensure plasma samples are stored at -80°C until analysis and minimize freeze-thaw cycles.
-
Internal Standard: Use a suitable internal standard to account for variability in extraction and instrument response.
-
Method Validation: Fully validate the bioanalytical method for linearity, accuracy, precision, and stability according to regulatory guidelines.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Illustrative Example)
This table provides a hypothetical comparison of pharmacokinetic parameters for this compound in different vehicle formulations to illustrate the potential impact on bioavailability.
| Formulation Type | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 45 | 4.0 ± 1.5 | 1200 ± 350 | 100 (Reference) |
| Lipid-Based (SNEDDS) | 10 | 600 ± 120 | 1.5 ± 0.5 | 4800 ± 900 | 400 |
Note: These are hypothetical values for illustrative purposes and are not derived from a specific study.
Experimental Protocols
Oral Gavage Administration in Rats
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Animal Preparation: Fast rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Calculation: Weigh each rat immediately before dosing and calculate the exact volume of the formulation to be administered based on the target dose and the concentration of the formulation. The maximum recommended dosing volume for a rat is 10-20 ml/kg.
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Formulation Preparation: If using a suspension, ensure it is thoroughly mixed before drawing the dose into the syringe.
-
Gavage Procedure:
-
Gently restrain the rat.
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Measure a 16-18 gauge, flexible-tipped gavage needle from the corner of the rat's mouth to the last rib to determine the correct insertion depth.
-
Carefully insert the needle into the esophagus and advance it to the predetermined depth.
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Slowly administer the formulation.
-
Gently remove the needle.
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Monitor the animal for any signs of distress.
-
Blood Sampling for Pharmacokinetic Analysis
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Sampling Sites: Common sites for serial blood sampling in rats include the tail vein and the jugular vein (via a cannula).
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Sampling Schedule: Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Collection:
-
Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
-
Gently mix the blood with the anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10-15 minutes at 4°C) to separate the plasma.
-
Carefully transfer the plasma to clean microcentrifuge tubes.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Determination of this compound in Rat Plasma by HPLC
-
Principle: A High-Performance Liquid Chromatography (HPLC) method with UV or electrochemical detection can be used for the quantitative determination of this compound in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent such as acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 or C8 reversed-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., acetate buffer).
-
Detection: UV detection at 254 nm.
-
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study in rats.
Caption: Impact of formulation on the bioavailability of poorly soluble drugs.
References
Technical Support Center: Optimizing Levomepromazine Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate variability in levomepromazine pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound pharmacokinetics?
A1: The main contributors to variability in this compound pharmacokinetics include:
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Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver before reaching systemic circulation, leading to low and variable oral bioavailability, estimated to be around 21% to 50-60%.[1][2]
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Interindividual Differences in Metabolism: The metabolism of this compound is primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP1A2.[3] Genetic polymorphisms in these enzymes can lead to significant differences in drug clearance among individuals.
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Drug-Drug Interactions: Co-administration of drugs that are substrates, inhibitors, or inducers of CYP3A4 and CYP1A2 can alter the metabolism of this compound, affecting its plasma concentrations.[3] this compound itself is a potent inhibitor of CYP2D6, which can increase the concentration of co-administered drugs metabolized by this enzyme.[4]
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Patient-Specific Factors: Age, particularly in the elderly, as well as hepatic and renal impairment, can significantly impact the clearance and half-life of this compound, necessitating careful dose adjustments.
-
Route of Administration: While oral and parenteral routes are used, the pronounced first-pass metabolism with oral administration contributes to higher variability compared to intravenous or intramuscular routes.
Q2: What is the typical therapeutic range for this compound?
A2: While a definitive therapeutic range is not well-established due to high interindividual variability, some studies suggest a range for therapeutic drug monitoring (TDM). However, clinical response and tolerance are often used to guide dosing. For TDM, a linear calibration from 5 to 180 ng/mL has been used in assays.
Q3: How stable is this compound in plasma samples and prepared solutions?
A3: this compound hydrochloride, when diluted in 0.9% sodium chloride at concentrations from 0.13 to 6.25 mg/ml and stored in polypropylene syringes, is stable for at least 14 days. For plasma samples, it is crucial to follow validated storage procedures, typically involving freezing at -20°C or -80°C, to minimize degradation. Stability in plasma under various storage conditions should be evaluated as part of the bioanalytical method validation.
Q4: Are there significant differences in this compound pharmacokinetics between healthy volunteers and patients?
A4: Yes, there can be notable differences. Pharmacokinetic studies in healthy volunteers provide a baseline understanding of a drug's properties. However, patient populations, especially those with co-morbidities or on concomitant medications, are likely to exhibit greater pharmacokinetic variability. For instance, a study in psychiatric patients showed a biological half-life ranging from 16.5 to 77.8 hours, highlighting significant inter-patient differences.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for this compound from various studies, illustrating the significant interindividual variability.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Bioavailability | 21% | |
| Total Serum Clearance | 48 ± 14 L/min | |
| Apparent Volume of Distribution (steady state) | 980 ± 213 L | |
| Half-life (t½) | 15 to 30 hours |
Table 2: Pharmacokinetic Parameters of this compound in Patients
| Parameter | Value | Reference |
| Biological Half-life (t½) | 16.5 to 77.8 hours | |
| Total Clearance to Absorbed Fraction (Cl/Fpo) | 13-fold variation | |
| Apparent Volume of Distribution | 4.1 ± 2.4 L/kg | |
| Metabolic Clearance | 309 ± 225 L/h/70 kg |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound Quantification
This protocol is a synthesized example based on common practices and may require optimization.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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To 1 mL of plasma, add an internal standard (e.g., clomipramine).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions
-
Column: C8 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and a pH 2.0, 34 mM phosphate buffer containing 0.3% triethylamine (29:71, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
-
Validation Parameters
-
Assess linearity, accuracy, precision, recovery, and stability according to regulatory guidelines.
-
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol is a synthesized example and requires thorough validation.
-
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of plasma, add an internal standard (e.g., repaglinide).
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Add 100 µL of 1M NaOH.
-
Add 3 mL of a mixture of ethyl acetate and heptane (1:4).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with 5 mmol/L ammonium acetate in water (A) and 5 mmol/L ammonium acetate in methanol (B).
-
Flow Rate: 0.8 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Troubleshooting Guides
Guide 1: Analytical Method Troubleshooting
Q: I am observing significant peak tailing in my HPLC chromatogram for this compound. What are the possible causes and solutions?
A: Peak tailing for a basic compound like this compound is a common issue. Here are the likely causes and how to address them:
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Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based column packing can interact with the basic amine group of this compound, causing tailing.
-
Solution: Add a competing base, such as triethylamine (0.1-0.5%), to the mobile phase to mask the silanol groups. Ensure the mobile phase pH is appropriately controlled.
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
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Solution: Dilute the sample and re-inject. If the peak shape improves, overload was the issue.
-
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Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a series of strong solvents. If the column is degraded, it will need to be replaced.
-
-
Extra-column Volume: Excessive tubing length or diameter, or improper fittings, can contribute to band broadening and tailing.
-
Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly seated.
-
Q: My LC-MS/MS results show high variability and low recovery. What should I investigate?
A: High variability and low recovery in LC-MS/MS analysis of this compound can stem from several factors:
-
Matrix Effects: Co-eluting endogenous components from the plasma matrix can suppress or enhance the ionization of this compound, leading to inaccurate and variable results.
-
Solution:
-
Optimize Sample Preparation: Improve the clean-up procedure to remove interfering substances. Solid-phase extraction (SPE) is often more effective than protein precipitation at reducing matrix effects. Experiment with different SPE sorbents and washing steps.
-
Chromatographic Separation: Modify the HPLC gradient to better separate this compound from the matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
-
-
Inefficient Extraction: The chosen sample preparation method may not be efficiently extracting this compound from the plasma.
-
Solution: Evaluate different extraction techniques (e.g., LLE vs. SPE) and optimize the parameters of the chosen method, such as the pH of the sample and the composition of the extraction and elution solvents.
-
-
Analyte Instability: this compound may be degrading during sample preparation or storage.
-
Solution: Ensure samples are processed promptly and stored at appropriate temperatures. Investigate the stability of this compound under the conditions of your sample preparation workflow.
-
Visualizations
Caption: Metabolic pathways of this compound.
References
- 1. Bioequivalence and absolute bioavailability of oblong and coated this compound tablets in CYP2D6 phenotyped subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. The cytochrome P450-catalyzed metabolism of this compound: a phenothiazine neuroleptic with a wide spectrum of clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic this compound: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Levomepromazine-Induced Gene Expression Changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of levomepromazine and related phenothiazines on gene expression in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how might this affect my gene expression experiments?
This compound, a phenothiazine derivative, has a complex and multifaceted mechanism of action. It is a competitive antagonist at multiple neurotransmitter receptor sites, including dopamine (D2), serotonin (5-HT2A/2C), histamine (H1), adrenergic (alpha-1), and muscarinic receptors.[1] This broad receptor profile means that in any cell line expressing these receptors, you can expect to see downstream gene expression changes related to these signaling pathways. For example, antagonism of the D2 receptor can influence pathways related to cell proliferation and survival.[2] Therefore, it is crucial to characterize the receptor expression profile of your chosen cell line.
Q2: Are there known "off-target" effects of this compound that could influence my results?
Yes. Beyond its primary receptor targets, this compound and other phenothiazines can have numerous "off-target" effects that can significantly impact gene expression. These include:
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Inhibition of Calmodulin (CaM): Phenothiazines are known to inhibit CaM, a key calcium-binding protein that regulates hundreds of other proteins involved in processes like cell cycle progression.[3]
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Ion Channel Blockade: These drugs can inhibit various ion channels, including K+, Na+, and Ca2+ channels, altering cellular ion homeostasis.[2]
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Induction of Oxidative Stress: Studies on chlorpromazine have shown that it can increase the production of reactive oxygen species (ROS) and cause oxidative damage in cells.[4] This can lead to the differential expression of genes involved in stress responses and apoptosis.
Q3: I am observing high cytotoxicity in my cell line with this compound treatment. What is the expected range of concentrations for in vitro studies?
Concentrations of phenothiazines used in vitro can vary widely depending on the cell line and the endpoint being measured. For example, studies with chlorpromazine have used concentrations in the range of 5 to 100 µM. It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and experimental duration. High cytotoxicity can be an expected outcome, as phenothiazines have been shown to induce apoptosis-independent cell death and reduce cell viability in various cancer cell lines.
Troubleshooting Guides
Issue 1: My RNA-seq/microarray data shows significant changes in genes related to cell cycle, apoptosis, and DNA repair. Is this an expected outcome?
Yes, this is a highly expected outcome. Due to its multiple mechanisms of action, this compound (and chlorpromazine as a proxy) can profoundly affect these pathways.
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Cell Cycle: By inhibiting calmodulin and affecting MAPK signaling, phenothiazines can hinder mitotic spindle assembly and cause cell cycle arrest.
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Apoptosis: While sometimes inducing apoptosis-independent cell death, these drugs can also modulate the expression of pro- and anti-apoptotic genes. For instance, some phenothiazine derivatives have been shown to reduce the expression of the pro-survival gene Bcl-2 and increase the expression of the pro-apoptotic gene Bax.
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DNA Repair: Chlorpromazine has been observed to downregulate genes involved in DNA repair pathways, which can potentiate the effects of DNA-damaging agents.
Issue 2: I am seeing upregulation of genes associated with oxidative stress. What could be the cause?
This is likely a direct effect of the drug. Chlorpromazine has been shown to induce a significant increase in ROS production in various cell lines, leading to oxidative stress. This, in turn, can trigger the upregulation of antioxidant response genes as a cellular defense mechanism. You may observe changes in the expression of genes regulated by the NRF2 pathway, a key sensor of oxidative stress.
Issue 3: The results of my gene expression analysis are inconsistent across experiments. What are some potential sources of variability?
Variability can arise from several factors when working with a multi-target drug like this compound:
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Cell Culture Density: The cellular response to phenothiazines can be density-dependent. Ensure you are seeding cells at a consistent density for all experiments.
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Drug Stability: Prepare fresh drug solutions for each experiment, as phenothiazines can be sensitive to light and degradation over time.
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Receptor Expression Fluctuation: The expression levels of the various receptors targeted by this compound may fluctuate with passage number or culture conditions. It is advisable to use cells within a narrow passage range.
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Calcium Concentration: The inhibitory effect of chlorpromazine on glucocorticoid-induced gene transcription has been shown to be dependent on calcium concentration. Ensure your cell culture medium has a consistent calcium concentration.
Data Presentation
The following table summarizes gene expression changes reported in glioblastoma (GBM) cells following treatment with chlorpromazine, a proxy for this compound.
| Gene Symbol | Gene Name | Cell Line(s) | Direction of Change | Experimental Method | Reference |
| CX43 (GJA1) | Gap Junction Protein Alpha 1 | U-87 MG, U-251 MG, TS#1, TS#163 | Downregulated | RT-PCR, Western Blot | |
| DNA Repair Genes | (Signature of various genes) | GBM Cells | Downregulated | Reverse-Phase Protein MicroArrays | |
| Bcl-2 | B-cell lymphoma 2 | SNB-19, A549, MDA-MB231 | Downregulated | Not specified | |
| Bax | BCL2 Associated X | SNB-19, A549, MDA-MB231 | Upregulated | Not specified | |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | SNB-19, A549, MDA-MB231 | Upregulated | Not specified |
Experimental Protocols
Below is a generalized protocol for assessing gene expression changes in a cell line after treatment with a phenothiazine like this compound. This protocol is a synthesis of methodologies described in the literature and should be adapted for your specific cell line and experimental goals.
1. Cell Culture and Seeding:
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Culture your chosen cell line (e.g., HeLa, U-87 MG, or a non-cancerous line like RPE-1) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
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Maintain cells in a humidified incubator at 37°C with 5% CO2.
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Plate cells at a predetermined density (e.g., 2 x 10^5 cells/well in a 6-well plate) to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere for 24 hours.
2. This compound Treatment:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
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On the day of the experiment, dilute the stock solution in fresh growth medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) based on a preliminary cytotoxicity assay (e.g., MTT or AlamarBlue).
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
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Incubate the cells for the desired time period (e.g., 24 hours).
3. RNA Extraction:
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After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
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Lyse the cells directly in the well using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen) and a reducing agent (e.g., β-mercaptoethanol).
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Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
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Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check for integrity using a bioanalyzer. An RNA Integrity Number (RIN) > 8 is generally recommended for RNA-seq.
4. Gene Expression Analysis (Example: RT-qPCR):
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Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.
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Perform quantitative PCR (qPCR) using a SYBR Green-based master mix on a real-time PCR system.
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Use primers specific to your genes of interest and at least two validated housekeeping genes for normalization (e.g., GAPDH, ACTB).
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Calculate the relative gene expression using the ΔΔCt method.
5. Global Gene Expression Analysis (Example: RNA-seq):
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Prepare RNA-seq libraries from high-quality total RNA using a library preparation kit (e.g., Illumina TruSeq RNA). This typically involves poly(A) selection of mRNA, fragmentation, cDNA synthesis, and adapter ligation.
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Sequence the libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
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Perform bioinformatic analysis:
- Assess raw read quality (e.g., using FastQC).
- Align reads to the reference genome.
- Quantify gene expression (e.g., using featureCounts).
- Perform differential expression analysis between treated and control samples (e.g., using DESeq2 or edgeR).
Visualizations
References
- 1. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpromazine overcomes temozolomide resistance in glioblastoma by inhibiting Cx43 and essential DNA repair pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Levomepromazine and Chlorpromazine in the Context of Treatment-Resistant Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of levomepromazine and chlorpromazine, two phenothiazine antipsychotics, with a specific focus on their potential application in treatment-resistant schizophrenia (TRS). The following sections present a comprehensive overview of their receptor binding profiles, preclinical and clinical efficacy, and the experimental methodologies used to generate this data.
Pharmacodynamic Profile: A Tale of Two Phenothiazines
Both this compound and chlorpromazine exert their antipsychotic effects primarily through the antagonism of dopamine D2 receptors. However, their broader receptor binding profiles reveal key differences that may underlie their varying clinical effects, particularly in treatment-resistant populations. This compound distinguishes itself with a more potent affinity for several other receptor subtypes implicated in the pathophysiology of schizophrenia.
A comparative analysis of their receptor binding affinities (Ki values in nM) is summarized below. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | This compound (Ki, nM) | Chlorpromazine (Ki, nM) | Reference |
| Dopamine D1 | 54.3 | ~140 | [1] |
| Dopamine D2L | 8.6 | ~10 | [1] |
| Dopamine D2S | 4.3 | - | [1] |
| Dopamine D3 | 8.3 | - | [1] |
| Dopamine D4.2 | 7.9 | - | [1] |
| Serotonin 5-HT2A | Significantly Greater than CPZ | - | |
| Alpha-1 Adrenergic | Significantly Greater than CPZ | - | |
| Alpha-2 Adrenergic | Significantly Greater than CPZ | - |
Note: A direct numerical comparison for 5-HT2A and adrenergic receptors was not available in the cited literature, but the difference was noted as significant.
Signaling Pathways and Mechanistic Implications
The differential receptor binding affinities of this compound and chlorpromazine translate to distinct modulations of downstream signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action and potential advantages in treatment-resistant schizophrenia.
Dopamine D2 Receptor Signaling
Antagonism of the D2 receptor is a cornerstone of antipsychotic action. This blockade is thought to alleviate the positive symptoms of schizophrenia by reducing excessive dopaminergic neurotransmission in the mesolimbic pathway. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling
This compound's stronger affinity for 5-HT2A receptors may contribute to its potential efficacy in treatment-resistant cases. Antagonism of these receptors, particularly in the prefrontal cortex, is thought to enhance dopamine release, which may alleviate negative and cognitive symptoms. The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which activates phospholipase C (PLC).
Alpha-Adrenergic Receptor Signaling
The potent blockade of alpha-1 and alpha-2 adrenergic receptors by this compound may also play a role in its clinical profile. Blockade of alpha-1 adrenergic receptors can contribute to sedation and hypotension but may also modulate dopaminergic and serotonergic systems. Alpha-2 adrenergic antagonism can increase the release of norepinephrine and serotonin.
Preclinical Evidence in Animal Models of Schizophrenia
Animal models are crucial for evaluating the efficacy of antipsychotic drugs. While direct head-to-head preclinical studies comparing this compound and chlorpromazine in treatment-resistant schizophrenia models are limited, the available evidence for each drug in established models provides valuable insights.
Ketamine-Induced Model
The administration of N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine in rodents induces behavioral abnormalities that mimic the positive, negative, and cognitive symptoms of schizophrenia.
One study investigated the effects of chlorpromazine on ketamine-induced changes in hippocampal electroencephalographic (EEG) activity in rats. The results showed that ketamine significantly increased the power of delta and gamma-high bands, and chlorpromazine was able to prevent these effects, suggesting a restoration of normal neuronal oscillations.
Another study demonstrated that chlorpromazine has a neuroprotective effect on the hippocampus in a ketamine-induced psychosis rat model.
MK-801-Induced Model
MK-801, another non-competitive NMDA receptor antagonist, is also widely used to model schizophrenia-like symptoms in rodents. Studies have shown that antipsychotic drugs, including clozapine (often used as a benchmark for treatment-resistant schizophrenia), can improve the cognitive and behavioral deficits induced by MK-801. While specific data for this compound in this model is scarce, its similar pharmacological profile to clozapine suggests it may also be effective.
Social Interaction Test
The social interaction test is a key paradigm for assessing the negative symptoms of schizophrenia, such as social withdrawal. In this test, the time an animal spends interacting with a novel conspecific is measured. Deficits in social interaction are reliably produced by agents like phencyclidine (PCP), another NMDA receptor antagonist. While not directly comparing this compound and chlorpromazine, one study noted that typical antipsychotics like haloperidol and chlorpromazine are often unable to reverse amphetamine-induced social isolation in monkeys, whereas atypical antipsychotics like clozapine are effective.
Clinical Efficacy in Treatment-Resistant Schizophrenia
A pivotal double-blind, randomized controlled trial directly compared the efficacy of this compound and chlorpromazine in patients with treatment-resistant schizophrenia.
| Outcome Measure | This compound | Chlorpromazine | p-value |
| Response Rate (≥25% reduction in BPRS total score) | 10 out of 19 (52.6%) | 8 out of 19 (42.1%) | 0.75 |
| Longitudinal Advantage (BPRS total score) | Significant Advantage | - | 0.006 |
| Mean Dose of Responders (mg/day) | 710 (SD 265) | 722 (SD 272) | - |
BPRS: Brief Psychiatric Rating Scale; SD: Standard Deviation.
While both drugs demonstrated efficacy in improving symptoms relative to baseline, a longitudinal analysis revealed a significant advantage for this compound over chlorpromazine.
Experimental Protocols
Receptor Binding Assays
The following provides a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound to a specific receptor.
Materials and Reagents:
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Cell Membranes: From cell lines (e.g., CHO, HEK293) stably expressing the receptor of interest.
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Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Spiperone for D2 receptors).
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Test Compounds: this compound and chlorpromazine.
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Assay Buffer: To maintain physiological pH and ionic strength.
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Filtration Apparatus: To separate bound from free radioligand.
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Scintillation Counter: To measure radioactivity.
Procedure:
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Prepare serial dilutions of the test compounds.
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In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
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Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand).
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After reaching equilibrium, rapidly filter the contents of each well and wash to remove unbound radioligand.
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Measure the radioactivity on the filters using a scintillation counter.
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Calculate the specific binding and plot it against the concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of specific binding).
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Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Animal Model of Schizophrenia: Ketamine-Induced Behavioral Deficits
This protocol outlines a general procedure for inducing schizophrenia-like symptoms in rodents using ketamine and subsequently testing the efficacy of therapeutic compounds.
Animals: Male Wistar rats or C57BL/6 mice are commonly used.
Procedure:
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Induction Phase: Administer a sub-anesthetic dose of ketamine (e.g., 25-30 mg/kg, intraperitoneally) daily for a specified period (e.g., 5-7 days) to induce schizophrenia-like behaviors. A control group receives saline injections.
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Treatment Phase: Following the induction phase, administer the test compounds (this compound or chlorpromazine) or vehicle to separate groups of ketamine-treated animals.
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Behavioral Testing: Conduct a battery of behavioral tests to assess positive, negative, and cognitive symptoms. This may include:
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Open Field Test: To measure locomotor activity (a model for positive symptoms).
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Social Interaction Test: To assess social withdrawal (a model for negative symptoms).
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Novel Object Recognition Test: To evaluate cognitive deficits.
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Conclusion
This compound and chlorpromazine are both effective antipsychotics, but this compound's distinct receptor binding profile, particularly its higher affinity for 5-HT2A and adrenergic receptors, may offer a therapeutic advantage in treatment-resistant schizophrenia. Clinical data suggests a modest superiority of this compound over chlorpromazine in this patient population. While direct comparative preclinical data in animal models of treatment resistance is limited, the available evidence for each drug in established models supports their antipsychotic potential. Further research is warranted to fully elucidate the mechanisms underlying this compound's potential benefits in treatment-resistant schizophrenia and to directly compare its efficacy with other antipsychotics in robust preclinical models.
References
A Comparative Analysis of the Receptor Binding Profiles of Levomepromazine and Olanzapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the receptor binding profiles of two antipsychotic drugs, Levomepromazine and Olanzapine. The information presented is intended to support research, drug development, and a deeper understanding of the pharmacological actions of these compounds.
Receptor Binding Affinity: A Quantitative Comparison
The affinity of a drug for its receptor is a critical determinant of its pharmacological effect. This is often quantified by the inhibition constant (Ki), which represents the concentration of a drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and Olanzapine at various neurotransmitter receptors, compiled from extensive in vitro studies.
| Receptor Subtype | This compound Ki (nM) | Olanzapine Ki (nM) |
| Dopamine Receptors | ||
| D1 | 54.3[1][2] | 11-31[3] |
| D2 | 4.3 - 8.6[1][2] | 11-31 |
| D3 | 8.3 | 11-31 |
| D4 | 7.9 | 11-31 |
| Serotonin Receptors | ||
| 5-HT2A | High Affinity | 4 |
| 5-HT2C | High Affinity | 11 |
| 5-HT3 | Moderate Affinity | 57 |
| 5-HT6 | Moderate Affinity | 5 |
| Adrenergic Receptors | ||
| α1 | High Affinity | 19 |
| Histamine Receptors | ||
| H1 | High Affinity | 7 |
| Muscarinic Receptors | ||
| M1 | Moderate Affinity | 73 |
| M2 | Moderate Affinity | 96 |
| M3 | Moderate Affinity | 132 |
| M4 | Moderate Affinity | 32 |
| M5 | Moderate Affinity | 48 |
Experimental Protocols: Radioligand Binding Assay
The receptor binding affinities (Ki values) presented in this guide are typically determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., this compound or Olanzapine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.
Objective: To determine the binding affinity (Ki) of an unlabeled test compound for a specific receptor.
Materials:
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Receptor Source: Homogenates of tissues or cells expressing the receptor of interest.
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Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor.
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Unlabeled Test Compound: The drug for which the binding affinity is to be determined (e.g., this compound or Olanzapine).
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Assay Buffer: A buffer solution optimized for the specific receptor-ligand binding interaction.
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Filtration Apparatus: A system to separate bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).
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Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
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Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer.
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The homogenate is centrifuged to pellet the cell membranes containing the receptors.
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The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined.
-
-
Binding Assay:
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A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are added to assay tubes or plates.
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The prepared cell membranes are added to each tube/plate to initiate the binding reaction.
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The mixture is incubated at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Unbound Ligand:
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The incubation mixture is rapidly filtered through glass fiber filters using a vacuum filtration apparatus.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioligand:
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The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
-
Data Analysis:
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The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Logical Relationships
The therapeutic and side effects of this compound and Olanzapine are mediated by their interaction with various G-protein coupled receptors (GPCRs), which in turn activate or inhibit specific intracellular signaling cascades. The following diagrams illustrate the key signaling pathways for the Dopamine D2 and Serotonin 5-HT2A receptors, which are primary targets for both drugs.
Conclusion
Both this compound and Olanzapine exhibit complex receptor binding profiles, with affinities for a wide range of dopamine, serotonin, adrenergic, histamine, and muscarinic receptors. Olanzapine generally shows a higher affinity for 5-HT2A receptors compared to D2 receptors, a characteristic of many atypical antipsychotics. This compound also demonstrates high affinity for D2-like and serotonin receptors. The antagonism of these various receptors contributes to the therapeutic efficacy and the side-effect profiles of these drugs. The data and methodologies presented in this guide provide a foundation for further investigation into the nuanced pharmacological differences between these two important antipsychotic agents.
References
A Head-to-Head Comparison of Levomepromazine and Haloperidol on Locomotor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Levomepromazine and Haloperidol on locomotor activity, supported by preclinical experimental data. The information is intended to assist researchers and professionals in the fields of pharmacology and drug development in understanding the distinct profiles of these two antipsychotic agents.
Summary of Effects on Locomotor Activity
Both this compound and Haloperidol, antipsychotic medications, demonstrate an inhibitory effect on spontaneous locomotor activity in preclinical models. However, the extent and dose-dependency of this effect, as well as their underlying mechanisms of action, exhibit notable differences. Haloperidol, a typical antipsychotic, robustly suppresses locomotion at low doses, an effect primarily attributed to its high affinity for dopamine D2 receptors. This compound, a phenothiazine antipsychotic, also reduces locomotor activity, although the available data suggests this occurs at higher doses compared to Haloperidol. Its broader receptor binding profile, encompassing dopamine, serotonin, histamine, and adrenergic receptors, contributes to a more complex pharmacological effect.
Quantitative Data on Locomotor Activity
The following table summarizes quantitative data from preclinical studies investigating the effects of this compound and Haloperidol on locomotor activity in rodents. It is important to note that direct head-to-head comparative studies with full dose-response curves are limited, and the data presented here is compiled from separate investigations.
| Drug | Animal Model | Doses Administered | Key Findings on Locomotor Activity |
| This compound | Rats | 10 mg/kg (i.p.) | Significantly diminished spontaneous locomotor activity.[1] |
| Haloperidol | Rats | 0.025 - 0.4 mg/kg | No effect at 0.025-0.1 mg/kg; 0.2 mg/kg impaired consummatory behaviors; 0.4 mg/kg affected appetitive behavior.[2] |
| Rats | 0.03, 0.1, 0.3 mg/kg (i.p.) | Graded decreases in spontaneous locomotor activity.[3] | |
| Mice | 0.10, 0.15 mg/kg | Blockade of ethanol-stimulated locomotor activity.[4] | |
| Mice | microgram doses | A three-phase effect was observed: depression, no effect, and then depression of motor activity.[5] |
Experimental Protocols
The following provides a generalized methodology for a typical open field test used to assess the effects of antipsychotics on locomotor activity in rodents.
Open Field Test Protocol
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in rodents following the administration of a test compound.
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is often divided into a central and a peripheral zone for analysis of anxiety-like behavior (thigmotaxis). An overhead video camera connected to a computer with tracking software is used to record and analyze the animal's movement.
Procedure:
-
Habituation: Animals are brought to the testing room at least 60 minutes before the experiment to acclimate to the new environment.
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Drug Administration: Animals are administered the test compound (e.g., this compound, Haloperidol) or vehicle via the intended route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Test Initiation: A single animal is gently placed in the center of the open field arena.
-
Recording: The animal's activity is recorded for a set duration, typically 5 to 30 minutes.
-
Data Analysis: The tracking software analyzes the video recording to provide quantitative data on various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
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Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
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Rearing frequency: A measure of exploratory behavior.
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Velocity: The speed of movement.
-
-
Cleaning: The arena is thoroughly cleaned between each animal to eliminate olfactory cues.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and Haloperidol on locomotor activity can be attributed to their distinct receptor binding profiles and subsequent modulation of neurotransmitter signaling pathways, primarily the dopaminergic system.
Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Haloperidol |
| Dopamine D1 | 26 | 20 |
| Dopamine D2 | 1.8 | 1.4 |
| Dopamine D3 | 2.5 | 0.7 |
| Dopamine D4 | 3.6 | 5 |
| Serotonin 5-HT1A | 130 | 3400 |
| Serotonin 5-HT2A | 1.3 | 45 |
| Serotonin 5-HT2C | 12 | 6400 |
| Adrenergic α1 | 1.4 | 12 |
| Adrenergic α2 | 10 | 1400 |
| Histamine H1 | 1.3 | 1100 |
| Muscarinic M1 | 130 | 5000 |
Data compiled from publicly available databases.
Haloperidol 's primary mechanism of action is potent antagonism of the dopamine D2 receptor . This blockade in the mesolimbic and nigrostriatal pathways is directly linked to its antipsychotic effects and its strong suppression of locomotor activity.
This compound exhibits a broader and more complex receptor binding profile. While it is also a potent D2 receptor antagonist, it has high affinity for several other receptors, including serotonin (5-HT2A, 5-HT2C), adrenergic (α1, α2), and histamine (H1) receptors . This multi-receptor antagonism contributes to its sedative properties and likely modulates its effect on locomotor activity in a more complex manner than the relatively selective D2 antagonism of Haloperidol. The potent antihistaminic and anti-adrenergic effects of this compound can induce sedation, which would also contribute to a decrease in locomotor activity, independent of its direct effects on the dopamine system.
Visualizing Experimental Workflow and Signaling Pathways
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Dose-dependent dissociable effects of haloperidol on locomotion, appetitive responses, and consummatory behavior in water-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol prevents ethanol-stimulated locomotor activity but fails to block sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of microgram doses of haloperidol on open-field behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antipsychotic Efficacy of Levomepromazine in the PCP-Induced Psychosis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Levomepromazine's potential antipsychotic efficacy within the phencyclidine (PCP)-induced psychosis model in rodents. It is designed to offer a comprehensive overview for researchers in neuropsychopharmacology and drug development, presenting experimental data, detailed protocols, and visualizations of relevant biological pathways.
Comparative Analysis of this compound and Standard Antipsychotics
To objectively evaluate the antipsychotic potential of this compound, its performance is compared against a typical antipsychotic, Haloperidol, and an atypical antipsychotic, Clozapine. These drugs are frequently used as positive controls in preclinical psychosis models.
Pharmacological Profile
This compound, a phenothiazine antipsychotic, exhibits a broad receptor binding profile, acting as an antagonist at various neurotransmitter receptors.[1][2] This "dirty drug" profile, characterized by its interaction with multiple receptor systems, is a hallmark of many older antipsychotics and contributes to both its therapeutic effects and side-effect profile.[1]
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | This compound | Haloperidol | Clozapine |
| Dopamine D1 | 54.3 | ~80 | 34.6 |
| Dopamine D2 | 4.3 - 8.6 | ~1.3 | ~12.6 |
| Dopamine D3 | 8.3 | ~0.7 | ~4.7 |
| Dopamine D4 | 7.9 | ~2.2 | ~9.1 |
| Serotonin 5-HT2A | High Affinity | ~2.5 | ~5.4 |
| Adrenergic α1 | High Affinity | ~6.8 | ~7.0 |
| Adrenergic α2 | High Affinity | ~2300 | ~210 |
| Histamine H1 | High Affinity | ~63 | ~6.3 |
| Muscarinic M1 | Moderate Affinity | ~10000 | ~1.9 |
Note: Data is compiled from multiple sources and assays; direct comparison should be made with caution. "High Affinity" and "Moderate Affinity" are used where specific Ki values for this compound were not available in the direct comparisons but are well-established characteristics.
Preclinical Efficacy in the PCP Model
The PCP-induced psychosis model in rodents is a widely accepted paradigm for screening novel antipsychotic compounds.[3][4] PCP, a non-competitive NMDA receptor antagonist, induces a range of behavioral abnormalities that resemble the positive, negative, and cognitive symptoms of schizophrenia. Key behavioral readouts in this model include hyperlocomotion, stereotyped behaviors, and social withdrawal.
Table 2: Comparative Efficacy in Reversing PCP-Induced Behaviors
| Behavioral Endpoint | This compound (Predicted) | Haloperidol | Clozapine |
| Hyperlocomotion | Dose-dependent reduction | Effective at 0.1 - 0.4 mg/kg (rats) | Effective at 2.5 - 10 mg/kg (rats) |
| Stereotypy | Dose-dependent reduction | Effective at higher doses | Effective, particularly with chronic administration |
| Social Withdrawal | Potential for amelioration | Less effective | Effective, particularly with chronic administration |
Note: The effective doses for Haloperidol and Clozapine are derived from multiple rodent studies and may vary based on the specific experimental conditions. The efficacy of this compound is predicted based on its pharmacological similarity to other phenothiazines and requires experimental validation.
Experimental Protocols
To facilitate the design of studies aimed at validating this compound's efficacy, a detailed experimental protocol for the PCP-induced psychosis model is provided below.
Animals
-
Species: Male C57BL/6J mice or Sprague-Dawley rats.
-
Age: 8-10 weeks at the start of the experiment.
-
Housing: Group-housed (3-4 animals per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
-
Habituation: Animals should be habituated to the housing facility for at least one week and handled daily for 3-5 days before the start of the experiment.
Drug Administration
-
Phencyclidine (PCP): A sub-chronic dosing regimen is often used to model more persistent psychotic-like states. A typical regimen involves intraperitoneal (i.p.) injections of PCP (e.g., 5 mg/kg) twice daily for seven consecutive days. Behavioral testing is then conducted after a washout period of 3-7 days to avoid acute drug effects.
-
Antipsychotics:
-
This compound: Based on its clinical potency, a dose range of 1-10 mg/kg (i.p.) is proposed for initial studies.
-
Haloperidol: 0.1-1.0 mg/kg (i.p.) as a positive control for typical antipsychotics.
-
Clozapine: 1-10 mg/kg (i.p.) as a positive control for atypical antipsychotics.
-
-
Administration Timing: Antipsychotics or vehicle are typically administered 30-60 minutes before the behavioral tests.
Behavioral Assays
-
Open Field Test (for Hyperlocomotion and Stereotypy):
-
Apparatus: A square arena (e.g., 40x40x40 cm) with automated tracking software.
-
Procedure: Each animal is placed in the center of the arena and allowed to explore freely for 30-60 minutes.
-
Parameters Measured: Total distance traveled, time spent in the center versus periphery, and frequency/duration of stereotyped behaviors (e.g., circling, head-weaving, repetitive grooming).
-
-
Social Interaction Test (for Social Withdrawal):
-
Apparatus: A three-chambered social approach apparatus or a standard open field.
-
Procedure:
-
Three-Chamber Test: The test animal is placed in the center chamber and allowed to explore all three chambers, one containing a novel, unfamiliar conspecific in a wire cage and the other containing an empty wire cage.
-
Dyadic Interaction: The test animal is placed in an open field with an unfamiliar, non-aggressive conspecific.
-
-
Parameters Measured: Time spent in the chamber with the novel animal versus the empty cage, duration of social interactions (e.g., sniffing, following, allogrooming), and latency to first interaction.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating antipsychotic efficacy.
Signaling Pathways
The antipsychotic effects of this compound, Haloperidol, and Clozapine are mediated through complex interactions with various intracellular signaling pathways.
Caption: Simplified signaling pathways of antipsychotics.
Conclusion
This compound's broad receptor antagonism profile, particularly its potent action on D2 and 5-HT2A receptors, suggests its potential as an effective antipsychotic. The PCP-induced psychosis model in rodents provides a robust platform for validating this hypothesis. By comparing its efficacy in reversing PCP-induced hyperlocomotion, stereotypy, and social withdrawal against established antipsychotics like Haloperidol and Clozapine, researchers can gain valuable insights into its therapeutic potential. The provided experimental protocol and pathway diagrams serve as a foundational resource for designing and interpreting such preclinical studies. Further investigation is warranted to fully characterize the dose-response relationship and the specific behavioral effects of this compound in this model.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Rodent Phencyclidine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 4. Disruption of social cognition in the sub-chronic PCP rat model of schizophrenia: possible involvement of the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Levomepromazine and Risperidone in Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic stability of two antipsychotic drugs, levomepromazine and risperidone, with a focus on their biotransformation in human liver microsomes. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and overall clinical efficacy.
Executive Summary
This compound and risperidone exhibit distinct metabolic profiles in the liver. This compound is primarily metabolized by CYP3A4, with minor contributions from CYP1A2, through processes of 5-sulfoxidation and N-demethylation. In contrast, the main metabolic route for risperidone is 9-hydroxylation to an active metabolite, a reaction predominantly catalyzed by CYP2D6, with a smaller role for CYP3A4. These differences in enzyme-mediated metabolism are key determinants of their pharmacokinetic variability and potential for drug interactions.
Comparative Data
The following table summarizes the key differences in the metabolism of this compound and risperidone. It is important to note that the half-life values presented are from in vivo human studies and are influenced by various physiological factors beyond hepatic metabolism.
| Feature | This compound | Risperidone |
| Primary Metabolic Pathways | 5-Sulfoxidation, N-demethylation | 9-Hydroxylation |
| Primary Metabolizing Enzyme | CYP3A4[1] | CYP2D6[2] |
| Secondary Metabolizing Enzyme(s) | CYP1A2[1] | CYP3A4[2] |
| Active Metabolites | Inactive metabolites | 9-hydroxyrisperidone (active)[2] |
| Reported in vivo Half-life | 15-30 hours | 3-20 hours (parent drug, depending on CYP2D6 phenotype) |
| Metabolite in vivo Half-life | Not applicable | ~21-30 hours (9-hydroxyrisperidone) |
Metabolic Pathways
The metabolic pathways of this compound and risperidone are depicted below. These diagrams illustrate the primary enzymatic reactions that these drugs undergo in the liver.
References
Differential Effects of Levomepromazine Enantiomers on Dopamine Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Levomepromazine's effects on the dopamine system. Due to a lack of available experimental data directly comparing the enantiomers of this compound on dopamine release, this document focuses on the binding affinities of racemic this compound to dopamine receptor subtypes. This information is crucial for understanding its mechanism of action and for guiding future research into the potentially distinct roles of its stereoisomers.
Quantitative Data: Dopamine Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of racemic this compound (LMP) and Clozapine (CLOZ) for various human recombinant dopamine receptor subtypes. A lower Ki value indicates a higher binding affinity. This data is critical for comparing the relative potency of these antipsychotic agents at different dopamine receptors.
| Receptor Subtype | This compound (LMP) Ki (nM) | Clozapine (CLOZ) Ki (nM) |
| rD1 | 54.3 | 34.6 |
| rD2L | 8.6 | Not Reported |
| rD2S | 4.3 | Not Reported |
| rD3 | 8.3 | Not Reported |
| rD4.2 | 7.9 | Not Reported |
| rD5 | Not Reported | Not Reported |
Data sourced from Srivastava et al.[1][2]
Experimental Protocols
The binding affinities presented above were determined using a competitive radioligand binding assay. Below is a detailed description of the typical methodology.
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity of a test compound (e.g., this compound) for specific dopamine receptor subtypes.
Materials:
-
Receptor Source: Frozen membrane suspensions of cells (e.g., Sf9 or HEK293 cells) expressing specific human recombinant dopamine receptor subtypes (rD1, rD2L, rD2S, rD3, rD4.2, rD5).[3]
-
Radioligand: A radioactively labeled compound with high affinity for the receptor of interest (e.g., [3H]spiperone for D2-like receptors, [3H]SCH23390 for D1-like receptors).[3][4]
-
Test Compound: The unlabeled drug to be tested (e.g., this compound).
-
Non-specific Agent: A high concentration of an unlabeled ligand (e.g., (+)butaclamol) to determine non-specific binding.
-
Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-EDTA, pH 7.4, 154 mM NaCl).
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: Frozen cell membranes expressing the target dopamine receptor subtype are thawed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the receptor preparation, the radioligand, and either the test compound at various concentrations, the buffer (for total binding), or the non-specific agent (for non-specific binding).
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Dopamine D2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor and the antagonistic action of this compound. D2 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o).
Caption: Dopamine D2 receptor signaling pathway and antagonism by this compound.
Experimental Workflow: Radioligand Binding Assay
The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a compound to a specific receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.isciii.es [scielo.isciii.es]
- 4. Binding of this compound and cyamemazine to human recombinant dopamine receptor subtypes [scielo.isciii.es]
A Comparative Guide to Analytical Methods for the Quantification of Levomepromazine
This guide provides a detailed comparison of various analytical methods for the quantification of Levomepromazine, a phenothiazine antipsychotic. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance and experimental protocols of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and UV-Vis Spectrophotometry.
Quantitative Performance Data
The following table summarizes the key performance characteristics of different analytical methods for this compound quantification, providing a basis for comparison.
| Analytical Method | Matrix | Linearity Range | Accuracy/Recovery (%) | Precision (%RSD) | Limit of Quantification (LOQ) |
| HPLC-UV | Human Breast Milk & Serum | 10-300 ng/mL | 86.9-103.9 | Not Specified | Not Specified |
| HPLC-UV | Human Plasma | Not Specified | >92 | <4.9 | Not Specified |
| HPLC with Coulometric Detection | Human Serum | r² > 0.99 | ± 7 | <8.1 | 0.2 ng/mL |
| LC-MS/MS | Human Plasma | Therapeutic & Toxic Ranges | Inaccuracy <12 | Imprecision <12 | 2.26 ng/mL[1] |
| UV-Vis Spectrophotometry (as sulfoxide) | Pharmaceuticals | 3-150 µg/mL | δ = –0.02 % | 1.24 | 2.85 µg/mL[2][3][4] |
Experimental Protocols and Methodologies
This section details the experimental procedures for each of the compared analytical methods.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: Solid-phase extraction (SPE) is a common sample preparation technique. For instance, in the analysis of human plasma, C18 cartridges can be employed for extraction, leading to good extraction yields of over 91% for this compound and its metabolites.[5] For breast milk and serum, Sep-Pak C18 cartridges have been used.
-
Chromatographic Conditions:
-
Column: A C8 bonded reversed-phase column is often used.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 34 mM, pH 2.0) containing triethylamine (e.g., 29:71, v/v).
-
Detection: UV absorbance is monitored at a wavelength of 254 nm.
-
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for this compound quantification by HPLC-UV.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Solid-phase extraction (SPE) with Oasis HLB cartridges is an effective method for plasma samples. The mean extraction recoveries for this compound and other antipsychotics range from 82.75% to 100.96%.
-
Chromatographic Conditions:
-
Column: A Restek PFP Propyl C18 analytical column (50 mm × 2.1 mm, 5 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using a mobile phase of 2 mM ammonium formate (pH 2.7) and acetonitrile is employed.
-
Flow Rate: A typical flow rate is 800 µL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Turbo-ion spray in positive ion mode is used.
-
Detection: Detection is performed in multiple reaction monitoring (MRM) mode.
-
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for this compound quantification by LC-MS/MS.
3. UV-Vis Spectrophotometry
-
Principle: This method involves the oxidative derivatization of this compound to its sulfoxide, which can then be quantified spectrophotometrically. Diperoxyazelaic acid is used as the derivatizing agent.
-
Procedure:
-
A standard solution of this compound is prepared.
-
To a specific volume of the standard solution, sulfuric acid and a solution of diperoxyazelaic acid are added.
-
The mixture is diluted with double distilled water and mixed thoroughly.
-
The absorbance of the resulting sulfoxide solution is measured at an analytical wavelength of 333 nm against a blank of double distilled water.
-
-
Application: This method has been successfully applied to the quantitative determination of this compound in pharmaceutical formulations like injections.
Workflow for UV-Vis Spectrophotometric Analysis of this compound
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including the matrix, the required sensitivity, and the available instrumentation. HPLC-based methods, particularly LC-MS/MS, offer high sensitivity and specificity, making them suitable for the analysis of biological samples with low concentrations of the analyte. UV-Vis spectrophotometry, after a derivatization step, provides a simpler and more cost-effective alternative for the quantification of this compound in pharmaceutical preparations. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most appropriate method for their needs.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Quantitative determination of this compound in pharmaceuticals by spectrophotometric method as its sulfoxide | Semantic Scholar [semanticscholar.org]
- 5. Simultaneous determination of the antipsychotic drugs this compound and clozapine and their main metabolites in human plasma by a HPLC-UV method with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Blood-Brain Barrier Penetration of Levomepromazine and Other Phenothiazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro blood-brain barrier (BBB) penetration of levomepromazine against other selected phenothiazine antipsychotics. Due to a scarcity of direct comparative studies, this document synthesizes available experimental data and theoretical predictions to offer a comprehensive overview for research and drug development purposes.
Introduction
Phenothiazines are a class of antipsychotic drugs used in the treatment of various psychiatric disorders. Their efficacy is contingent on their ability to cross the blood-brain barrier and reach their target receptors in the central nervous system (CNS). Understanding the BBB penetration potential of these compounds is therefore crucial for predicting their therapeutic effects and potential side effects. This guide focuses on the in vitro assessment of BBB permeability, a critical step in the early stages of drug discovery and development.
Comparative Analysis of BBB Penetration
Direct experimental comparison of the in vitro BBB permeability of this compound with other phenothiazines is limited in the current scientific literature. However, by collating data from various studies employing different in vitro models, a comparative overview can be assembled. It is important to note that direct comparison of absolute permeability values across different experimental setups should be approached with caution due to variations in cell lines, barrier models, and assay conditions.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data on the in vitro BBB penetration of this compound and other selected phenothiazines. Apparent permeability coefficient (Papp) values are a common measure of in vitro barrier penetration, with higher values indicating greater permeability.
| Compound | In Vitro Model | Apparent Permeability (Papp) (cm/s) | BBB Penetration Classification | Source(s) |
| This compound | PAMPA-BBB | 14.8 x 10-6 | High | Predicted |
| Chlorpromazine | PAMPA-BBB | 13.1 x 10-6 | High | [1] |
| Thioridazine | iPSC-derived BBB model | Low (High efflux ratio) | Low | [2] |
| Perphenazine | Not Available | Not Available | Good (Qualitative) | [3] |
| Prochlorperazine | Not Available | Not Available | Good (Qualitative) | [3] |
Note: The Papp value for this compound is a predicted value based on computational modeling due to the absence of direct experimental data in the reviewed literature. The classification of "Good" for Perphenazine and Prochlorperazine is based on qualitative statements in the literature suggesting their effective BBB penetration in the context of anticancer activity.
Experimental Protocols
A variety of in vitro models are utilized to assess BBB permeability. The two most common methods encountered in the context of phenothiazine research are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based Transwell models.
Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput screening method that models passive diffusion across the BBB.[4] It utilizes a 96-well filter plate where the filter is coated with a lipid solution, often a porcine brain lipid extract, to mimic the lipid environment of the BBB.
General Protocol:
-
Membrane Preparation: A filter plate (donor plate) is coated with a solution of brain lipids dissolved in an organic solvent (e.g., dodecane).
-
Compound Preparation: The test compounds are dissolved in a buffer solution, typically at a specific pH (e.g., 7.4) to mimic physiological conditions.
-
Assay Setup: The donor plate containing the test compounds is placed on top of an acceptor plate containing a buffer solution, forming a "sandwich".
-
Incubation: The setup is incubated for a defined period (e.g., 4-18 hours) at room temperature, allowing the compounds to diffuse from the donor to the acceptor chamber through the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using analytical techniques such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Below is a Graphviz diagram illustrating the workflow of a typical PAMPA-BBB assay.
Cell-Based Transwell Blood-Brain Barrier Models
Cell-based models, such as those employing immortalized human brain capillary endothelial cells (hCMEC/D3) or induced pluripotent stem cell (iPSC)-derived brain microvascular endothelial cells, provide a more physiologically relevant system by incorporating cellular components and tight junctions of the BBB.
General Protocol:
-
Cell Culture: Brain endothelial cells are cultured on a semi-permeable membrane of a Transwell insert, which separates an apical (blood side) and a basolateral (brain side) compartment. Co-culture with astrocytes and pericytes can be employed to enhance barrier tightness.
-
Barrier Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow or fluorescently labeled dextran).
-
Permeability Assay: The test compound is added to the apical chamber. At various time points, samples are taken from the basolateral chamber to determine the amount of compound that has crossed the barrier.
-
Quantification: Compound concentrations are measured using appropriate analytical methods like LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of compound appearance in the basolateral chamber
-
A = Surface area of the membrane
-
C0 = Initial concentration in the apical chamber
-
The following diagram illustrates the setup of a cell-based Transwell BBB model.
Mechanisms of Transport Across the Blood-Brain Barrier
The transport of drugs across the BBB can occur through several mechanisms:
-
Passive Transcellular Diffusion: This is the primary route for many small, lipophilic molecules. The drug dissolves in the lipid membrane of the endothelial cells and diffuses across. The high lipophilicity of phenothiazines suggests that this is a major mechanism for their BBB penetration.
-
Carrier-Mediated Transport: This involves specific transporter proteins that facilitate the uptake of certain molecules into the brain.
-
Receptor-Mediated Transcytosis: Larger molecules can be transported across the BBB via receptor-mediated endocytosis and subsequent exocytosis.
-
Active Efflux: Efflux transporters, such as P-glycoprotein (P-gp), actively pump drugs out of the brain endothelial cells back into the bloodstream, limiting their brain accumulation. Thioridazine has been identified as a substrate for such efflux pumps, which contributes to its lower-than-expected brain penetration despite its lipophilicity.
The interplay between these mechanisms determines the net influx of a drug into the CNS.
The diagram below illustrates the different transport pathways across the blood-brain barrier.
Discussion and Conclusion
The available data, although incomplete, suggests that phenothiazines generally exhibit good potential for BBB penetration, which is consistent with their clinical efficacy as CNS-acting agents. The high predicted permeability of this compound and the measured high permeability of chlorpromazine in a PAMPA-BBB model indicate that these compounds are likely to cross the BBB via passive diffusion.
However, the case of thioridazine highlights the importance of considering active efflux mechanisms. Despite being a lipophilic molecule, its recognition by efflux transporters significantly limits its net brain penetration. This underscores the necessity of using in vitro models that can assess both passive permeability and the impact of transporters.
For perphenazine and prochlorperazine, while quantitative in vitro data is lacking, their described effectiveness in treating brain tumors suggests they possess sufficient BBB permeability to reach therapeutic concentrations in the CNS.
Challenges and Future Directions: A significant challenge in the in vitro assessment of lipophilic compounds like phenothiazines is their tendency to bind to plastics and proteins in the experimental setup, which can lead to an underestimation of their true permeability. This necessitates careful experimental design and data interpretation.
Future research should focus on conducting direct comparative studies of this compound and other phenothiazines in validated in vitro BBB models that incorporate both passive and active transport mechanisms. This will provide a more accurate and reliable basis for comparing their BBB penetration potential and aid in the development of new and improved antipsychotic therapies.
References
- 1. Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Levomepromazine and Chlorpromazine on Extrapyramidal Symptoms in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the extrapyramidal symptoms (EPS) associated with Levomepromazine and Chlorpromazine, with a focus on preclinical data from rat models. While direct comparative studies in rats are limited, this document synthesizes available data on Chlorpromazine-induced EPS in rats and extrapolates the potential effects of this compound based on its distinct pharmacological profile. Supporting clinical data in humans is also presented to provide a more complete picture.
Executive Summary
Chlorpromazine, a typical first-generation antipsychotic, is well-documented to induce extrapyramidal side effects in animal models, primarily through its potent antagonism of dopamine D2 receptors in the nigrostriatal pathway.[1][2][3][4] In contrast, this compound, also a phenothiazine antipsychotic, exhibits a broader receptor binding profile. This includes a significant affinity for serotonin-2 (5-HT2A) and alpha-1 adrenergic receptors, which is hypothesized to mitigate the risk of EPS.[5] Clinical evidence in patients with treatment-resistant schizophrenia suggests that this compound is associated with a lower incidence of akathisia compared to Chlorpromazine.
Data Presentation: Quantitative Comparison
Due to the scarcity of direct head-to-head studies in rats, the following table summarizes findings from a clinical study comparing this compound and Chlorpromazine in patients with treatment-resistant schizophrenia. This data offers valuable insight into the differential EPS liability of these two compounds.
| Extrapyramidal Symptom | This compound | Chlorpromazine | Significance |
| Akathisia Scores | Significantly lower | Higher | p = 0.016 |
| Patients with Akathisia (Score ≥ 2) at Week 30 | 1 of 19 | 9 of 19 | p = 0.010 |
| Abnormal Involuntary Movement Scale (AIMS) Scores | Significantly lower | Higher | p = 0.004 |
Signaling Pathways and Mechanism of Action
The primary driver of antipsychotic-induced EPS is the blockade of dopamine D2 receptors in the nigrostriatal pathway, leading to an imbalance with acetylcholine. This dopaminergic-cholinergic imbalance is a key factor in the development of symptoms like dystonia and parkinsonism.
Atypical antipsychotics are often associated with a lower risk of EPS, which is attributed to their faster dissociation from the D2 receptor and/or their potent antagonism of the serotonin 5-HT2A receptor. 5-HT2A antagonism is thought to indirectly increase dopamine release in the striatum, thereby counteracting the effects of D2 blockade and reducing the likelihood of EPS. This compound's higher affinity for 5-HT2A receptors compared to Chlorpromazine may explain its potentially more favorable EPS profile.
Caption: Simplified signaling pathways of typical vs. atypical antipsychotics.
Experimental Protocols
A standard method for assessing drug-induced EPS in rats is the catalepsy test. Catalepsy is characterized by a state of immobility and the inability of the animal to correct an externally imposed posture.
Catalepsy Assessment in Rats:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound or Chlorpromazine is administered intraperitoneally (i.p.) at various doses. A control group receives a vehicle injection.
-
Catalepsy Scoring: At set time intervals after drug administration (e.g., 30, 60, 90, 120 minutes), the degree of catalepsy is measured. A common method involves placing the rat's forepaws on a horizontal bar raised a few centimeters from the surface. The time it takes for the rat to remove its paws from the bar is recorded.
-
Scoring Criteria: A scoring system is used to quantify the cataleptic state. For example, a score is assigned based on the duration the rat maintains the imposed posture.
-
Data Analysis: The mean catalepsy scores for each drug and dose are calculated and compared using appropriate statistical methods.
Caption: Experimental workflow for assessing drug-induced catalepsy in rats.
Conclusion
References
- 1. Extrapyramidal side effects of antipsychotics are linked to their association kinetics at dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpp.com [ijpp.com]
- 3. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]
- 5. droracle.ai [droracle.ai]
Validating Levomepromazine as a Selective Antagonist for Dopamine Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Levomepromazine's binding affinity and functional antagonism at specific dopamine receptor subtypes against other well-established antipsychotic agents. The data presented is intended to aid researchers in evaluating this compound's selectivity and potential applications in neuroscience research and drug development.
Comparative Binding Affinity of this compound and Other Antipsychotics
This compound exhibits a broad binding profile across various neurotransmitter receptors. Its affinity for dopamine receptor subtypes is a crucial aspect of its antipsychotic mechanism. The following table summarizes the binding affinities (Ki, nM) of this compound and comparator drugs—Clozapine, Haloperidol, and Chlorpromazine—for human dopamine D1, D2, D3, D4, and D5 receptors. Lower Ki values indicate higher binding affinity.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| This compound | 54.3[1] | 4.3 (D2S), 8.6 (D2L)[1] | 8.3[1] | 7.9[1] | Not Available |
| Clozapine | 34.6[1] | 160 | 555 | 24 | 454 |
| Haloperidol | Not Available | 1.5 | Not Available | Not Available | Not Available |
| Chlorpromazine | Not Available | 3 | Not Available | Not Available | Not Available |
Comparative Functional Antagonism
Functional assays are essential to determine the antagonist potency of a compound at a specific receptor. These assays measure the ability of the antagonist to inhibit the signaling response induced by an agonist. The D1-like receptors (D1 and D5) are coupled to Gs protein and stimulate adenylyl cyclase to produce cAMP. The D2-like receptors (D2, D3, and D4) are coupled to Gi/o protein and inhibit adenylyl cyclase, or can modulate intracellular calcium levels.
| Compound | D1 (IC50, nM) | D2 (IC50, nM) | D3 (IC50, nM) | D4 (IC50, nM) | D5 (IC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Clozapine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Haloperidol | Data Not Available | 4.5 | Data Not Available | Data Not Available | Data Not Available |
| Chlorpromazine | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
References
Comparative study of Levomepromazine and Midazolam for sedation in animal models
A Comparative Guide to Levomepromazine and Midazolam for Sedation in Animal Models
For researchers and drug development professionals, selecting the appropriate sedative agent is a critical step in ensuring animal welfare and the validity of experimental data. This guide provides a detailed comparison of two commonly used sedatives, this compound and Midazolam, with a focus on their performance in animal models, supported by experimental data and detailed protocols.
Mechanism of Action
The sedative effects of this compound and Midazolam are achieved through distinct neurochemical pathways.
This compound: A phenothiazine derivative, this compound exerts its effects by antagonizing multiple neurotransmitter receptors.[1][2] Its sedative properties are primarily attributed to its potent blockade of histamine H1 and alpha-1 adrenergic receptors.[2][3] Additionally, it acts on dopamine D2, serotonin 5-HT2, and muscarinic M1 receptors, contributing to its broad pharmacological profile which also includes antipsychotic and antiemetic effects.[1]
Midazolam: As a short-acting benzodiazepine, Midazolam enhances the effects of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). It binds to a specific site on the GABA-A receptor, which increases the receptor's affinity for GABA. This potentiation leads to a more frequent opening of associated chloride channels, causing hyperpolarization of the neuron and making it less excitable, which manifests as sedation, anxiolysis, and muscle relaxation.
Comparative Efficacy in Animal Models
A key study by Mataqueiro et al. provides a direct comparison of the sedative effects of this compound and Midazolam in rats and mice. The findings are summarized below.
| Parameter | This compound (10 mg/kg, IP) | Midazolam (8 mg/kg, IP) | Animal Model | Reference |
| Exploratory Behavior | Significantly Diminished | Significantly Diminished | Rats | |
| Spontaneous Locomotor Activity | Significantly Diminished (Prolonged Effect) | No significant effect | Rats | |
| Onset of Sedation (SLA reduction) | Observed at 8 minutes | Observed at 8 minutes | Rats | |
| Duration of Sedation (SLA reduction) | More pronounced effect at later time points | Less pronounced effect over time | Rats | |
| Visceral Antinociception (Writhing Test) | Abolished writhing reflex | Abolished writhing reflex | Mice | |
| Acute Pain (Tail Flick Test) | No antinociceptive effect | No antinociceptive effect | Rats |
This data indicates that while both drugs are effective in reducing exploratory behavior, this compound has a more profound and lasting impact on overall motor activity in rats compared to Midazolam at the tested doses.
Experimental Protocols
The methodologies employed in comparative studies are crucial for interpreting the results. The following section details a typical experimental workflow for assessing sedation.
1. Animal Models and Drug Administration:
-
Species: The study by Mataqueiro et al. utilized rats and mice.
-
Drug Administration: Both this compound (10 mg/kg) and Midazolam (8.0 mg/kg) were administered via intraperitoneal (IP) injection.
2. Sedation Assessment Methods:
-
Open Field Test: This is a common method to assess both exploratory behavior and spontaneous locomotor activity. Animals are placed in an arena, and their movements, such as line crossings and rearing, are recorded over a specific period.
-
Loss of Righting Reflex: A reliable indicator of the hypnotic effects of anesthetic drugs. An animal that loses the reflex to right itself when placed on its back is considered to be at a deep level of sedation.
-
Rotarod Test: This test evaluates motor coordination by measuring the ability of an animal to remain on a rotating rod.
-
Sedation Scales: These are composite scales that score various behavioral and physiological parameters like posture, muscle tone, and response to stimuli to provide a quantitative measure of sedation depth.
References
Efficacy of Antiemetic Agents in Animal Models of Chemotherapy-Induced Nausea and Vomiting: A Comparative Review with a Mechanistic Perspective on Levomepromazine
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of standard antiemetic agents in established animal models of chemotherapy-induced nausea and vomiting (CINV). Critically, a comprehensive review of published literature reveals a notable absence of direct experimental data on the efficacy of levomepromazine in these specific models. Therefore, this document summarizes the existing data for comparator drugs and offers a mechanistic rationale for the potential utility of this compound in treating CINV, based on its pharmacological profile.
Introduction to Chemotherapy-Induced Nausea and Vomiting (CINV)
Chemotherapy-induced nausea and vomiting are among the most distressing side effects experienced by cancer patients, significantly impacting their quality of life. The pathophysiology of CINV is complex, involving both central and peripheral pathways. Key neurotransmitters and their receptors implicated in the emetic reflex include serotonin (5-HT₃), dopamine (D₂), and substance P (neurokinin-1, NK₁). Animal models are crucial for the preclinical evaluation of novel antiemetic therapies.
This compound: A Multi-Receptor Antagonist
This compound, a phenothiazine derivative, is a low-potency antipsychotic with potent antiemetic, sedative, and analgesic properties.[1] Its therapeutic effects are attributed to its antagonist activity at a wide range of neurotransmitter receptors, including:
-
Dopamine (D₂) receptors [2]
-
Serotonin (5-HT₂) receptors [2]
-
Histamine (H₁) receptors [2]
-
Muscarinic acetylcholine receptors [3]
-
Alpha-adrenergic receptors
This broad spectrum of activity suggests a potential role in mitigating CINV, which is often mediated by multiple pathways. However, despite its clinical use in palliative care for nausea and vomiting, preclinical studies specifically evaluating its efficacy in animal models of CINV are not available in the published literature.
Established Animal Models of CINV
Several animal models are widely used to study the mechanisms of CINV and to screen for novel antiemetic drugs.
-
The Ferret Model: Ferrets possess a vomiting reflex similar to humans, making them a gold standard for emesis research. Cisplatin, a highly emetogenic chemotherapeutic agent, is commonly used to induce both acute and delayed vomiting in this model.
-
The Musk Shrew (Suncus murinus) Model: This small mammal also exhibits a robust emetic response to various stimuli, including chemotherapeutic agents and motion.
-
The Rat Pica Model: Rats do not vomit, but they exhibit pica—the ingestion of non-nutritive substances like kaolin—in response to emetic stimuli. This behavior is considered a surrogate marker for nausea.
Comparative Efficacy of Standard Antiemetic Agents in Animal Models
While direct comparative data for this compound is unavailable, extensive research has been conducted on currently approved antiemetics. The following tables summarize the efficacy of ondansetron (a 5-HT₃ receptor antagonist) and aprepitant (an NK₁ receptor antagonist) in animal models of CINV.
Table 1: Efficacy of Ondansetron in Animal Models of Cisplatin-Induced Emesis
| Animal Model | Emetogenic Agent & Dose | Ondansetron Dose | Route of Administration | Efficacy Outcome | Reference |
| Ferret | Cisplatin (5 mg/kg) | Not specified | Not specified | Reduced acute phase emesis by 68% and delayed phase emesis by 53-67% | |
| Ferret | Cisplatin | 0.3 mg/kg | Intravenous | Significantly delayed latency to first retch and vomit; significantly reduced number of vomits and retches in the acute phase. | |
| Dog | Cisplatin (low-dose) | 0.5 mg/kg | Intravenous Infusion | Completely prevented vomiting; reduced nausea score by 90%. |
Table 2: Efficacy of Aprepitant (and other NK₁ Receptor Antagonists) in Animal Models of Cisplatin-Induced Emesis
| Animal Model | Emetogenic Agent & Dose | NK₁ Antagonist & Dose | Route of Administration | Efficacy Outcome | Reference |
| Ferret | Cisplatin | Not specified | Not specified | Effective against both acute and delayed vomiting. | |
| Dog | Cisplatin (low-dose) | Maropitant (1 mg/kg) | Intravenous Infusion | Completely prevented vomiting; reduced nausea score by 25%. |
Experimental Protocols
Below are generalized experimental protocols for inducing and assessing CINV in common animal models, based on published studies.
Ferret Model of Cisplatin-Induced Emesis
-
Animal Acclimatization: Male ferrets are individually housed and acclimatized to the experimental conditions for at least one week.
-
Baseline Observation: Animals are observed for a baseline period to ensure they are free from spontaneous emetic episodes.
-
Drug Administration: The test antiemetic (e.g., ondansetron) or vehicle is administered via the appropriate route (e.g., intravenous, intraperitoneal, or oral) at a predetermined time before the emetogenic challenge.
-
Emetogenic Challenge: Cisplatin (e.g., 5-10 mg/kg) is administered intravenously or intraperitoneally.
-
Observation Period: Animals are continuously observed for a defined period (e.g., 4-8 hours for acute phase, and up to 72 hours for delayed phase).
-
Data Collection: The number of retches and vomits are recorded. The latency to the first emetic episode is also noted.
Rat Pica Model of Cisplatin-Induced Nausea
-
Animal Acclimatization: Male rats are individually housed in cages with free access to food, water, and pre-weighed kaolin pellets.
-
Baseline Measurement: Daily consumption of food, water, and kaolin is measured for several days to establish a baseline.
-
Drug Administration: The test antiemetic or vehicle is administered.
-
Emetogenic Challenge: Cisplatin (e.g., 6 mg/kg) is administered intraperitoneally.
-
Observation Period: Food, water, and kaolin consumption are measured at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin administration.
-
Data Analysis: An increase in kaolin consumption is indicative of pica and is used as a measure of nausea-like behavior.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in CINV and a general experimental workflow for preclinical antiemetic studies.
References
A Comparative Analysis of the Analgesic Properties of Levomepromazine and Standard Opioids in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic effects of Levomepromazine, a phenothiazine with a broad pharmacological profile, and standard opioid analgesics in rodent models. While direct head-to-head comparative studies with extensive dose-response data are limited in the current literature, this document synthesizes available preclinical data to offer insights into their respective mechanisms, efficacies in different pain models, and experimental considerations.
Executive Summary
This compound, also known as methotrimeprazine, exerts its effects through a complex mechanism involving the antagonism of dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[1][2][3] This multifaceted action contributes to its sedative, antiemetic, and analgesic properties.[3][4] In contrast, standard opioids, such as morphine, primarily mediate their potent analgesic effects through the activation of mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors.
Preclinical evidence in rodents suggests that this compound's analgesic efficacy may be context-dependent, showing notable effects in models of visceral pain while its impact on acute thermal pain is less clear and often accompanied by sedation. Opioids, conversely, demonstrate robust and dose-dependent analgesia across a wide range of pain models. This guide presents the available data to facilitate an informed perspective on the potential and limitations of this compound as an analgesic agent in comparison to established opioid therapies in a preclinical setting.
Data Presentation: Quantitative Comparison of Analgesic Effects
The following tables summarize the available quantitative data from rodent studies. It is important to note the variability in experimental designs, including rodent strains, pain models, and routes of administration, which can influence outcomes.
Table 1: Analgesic Effects of this compound in Rodent Models
| Pain Model | Species/Strain | This compound Dose | Route of Administration | Observed Analgesic Effect | Citation |
| Tail-Flick Test | Rat | 10 mg/kg | Intraperitoneal | No significant antinociceptive effect observed. | |
| Writhing Test | Mouse | 10.0 mg/kg | Intraperitoneal | Significant reduction in the number of writhes, indicating efficacy against visceral pain. | |
| Tail-Flick Test (in combination with Oxycodone) | Rat (Wistar) | 0.35 mg/kg | Subcutaneous | Prolonged the analgesic effect of oxycodone (0.56 mg/kg). |
Table 2: Analgesic Effects of Standard Opioids in Rodent Models
| Pain Model | Species/Strain | Opioid (Dose) | Route of Administration | Observed Analgesic Effect | Citation |
| Hot Plate Test | Mouse | Morphine (3.75 - 7.5 mg/kg) | Not specified | Dose-dependent increase in latency to pain response. | |
| Hot Plate Test | Rat (Sprague Dawley, F344) | Morphine (3.0 mg/kg) | Subcutaneous | Significant antinociceptive effect (Minimum Effective Dose). | |
| Tail-Flick Test | Rat | Morphine (10 mg/kg) | Not specified | Significantly longer pain latency responses compared to vehicle. | |
| Tail-Flick Test | Rat | Morphine (1.5 mg/kg) | Intraperitoneal | Significant increase in tail-flick latency. | |
| Writhing Test | Mouse | Morphine (0.12 - 2.67 mg/kg) | Not specified | Dose-dependent antinociceptive activity. | |
| Formalin Test | Mouse | Morphine (1-10 mg/kg) | Peroral | Dose-dependent attenuation of both phases of the nociceptive response. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal pain and evaluate the efficacy of centrally acting analgesics.
-
Apparatus: A metal plate that can be heated to and maintained at a constant temperature, typically between 50°C and 55°C. The animal is usually confined to the plate's surface by a transparent cylinder.
-
Procedure:
-
The hot plate is preheated to the desired temperature (e.g., 52-55°C).
-
A rodent (mouse or rat) is placed on the hot plate, and a timer is started immediately.
-
The latency to the first sign of a nocifensive response, such as paw licking, jumping, or shaking, is recorded.
-
A cut-off time (e.g., 30 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the apparatus.
-
-
Endpoint: The primary endpoint is the latency (in seconds) to the nocifensive response. An increase in latency following drug administration, compared to a vehicle control, indicates an analgesic effect.
Tail-Flick Test
The tail-flick test is another common method for assessing thermal pain sensitivity, primarily measuring a spinal reflex to a noxious heat stimulus.
-
Apparatus: A device that directs a focused beam of radiant heat onto the animal's tail.
-
Procedure:
-
The rodent is gently restrained, often in a specialized holder, with its tail exposed.
-
The heat source is positioned to focus on a specific portion of the tail.
-
The time from the onset of the heat stimulus to the reflexive flick or withdrawal of the tail is measured.
-
A cut-off time is employed to avoid tissue injury.
-
-
Endpoint: The latency to the tail flick is the measured variable. A longer latency period after drug administration suggests an analgesic effect.
Acetic Acid-Induced Writhing Test
This chemical-based model is used to evaluate analgesics, particularly those effective against visceral or inflammatory pain.
-
Procedure:
-
Rodents, typically mice, are administered the test compound or a vehicle control.
-
After a predetermined time for drug absorption, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
The animal is then placed in an observation chamber.
-
The number of "writhes" – a characteristic behavior involving abdominal constriction and stretching of the hind limbs – is counted over a specific period (e.g., 20 minutes).
-
-
Endpoint: The total number of writhes is the primary endpoint. A reduction in the number of writhes in the drug-treated group compared to the control group indicates analgesia.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways of this compound and standard opioids.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Levomepromazine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of Levomepromazine.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Should have side-shields.[1] |
| Hand Protection | Protective Gloves | Chemotherapy-grade gloves are recommended. Two pairs should be worn when compounding, administering, and disposing of the drug.[1][2][3] |
| Body Protection | Protective Gown | A disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] |
| Respiratory Protection | Suitable Respirator | To be used in case of insufficient ventilation or when there is a risk of inhaling dust or aerosols. |
Handling Procedures
Safe handling of this compound involves a series of procedural steps designed to prevent contamination and accidental exposure.
Workflow for Handling this compound
Caption: A workflow diagram illustrating the key stages of handling this compound safely.
Step-by-Step Guidance:
-
Preparation :
-
Work in a well-ventilated area.
-
Ensure all necessary PPE is readily available and worn correctly before handling the compound.
-
Have spill cleanup materials accessible.
-
-
Handling :
-
Avoid all personal contact, including inhalation of dust or vapors.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Take off any contaminated clothing and wash it before reuse.
-
-
In Case of Exposure :
-
Eyes : Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.
-
Skin : Wash the affected area with plenty of soap and water. See a doctor if an allergic reaction occurs.
-
Inhalation : Move the person to fresh air. Call a doctor if symptoms like headache, dizziness, or nausea occur.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Call a physician or Poison Control Center immediately.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Operational Plan for Disposal:
-
Unused Medication : The preferred method for disposing of unused this compound is through a local medication take-back program, often operated by law enforcement agencies.
-
Household Trash Disposal (if take-back is unavailable) :
-
Mix the medication (do not crush tablets or capsules) with an unpalatable substance such as dirt, kitty litter, or used coffee grounds.
-
Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.
-
Throw the sealed container in the household trash.
-
Scratch out all personal information from the prescription label on the empty container to protect privacy.
-
-
Contaminated Materials : All disposable PPE (gloves, gowns) and any materials used for spill cleanup should be placed in a sealed bag and disposed of according to local, regional, national, and international regulations for hazardous waste.
-
Containers : Empty containers may retain residual dust and should be handled with care. Do not cut, drill, grind, or weld them. They should be disposed of in accordance with appropriate laws and regulations.
By adhering to these safety protocols, laboratory professionals can significantly mitigate the risks associated with handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
